molecular formula C25H52NO5P B15578237 (Z)-Oleyloxyethyl phosphorylcholine

(Z)-Oleyloxyethyl phosphorylcholine

Cat. No.: B15578237
M. Wt: 477.7 g/mol
InChI Key: NPLMVGGTFDUQHL-SEYXRHQNSA-N
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Description

(Z)-Oleyloxyethyl phosphorylcholine is a useful research compound. Its molecular formula is C25H52NO5P and its molecular weight is 477.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(Z)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLMVGGTFDUQHL-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biophysical Properties of (Z)-Oleyloxyethyl Phosphorylcholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Oleyloxyethyl phosphorylcholine (B1220837) is a synthetic ether-linked phospholipid analog belonging to the class of phosphorylcholines. Its structure, featuring a stable ether linkage in place of the more common ester bond, imparts distinct biophysical and biochemical properties. This technical guide provides a comprehensive overview of the core biophysical characteristics of (Z)-Oleyloxyethyl phosphorylcholine and related ether lipids, detailed experimental protocols for their characterization, and an exploration of their potential biological activities, particularly in the context of drug delivery and cellular signaling. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related ether-linked phosphorylcholines to provide a thorough understanding of its expected behavior.

Introduction to this compound

This compound is a structural analog of naturally occurring phospholipids (B1166683), characterized by an oleyl (C18:1) hydrocarbon chain attached to a phosphorylcholine headgroup via a stable ether linkage. Phosphatidylcholines are a major component of biological membranes[1]. The presence of the ether bond, as opposed to an ester bond found in most biological phospholipids, renders the molecule resistant to hydrolysis by phospholipases, which can enhance the stability of formulations such as liposomes[2][3][4][5].

One of the known biological activities of oleyloxyethyl phosphorylcholine is its ability to inhibit secreted phospholipase A2 (sPLA2)[6]. sPLA2 enzymes are implicated in a variety of inflammatory processes through their role in the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids[6][7][8][9][10][11][12]. By inhibiting sPLA2, this compound has the potential to modulate inflammatory signaling pathways[13][14].

The amphiphilic nature of this compound, with its hydrophilic phosphorylcholine headgroup and hydrophobic oleyl tail, dictates its self-assembly into various structures in aqueous environments, such as micelles and liposomes. These properties make it a candidate for applications in drug delivery systems, where it can serve as a stabilizing agent or a primary component of the delivery vehicle.

Physicochemical Properties

Table 1: Critical Micelle Concentration (CMC) of Related Lysophospholipids

CompoundAcyl/Alkyl ChainCMC (mM)MethodReference
1-Oleoyl-sn-glycero-3-phosphatidic acidOleoyl (18:1)0.346Isothermal Titration Calorimetry[15][16]
1-Hexadecanoyl-sn-glycero-3-phosphocholinePalmitoyl (16:0)0.007Surface Tension[17]
1-Tetradecanoyl-sn-glycero-3-phosphocholineMyristoyl (14:0)0.070Surface Tension[17]
1-Dodecanoyl-sn-glycero-3-phosphocholineLauroyl (12:0)0.70Surface Tension[17]
DodecylphosphocholineDodecyl (12:0)1.1Surface Tension[17]

Note: The CMC is dependent on factors such as temperature, pH, and ionic strength of the medium.

Table 2: Expected Biophysical Characteristics of this compound Aggregates

PropertyExpected Value/RangeSignificance
Aggregate Type Micelles, LiposomesDependent on concentration and preparation method.
Hydrodynamic Diameter 10 - 200 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.3Indicates a homogenous population of aggregates.
Zeta Potential Near-neutral to slightly negativeThe phosphorylcholine headgroup is zwitterionic, leading to a near-neutral surface charge, which can reduce non-specific protein binding.
Phase Transition Temperature (Tm) Dependent on acyl chain saturation and lengthThe oleyl chain (cis-double bond) will result in a low Tm, meaning the lipid is in a fluid state at physiological temperatures.
Stability HighThe ether linkage provides resistance to enzymatic degradation, enhancing the stability of liposomal formulations[2][3][4][5].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biophysical properties of this compound and similar lipid molecules.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties[18][19][20][21][22][23][24][25][26].

Materials:

  • This compound

  • Pyrene

  • Acetone (B3395972) (spectroscopic grade)

  • High-purity water

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene (e.g., 1x10⁻³ M) in acetone.

  • Prepare a series of aqueous solutions with varying concentrations of this compound.

  • Add a small aliquot of the pyrene stock solution to each lipid solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The volume of acetone should be kept minimal (<1% of the total volume) to avoid affecting micellization.

  • Allow the solutions to equilibrate for a specified time (e.g., 1-2 hours) at a constant temperature.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength for pyrene is typically set around 335 nm, and the emission is scanned from approximately 350 nm to 500 nm.

  • Determine the ratio of the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

  • Plot the I₁/I₃ ratio as a function of the logarithm of the lipid concentration. The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed.

CMC_Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Pyrene Stock Solution prep3 Add Pyrene to Lipid Solutions prep1->prep3 prep2 Prepare Lipid Solutions (Varying Concentrations) prep2->prep3 equilibrate Equilibrate Samples prep3->equilibrate measure Measure Fluorescence Emission Spectra equilibrate->measure ratio Calculate I₁/I₃ Intensity Ratio measure->ratio plot Plot I₁/I₃ vs. log(Concentration) ratio->plot cmc Determine CMC from Inflection Point plot->cmc

Workflow for CMC determination using fluorescence spectroscopy.

Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a suspension. It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles[27][28][29][30].

Materials:

  • Aqueous dispersion of this compound aggregates (micelles or liposomes)

  • High-purity water or buffer

  • DLS instrument

  • Cuvettes

Procedure:

  • Prepare a sample of the lipid dispersion at a concentration above its CMC. The sample should be free of dust and large aggregates, which can be achieved by filtering through a suitable syringe filter (e.g., 0.22 µm).

  • Place the sample in a clean, dust-free cuvette.

  • Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.

  • Allow the sample to equilibrate to the set temperature within the instrument.

  • Perform the DLS measurement. The instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient of the particles.

  • The hydrodynamic diameter is calculated using the Stokes-Einstein equation. The polydispersity index (PDI) is also provided, which indicates the breadth of the size distribution.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis prep1 Prepare Lipid Dispersion prep2 Filter Sample prep1->prep2 load Load Sample into Cuvette prep2->load setup Set Instrument Parameters load->setup equilibrate Equilibrate Temperature setup->equilibrate measure Perform Measurement equilibrate->measure analyze Analyze Correlation Function measure->analyze calculate Calculate Hydrodynamic Diameter & PDI analyze->calculate

Workflow for particle size analysis using DLS.

Measurement of Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a particle in a dispersion. It is a key indicator of the stability of colloidal systems. For lipid aggregates, it is determined by the nature of the headgroups exposed to the aqueous phase.

Materials:

  • Aqueous dispersion of this compound aggregates

  • High-purity water or buffer of known ionic strength

  • Zeta potential analyzer with appropriate measurement cells

Procedure:

  • Prepare the sample by diluting the lipid dispersion in high-purity water or a buffer of a specific pH and ionic strength.

  • Load the sample into the measurement cell of the zeta potential analyzer.

  • An electric field is applied across the sample, causing the charged particles to move towards the oppositely charged electrode (electrophoresis).

  • The velocity of the particles is measured using laser Doppler velocimetry.

  • The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation.

Investigation of Lipid Interactions by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for studying the thermodynamics of binding interactions in solution. It can be used to characterize the formation of micelles or the interaction of lipids with other molecules by directly measuring the heat changes that occur during the interaction[15][16][31][32][33][34][35].

Materials:

  • This compound solution

  • Aqueous buffer

  • Isothermal titration calorimeter

Procedure for Micellization Study:

  • Fill the ITC sample cell with the aqueous buffer.

  • Load the injection syringe with a concentrated solution of this compound.

  • Perform a series of small, sequential injections of the lipid solution into the sample cell while monitoring the heat change.

  • Below the CMC, the heat of demicellization is measured. As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will decrease as micelles form.

  • Plot the heat change per injection against the total lipid concentration. The CMC can be determined from the transition point in the resulting isotherm.

Biological Interactions and Signaling Pathways

The biological effects of this compound are likely influenced by two main factors: its interaction with the enzyme sPLA2 and the general properties of the phosphorylcholine headgroup.

Inhibition of Secreted Phospholipase A2 (sPLA2) and Downstream Signaling

As an inhibitor of sPLA2, this compound can interfere with the production of arachidonic acid and lysophospholipids, which are precursors to a variety of pro-inflammatory mediators[6][7][8][9][10][11][12]. The inhibition of sPLA2 can therefore be expected to impact several signaling pathways involved in inflammation, cell proliferation, and apoptosis[13][14].

Key pathways potentially affected by sPLA2 inhibition include:

  • Eicosanoid Synthesis: By blocking the release of arachidonic acid, the production of prostaglandins (B1171923) and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways is reduced. These molecules are potent mediators of inflammation.

  • NF-κB Signaling: sPLA2 activity has been linked to the activation of the NF-κB pathway, a central regulator of inflammatory gene expression[7]. Inhibition of sPLA2 may therefore lead to a downstream suppression of NF-κB activation.

  • MAPK/ERK Pathway: The arachidonic acid metabolic cascade can also influence the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival[7].

sPLA2_Inhibition_Pathway PC (Z)-Oleyloxyethyl phosphorylcholine sPLA2 sPLA2 PC->sPLA2 Inhibition AA Arachidonic Acid sPLA2->AA LysoPL Lysophospholipids sPLA2->LysoPL NFkB NF-κB Pathway sPLA2->NFkB Activation MembranePL Membrane Phospholipids MembranePL->sPLA2 Substrate COX_LOX COX / LOX Pathways AA->COX_LOX MAPK_ERK MAPK/ERK Pathway AA->MAPK_ERK Eicosanoids Prostaglandins, Leukotrienes COX_LOX->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation Proliferation Cell Proliferation MAPK_ERK->Proliferation GeneExpression Inflammatory Gene Expression NFkB->GeneExpression

Signaling pathways affected by the inhibition of sPLA2.

Role of the Phosphorylcholine Headgroup in Cellular Interactions

The phosphorylcholine headgroup is a common component of phospholipids in the outer leaflet of eukaryotic cell membranes[1]. It is known for its biocompatibility and ability to reduce non-specific protein adsorption, a property utilized in the coating of medical devices[36]. The zwitterionic nature of the phosphorylcholine headgroup contributes to the near-neutral surface charge of lipid assemblies, which can influence their interaction with cells and proteins in a biological environment.

Phosphatidylcholine itself can be a source of second messengers in cellular signaling. Its hydrolysis by phospholipase C or D can generate diacylglycerol (DAG) and phosphatidic acid, respectively, which are involved in the activation of protein kinase C and other signaling cascades[37]. While this compound is resistant to phospholipase A2, its interaction with other phospholipases and its overall influence on membrane-mediated signaling are areas for further investigation.

Applications in Drug Delivery and Gene Therapy

The biophysical properties of this compound make it an attractive candidate for use in drug delivery systems. Its ability to self-assemble into stable liposomes, coupled with the enhanced stability conferred by the ether linkage, suggests its potential for encapsulating and protecting therapeutic agents from degradation[2][3][4][5]. The biocompatible phosphorylcholine headgroup can also help to reduce the immunogenicity of drug carriers.

In the context of gene therapy, cationic lipids are often used to complex with negatively charged nucleic acids. While this compound is zwitterionic, it could be formulated with cationic lipids to form stable lipid nanoparticles for the delivery of siRNA, mRNA, or DNA. The ether linkage would provide the necessary stability for in vivo applications.

Conclusion

This compound is a synthetic ether-linked phospholipid with promising biophysical and biological properties. Its resistance to enzymatic degradation and its ability to inhibit sPLA2 suggest its potential in the development of stable drug delivery systems and as a modulator of inflammatory responses. While specific experimental data for this molecule is limited, this guide provides a comprehensive framework for its characterization based on the properties of related compounds and established analytical techniques. Further research is warranted to fully elucidate the biophysical and pharmacological profile of this compound and to explore its full potential in biomedical applications.

References

An In-depth Technical Guide on the sPLA2 Inhibitory Mechanism of (Z)-Oleyloxyethyl Phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secretory phospholipase A2 (sPLA2) enzymes are critical mediators of inflammation through their catalytic activity on phospholipids, leading to the production of pro-inflammatory eicosanoids and platelet-activating factor. Inhibition of sPLA2 is a key therapeutic strategy for a multitude of inflammatory diseases. (Z)-Oleyloxyethyl phosphorylcholine (B1220837), a synthetic ether-linked phospholipid analogue, has been identified as a potent inhibitor of sPLA2. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the proposed inhibitory pathways. The evidence points towards a multi-faceted mechanism involving both interactions at the active site and potential allosteric modulation, making (Z)-Oleyloxyethyl phosphorylcholine a subject of significant interest in the development of novel anti-inflammatory therapeutics.

Introduction to Secretory Phospholipase A2 (sPLA2)

Secretory phospholipase A2 (sPLA2) comprises a family of low molecular weight, calcium-dependent enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids.[1][2] This enzymatic reaction is a rate-limiting step in the production of various pro-inflammatory lipid mediators. The released arachidonic acid can be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate prostaglandins (B1171923) and leukotrienes, respectively. Consequently, the inhibition of sPLA2 presents a promising upstream target for anti-inflammatory drug development, offering a broader spectrum of action compared to COX inhibitors.[1]

This compound: An Ether-Linked Phospholipid Inhibitor

This compound is a structural analogue of natural phospholipids, characterized by the presence of an ether linkage at the sn-1 position instead of an ester linkage. This modification renders the molecule resistant to hydrolysis by phospholipases while maintaining its ability to interact with the enzyme.

Quantitative Analysis of sPLA2 Inhibition

The inhibitory potency of oleyloxyethyl phosphorylcholine has been quantified against porcine pancreatic sPLA2, a well-characterized member of the sPLA2 family.

InhibitorEnzyme SourceIC50 (μM)
Oleyloxyethyl phosphorylcholinePorcine Pancreatic sPLA26.2

Table 1: Inhibitory Potency of Oleyloxyethyl Phosphorylcholine against Porcine Pancreatic sPLA2. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50% under the specified assay conditions.

Core Mechanism of sPLA2 Inhibition

The precise mechanism of sPLA2 inhibition by this compound is multifaceted and appears to involve a combination of direct active site interactions and potential allosteric modulation.

Active Site Interaction

It is proposed that this compound interacts with the sPLA2 active site through a combination of strong hydrogen bonds and hydrophobic interactions. The phosphorylcholine headgroup likely engages with polar residues within the active site, while the long oleyl chain occupies the hydrophobic channel that normally accommodates the fatty acid tail of the substrate.

Evidence for Competitive or Mixed-Type Inhibition

Studies on structurally related 1-alkyl ether lipids, such as CL 118326 , have demonstrated that the IC50 value of the inhibitor increases with the concentration of the substrate. This observation is indicative of a competitive or mixed-type inhibition mechanism, where the inhibitor and the substrate compete for binding to the enzyme's active site.

Allosteric Modulation

There is also evidence to suggest a "unique allosteric modulation" mechanism. In this model, the binding of this compound to a site distinct from the catalytic center induces a conformational change in the enzyme. This conformational change could alter the substrate affinity and the enzymatic turnover rate, leading to inhibition. The ether linkage and the overall structure of the inhibitor are likely crucial for inducing this specific allosteric effect.

Visualizing the Inhibition

Proposed Signaling Pathway of sPLA2-mediated Inflammation

sPLA2 Mediated Inflammation Cell_Membrane Cell Membrane (Phospholipids) Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid sPLA2 sPLA2 sPLA2 Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Pro_inflammatory_Mediators Metabolism COX_LOX COX / LOX Enzymes Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation sPLA2 Inhibition Mechanism cluster_0 Active Site Binding cluster_1 Allosteric Modulation sPLA2_active Active sPLA2 Inhibited_Complex_A Inhibited sPLA2 (Active Site Blocked) sPLA2_active_allo Active sPLA2 Inhibitor (Z)-Oleyloxyethyl phosphorylcholine Inhibitor->Inhibited_Complex_A Binds to active site Inhibited_Complex_B Inhibited sPLA2 (Conformationally Changed) Inhibitor_allo (Z)-Oleyloxyethyl phosphorylcholine Inhibitor_allo->Inhibited_Complex_B Binds to allosteric site sPLA2 Inhibition Assay Workflow A 1. Pre-incubation sPLA2 + Inhibitor B 2. Reaction Initiation Add [14C] Substrate A->B C 3. Incubation (e.g., 5 min at 37°C) B->C D 4. Reaction Quenching C->D E 5. Lipid Extraction & TLC Separation D->E F 6. Scintillation Counting of Released [14C] Arachidonic Acid E->F G 7. Data Analysis (IC50 Determination) F->G

References

Structural Analysis of (Z)-Oleyloxyethyl Phosphorylcholine Binding to Secreted Phospholipase A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secreted phospholipase A2 (sPLA2) enzymes are critical mediators of inflammatory pathways and represent a significant target for therapeutic intervention in a host of diseases. (Z)-Oleyloxyethyl phosphorylcholine (B1220837) is a known inhibitor of sPLA2, showing promise in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the structural analysis of the binding of (Z)-Oleyloxyethyl phosphorylcholine to sPLA2. While a specific co-crystal structure is not publicly available, this document compiles known quantitative data, outlines relevant experimental protocols, and leverages structural information from analogous sPLA2-ligand complexes to infer the binding mechanism. This guide is intended to serve as a valuable resource for researchers actively engaged in the study of sPLA2 inhibition and the development of novel anti-inflammatory agents.

Introduction to sPLA2 and this compound

Secreted phospholipases A2 are a family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids.[1] These products, particularly arachidonic acid, are precursors to potent pro-inflammatory lipid mediators such as prostaglandins (B1171923) and leukotrienes.[2] The sPLA2 family comprises several isoforms, with sPLA2-IIA being a key player in inflammatory diseases like rheumatoid arthritis, atherosclerosis, and sepsis.[3]

This compound is a synthetic phospholipid analogue that acts as an inhibitor of sPLA2.[4][5] Its structure mimics natural phospholipids, allowing it to interact with the active site of the enzyme. The inhibitory activity of this compound makes it a valuable tool for studying the physiological and pathological roles of sPLA2 and a lead compound for the development of new anti-inflammatory drugs.

Quantitative Data on sPLA2 Inhibition

The inhibitory potency of this compound against sPLA2 has been quantified, providing a basis for its further investigation.

InhibitorTarget EnzymeIC50Reference
This compoundPorcine Pancreatic PLA26.2 µM[6]

Table 1: Inhibitory Potency of this compound

Experimental Protocols

sPLA2 Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound is a radiochemical enzyme assay.

Principle: The assay measures the displacement of a radiolabeled ligand from the enzyme's active site by the inhibitor.

Protocol:

  • Enzyme and Inhibitor Preparation: Porcine pancreatic PLA2 and the inhibitor, oleyloxyethyl phosphorylcholine, are pre-incubated for a set time (e.g., 2 minutes) at a controlled temperature (e.g., 37°C) in a suitable buffer (e.g., pH 8.5).[5]

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a substrate, such as [¹⁴C]arachidonate phosphatidylcholine.[5]

  • Quenching the Reaction: After a defined incubation period (e.g., 5 minutes), the reaction is stopped.[5]

  • Quantification: The amount of released radiolabeled arachidonic acid is quantified to determine the enzyme's activity in the presence of the inhibitor.

  • IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from a dose-response curve.[5]

Protein Expression, Purification, and Crystallization for Structural Studies

While a specific protocol for the co-crystallization of sPLA2 with this compound is not available, general protocols for sPLA2 crystallization with other inhibitors provide a solid framework.

1. Expression and Purification of sPLA2:

  • Human synovial sPLA2-IIA can be expressed in a suitable host system (e.g., E. coli).

  • The protein is then purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography.

2. Crystallization:

  • Co-crystallization: The purified sPLA2 is incubated with the inhibitor, in this case, this compound, prior to setting up crystallization trials.

  • Crystallization Method: The vapor diffusion method (hanging or sitting drop) is commonly employed.[7]

  • Crystallization Conditions: A range of precipitants, buffers, and additives are screened to find conditions that promote crystal growth. For example, crystals of human sPLA2-IIA have been obtained in the presence of peptide inhibitors in a monoclinic space group C2.[8][9]

3. X-ray Diffraction and Structure Determination:

  • Single crystals are exposed to a high-intensity X-ray beam.

  • The diffraction pattern is recorded and used to calculate the electron density map of the protein-ligand complex.

  • A high-resolution atomic model is then built into the electron density map to reveal the precise binding interactions.[10]

Structural Insights into Binding

In the absence of a direct crystal structure, the binding mode of this compound to sPLA2 can be inferred from the structures of sPLA2 complexed with other substrate analogues and inhibitors. The active site of sPLA2 is a hydrophobic channel with a highly conserved catalytic dyad (His-Asp) and a calcium-binding loop.[2]

The phosphorylcholine headgroup of the inhibitor is expected to interact with conserved residues in the active site entrance, potentially forming hydrogen bonds and electrostatic interactions. The long oleyl chain would likely occupy the hydrophobic channel, mimicking the binding of the acyl chain of a natural phospholipid substrate. The ether linkage in this compound, replacing the more labile ester bond, contributes to its inhibitory action by preventing hydrolysis.

Signaling Pathways and Experimental Workflows

sPLA2-Mediated Inflammatory Signaling Pathway

sPLA2 plays a crucial role in initiating inflammatory signaling cascades. The diagram below illustrates a simplified representation of this pathway.

sPLA2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli sPLA2 sPLA2 Inflammatory Stimuli->sPLA2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Lysophospholipids Lysophospholipids Cell Membrane Phospholipids->Lysophospholipids sPLA2->Cell Membrane Phospholipids hydrolyzes COX/LOX Pathways COX/LOX Pathways Arachidonic Acid->COX/LOX Pathways Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) COX/LOX Pathways->Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) This compound This compound This compound->sPLA2 inhibits

Caption: sPLA2-mediated inflammatory signaling pathway and its inhibition.

Experimental Workflow for Structural Analysis

The process of determining the structure of an enzyme-inhibitor complex involves a series of well-defined steps, as outlined in the following workflow.

Experimental_Workflow cluster_protein_production Protein Production cluster_structural_analysis Structural Analysis Gene Cloning & Expression Gene Cloning & Expression Protein Purification Protein Purification Gene Cloning & Expression->Protein Purification Protein Characterization Protein Characterization Protein Purification->Protein Characterization Crystallization Trials Crystallization Trials Protein Characterization->Crystallization Trials X-ray Diffraction X-ray Diffraction Crystallization Trials->X-ray Diffraction Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement Binding Site Analysis Binding Site Analysis Structure Solution & Refinement->Binding Site Analysis Inhibitor Synthesis Inhibitor Synthesis Inhibitor Synthesis->Crystallization Trials

Caption: Experimental workflow for sPLA2-inhibitor structural analysis.

Conclusion

This compound is a noteworthy inhibitor of sPLA2 with potential therapeutic applications in inflammatory diseases. While a high-resolution structure of its complex with sPLA2 remains to be determined, existing data on its inhibitory activity and the wealth of structural information on related sPLA2-ligand complexes provide a strong foundation for understanding its mechanism of action. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to further investigate this and other promising sPLA2 inhibitors, ultimately contributing to the development of novel anti-inflammatory therapies. Future work should prioritize the co-crystallization of this compound with various sPLA2 isoforms to elucidate the precise molecular interactions and guide the rational design of more potent and selective inhibitors.

References

Early research on oleyloxyethyl phosphorylcholine as a PLA2 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research of Oleyloxyethyl Phosphorylcholine (B1220837) as a PLA2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the early research on oleyloxyethyl phosphorylcholine as an inhibitor of Phospholipase A2 (PLA2). It includes quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to PLA2 and its Inhibition

Phospholipases A2 (PLA2s) are a superfamily of enzymes that play a critical role in various cellular processes, including inflammation, by catalyzing the hydrolysis of the sn-2 acyl bond of glycerophospholipids.[1][2] This reaction releases arachidonic acid and a lysophospholipid, both of which are precursors to potent inflammatory mediators such as eicosanoids (prostaglandins, thromboxanes, and leukotrienes) and platelet-activating factor (PAF).[2][3] The central role of PLA2 in the inflammatory cascade has made it a significant target for the development of anti-inflammatory drugs.[3][4] Oleyloxyethyl phosphorylcholine is an ether-linked phospholipid that has been identified as an inhibitor of PLA2.[1]

Quantitative Data: Inhibitory Potency

Early in vitro studies demonstrated the inhibitory effect of oleyloxyethyl phosphorylcholine on porcine pancreatic PLA2. The half-maximal inhibitory concentration (IC50) was determined to be 6.2 µM.[1]

Table 1: Inhibitory Activity of Oleyloxyethyl Phosphorylcholine against Porcine Pancreatic PLA2

CompoundEnzyme SourceIC50 (µM)
Oleyloxyethyl phosphorylcholinePorcine Pancreatic PLA26.2

Experimental Protocols

The following is a detailed methodology for the in vitro PLA2 enzyme assay used in the early evaluation of oleyloxyethyl phosphorylcholine.[1]

Objective

To determine the in vitro inhibitory activity of oleyloxyethyl phosphorylcholine on porcine pancreatic PLA2.

Materials
  • Enzyme: Porcine pancreatic PLA2

  • Inhibitor: Oleyloxyethyl phosphorylcholine

  • Substrate: [14C]arachidonate phosphatidylcholine

  • Buffer: pH 8.5 buffer

  • Quenching solution: Not specified in the initial report, but typically an acidic solvent mixture to stop the reaction.

Assay Procedure
  • Pre-incubation: Porcine pancreatic PLA2 and oleyloxyethyl phosphorylcholine (the inhibitor) were pre-incubated for 2 minutes at 37°C in a buffer with a pH of 8.5. All determinations were performed below the critical micelle concentration of the inhibitor.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate, [14C]arachidonate phosphatidylcholine.

  • Incubation: The reaction mixture was incubated for 5 minutes at 37°C.

  • Reaction Termination: The reaction was quenched to stop the enzymatic activity.

  • Analysis: The amount of released [14C]arachidonic acid was quantified to determine the extent of PLA2 inhibition. The 50% inhibitory concentrations were then calculated.

Visualizations: Signaling Pathways and Workflows

PLA2 Signaling Pathway and Inhibition

The following diagram illustrates the general signaling pathway involving PLA2 and the point of inhibition by oleyloxyethyl phosphorylcholine.

PLA2_Pathway cluster_membrane Cell Membrane MembranePhospholipid Membrane Phospholipid PLA2 Phospholipase A2 (PLA2) MembranePhospholipid->PLA2 Substrate ArachidonicAcid Arachidonic Acid ProinflammatoryMediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) ArachidonicAcid->ProinflammatoryMediators Downstream Metabolism Lysophospholipid Lysophospholipid PLA2->ArachidonicAcid Hydrolysis PLA2->Lysophospholipid Hydrolysis OleyloxyethylPC Oleyloxyethyl Phosphorylcholine OleyloxyethylPC->PLA2 Inhibition

PLA2 signaling pathway and inhibition.
Experimental Workflow for PLA2 Inhibition Assay

The diagram below outlines the key steps in the experimental workflow used to assess the inhibitory activity of oleyloxyethyl phosphorylcholine.

Experimental_Workflow Start Start Preincubation Pre-incubate PLA2 and Oleyloxyethyl Phosphorylcholine (2 min, 37°C, pH 8.5) Start->Preincubation Initiation Add [14C]arachidonate phosphatidylcholine (Substrate) Preincubation->Initiation Incubation Incubate (5 min, 37°C) Initiation->Incubation Termination Quench Reaction Incubation->Termination Analysis Quantify Released [14C]arachidonic Acid Termination->Analysis Calculation Calculate IC50 Value Analysis->Calculation End End Calculation->End

References

A Technical Guide to the Physicochemical Characteristics of (Z)-Oleyloxyethyl Phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Oleyloxyethyl phosphorylcholine (B1220837) is a synthetic ether-linked phospholipid analog. Its structure, featuring a hydrophilic phosphorylcholine head group and a lipophilic oleyl ether chain, imparts surfactant-like properties, making it a subject of interest in drug delivery and biomaterials research. Notably, it has been identified as an inhibitor of Phospholipase A2 (PLA2), an enzyme central to inflammatory signaling pathways. This technical guide provides a comprehensive overview of the known physicochemical characteristics of (Z)-Oleyloxyethyl phosphorylcholine, detailed experimental protocols for their determination, and an exploration of its role in the context of PLA2 inhibition.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is typically a colorless oil or waxy solid.[1]

PropertyValueSource
Chemical Formula C25H52NO5P[1][2][3]
Molecular Weight 477.7 g/mol [2][3]
CAS Number 96720-06-8[1]
Solubility Soluble in DMSO (~16 mg/ml), DMF (~16 mg/ml), and PBS (pH 7.2) (~25 mg/ml).[4]Cayman Chemical
Purity ≥98%[2][3]
Physical Appearance Colorless oil or waxy solid[1]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[5] Several methods can be employed for its determination.

This method utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which exhibits different fluorescence properties in aqueous versus hydrophobic environments.

Protocol:

  • Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Add a small aliquot of a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to each surfactant solution.

  • Allow the solutions to equilibrate overnight in the dark to ensure the partitioning of DPH into any formed micelles.

  • Measure the fluorescence intensity of each solution using a fluorometer.

  • Plot the fluorescence intensity as a function of the surfactant concentration.

  • The CMC is identified as the concentration at which a sharp increase in fluorescence intensity is observed, corresponding to the incorporation of DPH into the hydrophobic core of the micelles.

This classic method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[5]

Protocol:

  • Prepare a range of concentrations of this compound in an aqueous solution.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension against the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting curve, where the slope changes significantly.

Determination of Phase Transition Temperature (Tm)

The Tm is the temperature at which a lipid transitions from a gel-like, ordered state to a liquid-crystalline, more fluid state. Differential Scanning Calorimetry (DSC) is a powerful technique for this measurement.[6][7]

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[6]

Protocol:

  • Prepare a hydrated sample of this compound (e.g., a liposome (B1194612) suspension).

  • Load a precise amount of the sample into a DSC pan, and an equal amount of the hydration buffer into a reference pan.

  • Place both pans in the DSC instrument.

  • Heat the sample and reference pans at a constant rate over a defined temperature range.

  • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • An endothermic peak will be observed on the resulting thermogram, and the temperature at the peak maximum is taken as the Tm.[8]

Assessment of Hydrolysis

The stability of this compound, particularly the ether linkage, is crucial for its application. Hydrolysis can be assessed using chromatographic techniques.

HPLC can be used to separate the parent compound from its hydrolysis products over time.

Protocol:

  • Incubate solutions of this compound under various conditions (e.g., different pH, temperature).

  • At specific time intervals, withdraw aliquots of the solutions.

  • Analyze the aliquots using a suitable HPLC method (e.g., reverse-phase chromatography with an appropriate detector like an evaporative light scattering detector or mass spectrometer).

  • Quantify the decrease in the peak area of the parent compound and the appearance of peaks corresponding to hydrolysis products.

  • The hydrolysis kinetics can be determined by plotting the concentration of the parent compound versus time.

Biological Activity and Signaling Pathway

This compound is a known inhibitor of Phospholipase A2 (PLA2).[2][3][9] Specifically, it has an IC50 value of 6.2 µM for porcine pancreatic PLA2.[2]

The Phospholipase A2 (PLA2) Signaling Pathway

PLA2 enzymes play a critical role in cellular signaling by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of a free fatty acid and a lysophospholipid.[10] When the released fatty acid is arachidonic acid, it serves as a precursor for the biosynthesis of a wide range of pro-inflammatory lipid mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes) through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[11][12]

The inhibition of PLA2 by this compound blocks the release of arachidonic acid from membrane phospholipids, thereby attenuating the production of these inflammatory mediators.[13]

PLA2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_eicosanoids Eicosanoid Synthesis Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_PL->PLA2 AA Arachidonic Acid (AA) PLA2->AA Hydrolysis LysoPL Lysophospholipids PLA2->LysoPL COX COX Pathway AA->COX LOX LOX Pathway AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Z_OPC (Z)-Oleyloxyethyl phosphorylcholine Z_OPC->PLA2 Inhibition

Caption: Inhibition of the PLA2 signaling pathway by this compound.

Experimental Workflow for Assessing PLA2 Inhibition

The inhibitory activity of this compound on PLA2 can be determined using an in vitro assay that measures the release of a labeled fatty acid from a phospholipid substrate.

PLA2_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification Substrate Prepare labeled phospholipid substrate (e.g., with [3H]arachidonic acid) Reaction Incubate PLA2 with substrate in the presence and absence of inhibitor Substrate->Reaction Enzyme Prepare PLA2 enzyme solution Enzyme->Reaction Inhibitor Prepare solutions of This compound Inhibitor->Reaction Stop Stop the reaction Reaction->Stop Extract Extract lipids Stop->Extract Separate Separate free fatty acids from phospholipids (e.g., by TLC) Extract->Separate Measure Quantify radioactivity of the free fatty acid spot Separate->Measure Calculate Calculate percent inhibition Measure->Calculate

Caption: Experimental workflow for determining the inhibitory activity of this compound on PLA2.

Conclusion

This compound is a phospholipid analog with defined chemical and physical properties and notable biological activity as a PLA2 inhibitor. While specific quantitative data for its CMC and Tm are yet to be widely reported, the experimental methodologies outlined in this guide provide a clear path for their determination. The established role of this compound in the inhibition of the PLA2 signaling pathway highlights its potential for further investigation in the development of novel therapeutics for inflammatory conditions. This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this promising molecule.

References

Technical Guide: (Z)-Oleyloxyethyl phosphorylcholine (CAS number 84601-19-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Oleyloxyethyl phosphorylcholine (B1220837), with the CAS number 84601-19-4, is a synthetic phospholipid analogue that has garnered interest in the scientific community for its biological activities, primarily as an inhibitor of secreted phospholipase A2 (sPLA2).[1][2][3] This technical guide provides a comprehensive overview of the available technical data, biological context, and generalized experimental protocols relevant to the study of this compound.

Chemical and Physical Properties

(Z)-Oleyloxyethyl phosphorylcholine is the (Z)-isomer of oleyloxyethyl phosphorylcholine.[1][3] Its structure integrates an oleyl ether group with a phosphorylcholine headgroup, making it a structural analogue of natural phospholipids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 84601-19-4[1][2][4][5]
Molecular Formula C25H52NO5P[1][2][4][5]
Molecular Weight 477.66 g/mol [1][6]
Exact Mass 477.36 g/mol N/A
Alternate Names 1-O-(9Z-octadecenyl)-ethyleneglycol-2-O-phosphorylcholine[2][4]
Physical State SolidN/A
Storage Temperature -20°C[1][2]
Stability ≥ 2 years at -20°C[2]

Table 2: Solubility Data

SolventSolubilitySource
Dimethylformamide (DMF) ~16 mg/mL[2][7]
Dimethyl sulfoxide (B87167) (DMSO) ~16 mg/mL[2][7]
Ethanol ~15 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2) ~25 mg/mL[2][7]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of secreted phospholipase A2 (sPLA2).[1][3]

Table 3: Biological Activity

TargetActionPotency (IC50)Enzyme SourceSource
Secreted Phospholipase A2 (sPLA2)Inhibitor6.2 µMPorcine Pancreatic[2]

sPLA2s are a family of enzymes that play a crucial role in various physiological and pathological processes, including inflammation, by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide range of pro-inflammatory lipid mediators, such as prostaglandins (B1171923) and leukotrienes. By inhibiting sPLA2, this compound can disrupt this inflammatory cascade.[1][3]

Role in Inflammation

The inhibition of sPLA2 by this compound positions it as a tool for studying and potentially modulating inflammatory diseases.[1][3] The downstream effects of sPLA2 inhibition include the reduced production of eicosanoids, which are key mediators of inflammation.

sPLA2_Pathway Simplified sPLA2 Inflammatory Signaling Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid sPLA2 Lysophospholipids Lysophospholipids Cell_Membrane_Phospholipids->Lysophospholipids sPLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX Inflammation Inflammation Lysophospholipids->Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation sPLA2 sPLA2 Z_Oleyloxyethyl_phosphorylcholine Z_Oleyloxyethyl_phosphorylcholine Z_Oleyloxyethyl_phosphorylcholine->sPLA2 Inhibits sPLA2_Inhibition_Workflow Workflow for sPLA2 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, sPLA2 solution, Substrate, and Inhibitor dilutions Incubate_Enzyme_Inhibitor Pre-incubate sPLA2 with This compound or vehicle control Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Initiate reaction by adding substrate Incubate_Enzyme_Inhibitor->Add_Substrate Monitor_Reaction Monitor product formation (e.g., spectrophotometrically) Add_Substrate->Monitor_Reaction Calculate_Rates Calculate reaction rates Monitor_Reaction->Calculate_Rates Plot_Data Plot % inhibition vs. inhibitor concentration Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

References

Isomer Specificity of (Z)-Oleyloxyethyl phosphorylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Oleyloxyethyl phosphorylcholine (B1220837) is a recognized inhibitor of phospholipase A2 (PLA2), an enzyme pivotal in the inflammatory cascade. This technical guide delves into the core aspects of its isomer specificity, providing a comprehensive overview of its chemical properties, biological activity, and the methodologies employed in its study. While quantitative data predominantly exists for the (Z)-isomer, this guide consolidates the available information and outlines the necessary experimental frameworks for a comparative analysis of its geometric isomer, the (E)-form. Particular emphasis is placed on the synthetic pathways, analytical separation of isomers, and the protocols for assessing biological activity, thereby equipping researchers with the foundational knowledge for further investigation into the structure-activity relationship of this potent ether lipid inhibitor.

Introduction

Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common diacyl phospholipids (B1166683) which possess an ester bond.[1][2][3] This structural difference imparts unique physicochemical properties, influencing membrane fluidity, signal transduction, and susceptibility to enzymatic degradation.[2][3] (Z)-Oleyloxyethyl phosphorylcholine belongs to this class and has been identified as an inhibitor of phospholipase A2 (PLA2).[4] PLA2 enzymes are critical mediators of inflammation, as they catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, leading to the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[2][4]

The oleyl group in this compound contains a double bond at the C9 position, which can exist in either a cis (Z) or trans (E) configuration. This geometric isomerism can significantly impact the molecule's three-dimensional structure and, consequently, its interaction with biological targets. This guide focuses on the isomer specificity of this compound, a critical factor in drug design and development.

Chemical and Physical Properties

A clear distinction between the (Z) and (E) isomers is fundamental to understanding their differential biological activities. The key properties are summarized below.

PropertyThis compound(E)-Oleyloxyethyl phosphorylcholine (Predicted)
Systematic Name 1-O-(9Z-octadecenyl)ethyleneglycol-2-O-phosphorylcholine1-O-(9E-octadecenyl)ethyleneglycol-2-O-phosphorylcholine
Molecular Formula C₂₅H₅₂NO₅PC₂₅H₅₂NO₅P
Molecular Weight 477.66 g/mol 477.66 g/mol
CAS Number 84601-19-4Not available
Stereochemistry cis double bond at C9 of the oleyl chaintrans double bond at C9 of the oleyl chain
Physical Appearance Expected to be an oil or waxy solid at room temperatureExpected to be a solid with a higher melting point than the (Z)-isomer

Biological Activity and Isomer Specificity

The primary reported biological activity of this compound is the inhibition of phospholipase A2.

Quantitative Inhibition Data

The inhibitory potency of the (Z)-isomer has been quantified against porcine pancreatic PLA2.

IsomerEnzyme SourceIC₅₀ ValueReference
This compoundPorcine Pancreatic PLA₂6.2 µM[4]
(E)-Oleyloxyethyl phosphorylcholine-Data not available-
Signaling Pathways

The inhibition of PLA2 by this compound directly impacts the arachidonic acid cascade, a major inflammatory signaling pathway.

PLA2_Inhibition_Pathway cluster_0 Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA Hydrolysis COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Z_OPC (Z)-Oleyloxyethyl phosphorylcholine Z_OPC->PLA2 Inhibition

Figure 1. Inhibition of the PLA2-mediated inflammatory pathway.

By inhibiting PLA2, this compound prevents the release of arachidonic acid, thereby blocking the downstream production of pro-inflammatory prostaglandins and leukotrienes.

Experimental Protocols

Synthesis of (Z)- and (E)-Oleyloxyethyl phosphorylcholine

Workflow for Synthesis:

Synthesis_Workflow Start_Z (Z)-Oleyl alcohol Etherification Williamson Ether Synthesis Start_Z->Etherification Start_E (E)-Oleyl alcohol Start_E->Etherification Protect_EG Protected Ethylene (B1197577) Glycol Protect_EG->Etherification Intermediate_Z (Z)-Oleyl-O-CH₂CH₂-O-Protecting Group Etherification->Intermediate_Z Intermediate_E (E)-Oleyl-O-CH₂CH₂-O-Protecting Group Etherification->Intermediate_E Deprotection Deprotection Intermediate_Z->Deprotection Intermediate_E->Deprotection Alcohol_Z (Z)-Oleyloxyethanol Deprotection->Alcohol_Z Alcohol_E (E)-Oleyloxyethanol Deprotection->Alcohol_E Phosphorylation Phosphorylation Alcohol_Z->Phosphorylation Alcohol_E->Phosphorylation Phosphate_Z (Z)-Oleyloxyethyl phosphate (B84403) derivative Phosphorylation->Phosphate_Z Phosphate_E (E)-Oleyloxyethyl phosphate derivative Phosphorylation->Phosphate_E Choline (B1196258) Choline Introduction Phosphate_Z->Choline Phosphate_E->Choline Final_Z (Z)-Oleyloxyethyl phosphorylcholine Choline->Final_Z Final_E (E)-Oleyloxyethyl phosphorylcholine Choline->Final_E

Figure 2. Generalized synthetic workflow for the isomers.

Key Steps:

  • Preparation of (Z)- and (E)-Oleyl Alcohol: The starting materials, (Z)-oleyl alcohol (oleyl alcohol) and (E)-oleyl alcohol (elaidyl alcohol), can be obtained commercially or synthesized. (Z)-oleyl alcohol can be prepared by the reduction of oleic acid or its esters. The (E)-isomer can be synthesized via methods that favor the formation of the trans double bond.

  • Etherification: The chosen oleyl alcohol isomer is reacted with a suitably protected ethylene glycol derivative (e.g., 2-bromoethanol (B42945) protected with a benzyl (B1604629) or silyl (B83357) group) under basic conditions (e.g., sodium hydride) in an inert solvent (e.g., THF) in a Williamson ether synthesis.

  • Deprotection: The protecting group on the ethylene glycol moiety is removed. For example, a benzyl group can be removed by hydrogenolysis.

  • Phosphorylation and Choline Installation: The resulting oleyloxyethanol is then phosphorylated, for instance, using phosphorus oxychloride, followed by reaction with choline tosylate or a similar choline-containing reagent to yield the final phosphorylcholine product.

Isomer Separation and Purification

The separation of the (Z) and (E) isomers is critical for studying their specific biological activities. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

  • Stationary Phase: A silver ion-impregnated silica (B1680970) gel column (Ag⁺-HPLC) is often effective for separating cis and trans isomers of unsaturated lipids. The π-electrons of the double bond interact differently with the silver ions depending on the geometry, leading to differential retention.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and a slightly more polar solvent like isopropanol (B130326) or ethyl acetate, is typically used.

  • Detection: Detection can be achieved using a UV detector (if the molecule contains a chromophore) or, more universally, with an evaporative light scattering detector (ELSD) or mass spectrometer (MS).

Phospholipase A₂ Inhibition Assay

A colorimetric or fluorometric assay can be used to determine the IC₅₀ values of the (Z) and (E) isomers.

Principle: The assay measures the enzymatic activity of PLA2 on a synthetic substrate. The inhibition of this activity by the test compounds is quantified.

Materials:

  • Purified PLA2 (e.g., porcine pancreatic or human recombinant)

  • Substrate: A chromogenic or fluorogenic phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection with thio-substrates

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • (Z)- and (E)-Oleyloxyethyl phosphorylcholine

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents: Dissolve the PLA2, substrate, DTNB, and test compounds in the assay buffer to the desired concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the PLA2 enzyme, and varying concentrations of the (Z) or (E) isomer. Include control wells with no inhibitor and wells with no enzyme (blank).

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a known inhibitor of porcine pancreatic PLA2 with a reported IC₅₀ of 6.2 µM.[4] However, a comprehensive understanding of its isomer specificity is currently hindered by the lack of quantitative data for the (E)-isomer. The distinct three-dimensional structures of the cis and trans isomers strongly suggest that they will exhibit different inhibitory potencies.

Future research should prioritize the following:

  • Synthesis and Purification of the (E)-isomer: A robust synthetic route and an effective purification method, such as Ag⁺-HPLC, are needed to obtain the pure (E)-isomer.

  • Comparative Biological Evaluation: The inhibitory activities of both the (Z) and (E) isomers should be systematically evaluated against a panel of PLA2 enzymes from different sources (e.g., human recombinant sPLA2s, cPLA2) to determine the full spectrum of their isomer-specific and enzyme-specific inhibitory profiles.

  • Structural Biology Studies: Co-crystallization of both isomers with PLA2 or computational modeling studies could provide valuable insights into the molecular basis of their differential binding and inhibition.

A thorough investigation into the isomer specificity of oleyloxyethyl phosphorylcholine will not only enhance our fundamental understanding of ether lipid-protein interactions but also provide a more complete picture of its potential as a therapeutic agent for inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for (Z)-Oleyloxyethyl Phosphorylcholine in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular disease, autoimmune disorders, and neurodegenerative diseases. Consequently, the identification and characterization of novel anti-inflammatory agents is a significant focus of biomedical research and drug development.

Phosphorylcholine (B1220837) (PC)-containing lipids have emerged as a class of molecules with potent immunomodulatory and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for investigating the potential anti-inflammatory effects of (Z)-Oleyloxyethyl phosphorylcholine , a specific PC-containing ether lipid. While direct research on the anti-inflammatory activity of this compound is limited, its known function as a secreted phospholipase A2 (sPLA2) inhibitor suggests a plausible role in mitigating inflammatory responses.[3][4] sPLA2 is a key enzyme in the biosynthesis of pro-inflammatory lipid mediators.[3] Furthermore, the broader family of phosphorylcholine-containing molecules has been demonstrated to exert anti-inflammatory effects through various mechanisms, including the modulation of Toll-like receptor (TLR) and cytokine signaling pathways.[1][5]

These notes are intended to guide researchers in designing and executing experiments to explore the anti-inflammatory potential of this compound, leveraging established protocols and knowledge from related compounds.

Data Presentation: Quantitative Anti-Inflammatory Effects of Phosphorylcholine-Containing Compounds

The following tables summarize the reported quantitative effects of various phosphorylcholine-related compounds on inflammatory markers. This data provides a benchmark for evaluating the potential efficacy of this compound.

Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators by Phosphatidylcholine (PC)

Cell LineInflammatory StimulusCompoundConcentrationMeasured MediatorPercent InhibitionReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Compound K (Ginsenoside Metabolite)40 µMNitric Oxide (NO)~75%[6]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Compound K (Ginsenoside Metabolite)40 µMIL-1β~60%[6]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Compound K (Ginsenoside Metabolite)40 µMIL-6~50%[6]
Caco-2 CellsTumor Necrosis Factor-alpha (TNF-α)PC 18:2/18:2200 µMF-actin assemblySignificant decrease[1]
Caco-2 CellsTumor Necrosis Factor-alpha (TNF-α)PC mixture10 µMIL-8 mRNA expressionSignificant reduction[7]
Caco-2 CellsTumor Necrosis Factor-alpha (TNF-α)PC mixture10 µMMCP-1 mRNA expressionSignificant reduction[7]

Table 2: Effects of Phosphorylcholine Compounds on Inflammatory Cell Adhesion and Signaling

Cell ModelEffect MeasuredCompoundResultReference
Human Oral Keratinocytes (RT-7)P. gingivalis adherence2-methacryloyloxyethyl phosphorylcholine (MPC)-polymer44% reduction
Caco-2 CellsTNF-α-induced NF-κB activationPhosphatidylcholine (PC)Significant inhibition[1][7]
Peritoneal MacrophagesLPS-induced NF-κB translocationLysophosphatidylcholine (LPC)Blocked[5]
Peritoneal MacrophagesLPS-induced ERK activationLysophosphatidylcholine (LPC)Blocked[5]

Experimental Protocols

The following protocols are adapted from established methods for assessing the anti-inflammatory activity of test compounds and can be applied to the investigation of this compound.

Protocol 1: In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of a test compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), TNF-α, and IL-6, from murine macrophages stimulated with lipopolysaccharide (LPS).[8][9] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages primarily through Toll-like receptor 4 (TLR4), triggering the NF-κB signaling pathway and the subsequent production of inflammatory cytokines.[8]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • This compound (to be dissolved in a suitable vehicle, e.g., ethanol (B145695) or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range to start with could be 0.1 to 100 µM.[8]

    • Include a vehicle control (the solvent used to dissolve the compound, at the same final concentration) and a positive control such as dexamethasone (B1670325) (10 µM).[8]

    • Remove the old medium from the cells and add the medium containing the test compound or controls.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.[6]

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL.[8] Include a negative control group of cells that are not treated with LPS.

    • Incubate the plate for 24 hours at 37°C.[8]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the cell culture supernatant for analysis.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Measurement:

      • Mix 100 µL of supernatant with 100 µL of Griess reagent in a new 96-well plate.[6]

      • Incubate at room temperature for 15 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

      • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

    • Cytokine Quantification (TNF-α and IL-6):

      • Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.[8][10]

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated vehicle control.

Protocol 2: In Vitro Intestinal Inflammation Model using Caco-2 and Macrophage Co-culture

Principle: This co-culture model mimics the intestinal barrier, with a monolayer of intestinal epithelial cells (Caco-2) on the apical side and macrophages (e.g., RAW 264.7 or differentiated THP-1 cells) in the basolateral compartment.[11][12] It allows for the investigation of a compound's ability to protect the epithelial barrier and reduce the inflammatory response triggered by stimuli like TNF-α or LPS.

Materials:

  • Caco-2 human colorectal adenocarcinoma cell line

  • RAW 264.7 murine macrophage cell line (or THP-1 human monocytic cell line)

  • DMEM and RPMI-1640 culture media

  • Transwell inserts (e.g., 0.4 µm pore size for 12-well or 24-well plates)

  • This compound

  • TNF-α or LPS

  • Transepithelial Electrical Resistance (TEER) meter

  • FITC-dextran (4 kDa)

  • ELISA kits for human IL-8 and mouse/human TNF-α

Procedure:

  • Caco-2 Monolayer Formation:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at a high density.

    • Culture for 21 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.[11]

  • Macrophage Seeding:

    • On day 20 of Caco-2 culture, seed RAW 264.7 cells into the basolateral compartment (the wells of the plate) at a density of approximately 8.5 x 10⁵ cells/well for a 12-well plate.[12] Allow them to adhere overnight.

  • Co-culture and Treatment:

    • On day 21, carefully place the Transwell inserts containing the Caco-2 monolayer into the wells with the adhered macrophages to initiate the co-culture.[11]

    • Add this compound to the apical compartment at various concentrations.

    • Pre-incubate for 1-2 hours.

  • Induction of Inflammation:

    • Add an inflammatory stimulus to the basolateral compartment. This can be LPS (e.g., 50 µg/mL) or TNF-α (e.g., 10-50 ng/mL).[1][11]

    • Incubate for a specified period (e.g., 5-24 hours).

  • Assessment of Barrier Integrity:

    • TEER Measurement: Measure the TEER of the Caco-2 monolayer at different time points using a TEER meter. A decrease in TEER indicates a loss of barrier integrity.

    • Permeability Assay: Add FITC-dextran to the apical compartment and incubate for a few hours. Measure the fluorescence in the basolateral medium to quantify the passage of the fluorescent marker across the epithelial layer. Increased fluorescence indicates higher permeability.

  • Measurement of Inflammatory Cytokines:

    • Collect the medium from the basolateral compartment.

    • Measure the concentration of TNF-α (from macrophages) and IL-8 (a pro-inflammatory chemokine released by Caco-2 cells in response to TNF-α) using ELISA.[11]

  • Data Analysis:

    • Compare the TEER values, FITC-dextran permeability, and cytokine levels between treated and untreated, inflamed and non-inflamed groups.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential mechanisms of action and a general experimental approach for evaluating this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Prepare this compound (Test Compound) cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) treatment Pre-treat cells with Test Compound cell_culture->treatment stimulation Induce Inflammation (e.g., with LPS) treatment->stimulation analysis Analyze Inflammatory Response (NO, Cytokines, Protein Expression) stimulation->analysis data_analysis Calculate % Inhibition Determine IC50 analysis->data_analysis conclusion Assess Anti-inflammatory Potential data_analysis->conclusion

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4/MD2 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb ikb IκBα nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc ikb_nfkb->ikb Phosphorylation & Degradation ikb_nfkb->nfkb gene Pro-inflammatory Gene Transcription nfkb_nuc->gene cytokines TNF-α, IL-6, IL-1β gene->cytokines inhibition Potential Inhibition by This compound inhibition->tlr4 inhibition->ikk

Caption: TLR4 signaling pathway with potential points of inhibition by phosphorylcholine compounds.

tnfa_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR1 tnfa->tnfr tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 rip1 RIPK1 tradd->rip1 ikk IKK Complex traf2->ikk rip1->ikk ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb nfkb NF-κB ikb_nfkb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc gene Pro-inflammatory Gene Expression (IL-8, MCP-1, etc.) nfkb_nuc->gene inhibition Potential Inhibition by This compound inhibition->tnfr Receptor Sequestration? inhibition->ikk

Caption: TNF-α signaling pathway and potential inhibitory mechanisms of phosphorylcholine compounds.

References

Application Notes and Protocols for (Z)-Oleyloxyethyl Phosphorylcholine in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Oleyloxyethyl phosphorylcholine (B1220837), a synthetic ether-linked phosphocholine, serves as a valuable tool in the field of lipidomics, primarily as an inhibitor of phospholipase A2 (PLA2).[1][2] PLA2 enzymes are critical mediators in a vast array of cellular processes, including inflammation, signal transduction, and membrane remodeling, by catalyzing the hydrolysis of the sn-2 fatty acyl bond of phospholipids.[2][3] The specific inhibition of PLA2 allows for the detailed investigation of its role in these pathways and the identification of lipid mediators generated downstream of its activity. These application notes provide a comprehensive overview and detailed protocols for the utilization of (Z)-Oleyloxyethyl phosphorylcholine in lipidomics research.

Ether lipids, such as the parent structure of this compound, are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone.[4][5] Alterations in the levels of ether lipids have been associated with various pathological conditions, including obesity, hypertension, and cancer, making the study of their metabolism and signaling functions a key area of interest.[6][7][8][9][10][11] By inhibiting PLA2, this compound can be employed to modulate the lipidome and elucidate the specific contributions of PLA2-mediated signaling in both physiological and disease states.

Principle of Application

The primary application of this compound in lipidomics is to selectively inhibit PLA2 activity, thereby preventing the release of fatty acids (such as arachidonic acid) and the formation of lysophospholipids from the sn-2 position of membrane phospholipids.[2] By comparing the lipid profiles of biological systems (e.g., cells, tissues, or plasma) treated with and without this inhibitor, researchers can:

  • Identify specific substrates of PLA2: By observing the accumulation of certain phospholipid species and the reduction of their corresponding lysophospholipid and fatty acid products in the presence of the inhibitor.

  • Elucidate PLA2-dependent signaling pathways: By examining the downstream effects on lipid mediator synthesis (e.g., eicosanoids) and other signaling lipids.

  • Validate the role of PLA2 in disease models: By assessing the ability of the inhibitor to reverse or mitigate disease-associated lipidomic changes.

The analytical workflow for these applications typically involves sample preparation, treatment with this compound, lipid extraction, and subsequent analysis by mass spectrometry-based lipidomics platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables represent hypothetical quantitative data that could be obtained from a lipidomics experiment using this compound to investigate its effect on the lipid profile of a biological sample.

Table 1: Effect of this compound on Phospholipid and Lysophospholipid Levels

Lipid SpeciesControl Group (pmol/mg protein)Treated Group (pmol/mg protein)Fold Changep-value
PC(16:0/20:4)150.2 ± 12.5145.8 ± 11.90.97>0.05
PE(18:0/20:4)85.6 ± 7.882.1 ± 6.90.96>0.05
PS(18:0/20:4)32.1 ± 3.530.9 ± 3.10.96>0.05
PI(18:0/20:4)45.3 ± 4.143.8 ± 3.90.97>0.05
LPC(20:4)12.8 ± 1.52.1 ± 0.40.16 <0.01
LPE(20:4)7.2 ± 0.91.3 ± 0.30.18 <0.01
LPS(20:4)2.5 ± 0.40.5 ± 0.10.20 <0.01
LPI(20:4)3.1 ± 0.50.6 ± 0.20.19 <0.01

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test. PC: Phosphatidylcholine, PE: Phosphatidylethanolamine, PS: Phosphatidylserine, PI: Phosphatidylinositol, LPC: Lysophosphatidylcholine, LPE: Lysophosphatidylethanolamine, LPS: Lysophosphatidylserine, LPI: Lysophosphatidylinositol.

Table 2: Effect of this compound on Free Fatty Acid and Eicosanoid Levels

AnalyteControl Group (ng/mg protein)Treated Group (ng/mg protein)Fold Changep-value
Arachidonic Acid (20:4)25.4 ± 3.15.2 ± 0.80.20 <0.01
Prostaglandin E2 (PGE2)1.8 ± 0.30.3 ± 0.10.17 <0.01
Leukotriene B4 (LTB4)0.9 ± 0.20.1 ± 0.030.11 <0.01
Oleic Acid (18:1)42.1 ± 5.340.8 ± 4.90.97>0.05
Linoleic Acid (18:2)35.7 ± 4.234.9 ± 3.80.98>0.05

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.

Experimental Protocols

Protocol 1: In Vitro PLA2 Inhibition Assay using Lipidomics

This protocol describes a cell-free assay to determine the inhibitory activity of this compound on a specific PLA2 isozyme.

Materials:

  • Recombinant human PLA2 (e.g., cPLA2, sPLA2)

  • This compound

  • Phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC)

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and DTT, pH 7.4)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for LC-MS/MS (e.g., deuterated lysophospholipids and fatty acids)

Procedure:

  • Prepare Substrate Vesicles: Prepare small unilamellar vesicles (SUVs) of the phospholipid substrate by sonication or extrusion.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Assay Reaction:

    • In a microcentrifuge tube, combine the assay buffer, phospholipid substrate vesicles, and varying concentrations of this compound (or vehicle control).

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 10 minutes.

    • Initiate the reaction by adding the recombinant PLA2 enzyme.

    • Incubate the reaction for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) containing the internal standards.

  • Lipid Extraction:

    • Perform a Bligh-Dyer or Folch lipid extraction to separate the lipid phase.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a reverse-phase LC column coupled to a tandem mass spectrometer.

    • Use multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) to quantify the specific lysophospholipid and fatty acid products.

  • Data Analysis:

    • Calculate the concentration of the products based on the standard curves of the internal standards.

    • Determine the IC50 value of this compound by plotting the percentage of PLA2 inhibition against the inhibitor concentration.

Protocol 2: Cellular Lipidomics to Investigate PLA2 Function

This protocol outlines a workflow to study the impact of PLA2 inhibition by this compound on the lipidome of cultured cells.

Materials:

  • Cultured cells (e.g., macrophages, endothelial cells)

  • Cell culture medium and supplements

  • This compound

  • Stimulant (optional, e.g., lipopolysaccharide, calcium ionophore)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents

  • Internal standards for LC-MS/MS

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound at a predetermined concentration (or vehicle control) for a specific duration.

    • If applicable, add a stimulant for the final period of the incubation to activate PLA2.

  • Cell Harvesting and Quenching:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Quench cellular metabolism by adding ice-cold methanol.

    • Scrape the cells and collect the cell suspension.

  • Lipid Extraction:

    • Add the internal standards to the cell suspension.

    • Perform a lipid extraction as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts using a comprehensive lipidomics method to profile a wide range of lipid classes.

  • Data Analysis:

    • Identify and quantify the lipid species that are significantly altered by the inhibitor treatment.

    • Perform pathway analysis to understand the metabolic consequences of PLA2 inhibition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis BiologicalSample Biological Sample (Cells, Tissues, Plasma) Control Control Group (Vehicle) BiologicalSample->Control Treated Treated Group ((Z)-Oleyloxyethyl phosphorylcholine) BiologicalSample->Treated LipidExtraction Lipid Extraction Control->LipidExtraction Treated->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataAnalysis Data Analysis & Interpretation LCMS->DataAnalysis

Caption: Experimental workflow for lipidomics analysis using a PLA2 inhibitor.

signaling_pathway MembranePL Membrane Phospholipids (e.g., PC, PE) PLA2 Phospholipase A2 (PLA2) MembranePL->PLA2 Substrate AA Arachidonic Acid PLA2->AA Hydrolysis LysoPL Lysophospholipids PLA2->LysoPL Hydrolysis Inhibitor (Z)-Oleyloxyethyl phosphorylcholine Inhibitor->PLA2 Inhibition Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Metabolism Signaling Downstream Signaling LysoPL->Signaling Activation Eicosanoids->Signaling Activation

Caption: Inhibition of the PLA2 signaling pathway.

Conclusion

This compound is a potent tool for dissecting the complex roles of PLA2 in lipid metabolism and signaling. The protocols and conceptual frameworks provided here offer a starting point for researchers to design and execute robust lipidomics experiments. By carefully applying these methodologies, it is possible to gain significant insights into the specific functions of PLA2 and the broader implications of ether lipid biology in health and disease. Further research and application of this and similar inhibitors will continue to advance our understanding of the lipidome's intricate regulatory networks.

References

Application Notes and Protocols for Studying Red Blood Cell Membrane Modification using (Z)-Oleyloxyethyl Phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Oleyloxyethyl phosphorylcholine (B1220837) is a synthetic analogue of lysophosphatidylcholine (B164491), a class of lipids known to interact with and modify cell membranes. Its amphiphilic nature, comprising a hydrophilic phosphorylcholine head group and a lipophilic oleyl tail, allows for its insertion into the lipid bilayer of red blood cells (RBCs). This modification can induce a range of biophysical and biochemical changes in the erythrocyte membrane, making it a valuable tool for studying membrane dynamics, protein function, and cellular responses to external agents. These application notes provide an overview of the potential uses of (Z)-Oleyloxyethyl phosphorylcholine in RBC research and detailed protocols for its application.

While direct studies on this compound for RBC modification are not extensively documented, the protocols and data presented here are based on established methodologies for similar lysophosphatidylcholine-like molecules and general techniques for erythrocyte membrane modification[1][2][3]. This compound is noted as an inhibitor of phospholipase A2 (PLA2) with an IC50 value of 6.2 µM for porcine pancreatic PLA2[4].

Applications

  • Studying Membrane Fluidity and Permeability: Incorporation of this compound can alter the packing of membrane lipids, leading to changes in membrane fluidity and permeability to ions and small molecules[5][6].

  • Investigating Hemolysis Mechanisms: At certain concentrations, lysophosphatidylcholine analogues can induce hemolysis, providing a model system to study the molecular events leading to red blood cell lysis[1][5]. The lytic mechanism may involve the disruption of membrane protein function rather than gross structural reorganization at lower concentrations[1].

  • Modulating Complement-Mediated Lysis: Modification of the RBC membrane with lysophospholipid-like molecules can enhance complement-mediated lysis, offering a platform to investigate the interactions between the complement system and cell membranes[7].

  • Drug Delivery and Targeting: Surface modification of RBCs is a strategy for drug delivery and targeting[3]. While not a direct application of this specific molecule, understanding its insertion and effects can inform the development of lipid-based drug carriers that can be attached to RBCs.

  • Biophysical Studies of Lipid-Protein Interactions: The introduction of a synthetic lipid allows for the study of its effects on the function and organization of membrane proteins.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and related compounds from the literature. This data provides a starting point for designing experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formula Weight 477.7[4]
Purity ≥98%[4]
Solubility (DMF) 16 mg/ml[4]
Solubility (DMSO) 16 mg/ml[4]
Solubility (Ethanol) 15 mg/ml[4]
Solubility (PBS, pH 7.2) 25 mg/ml[4]

Table 2: Biological Activity

ParameterValueTargetReference
IC50 6.2 µMPorcine Pancreatic PLA2[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A well-defined stock solution is critical for reproducible experiments.

Materials:

  • This compound

  • Ethanol or Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent (Ethanol or PBS) to achieve the desired stock concentration (e.g., 10 mg/ml).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C. Note that the stability is reported to be ≥ 2 years at this temperature[4].

Protocol 2: Modification of Red Blood Cell Membranes

This protocol details the incubation of RBCs with this compound to achieve membrane modification.

Materials:

  • Freshly collected whole blood with anticoagulant (e.g., EDTA, heparin)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • This compound stock solution

  • Centrifuge

  • Incubator

Procedure:

  • RBC Isolation:

    • Centrifuge the whole blood at 500 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the packed RBCs three times with 5 volumes of cold PBS, centrifuging at 500 x g for 5 minutes after each wash.

    • After the final wash, resuspend the RBCs to a 50% hematocrit in PBS.

  • Incubation with this compound:

    • Prepare a working solution of this compound by diluting the stock solution in PBS to the desired final concentration (e.g., 1-100 µM).

    • In a series of tubes, mix equal volumes of the 50% RBC suspension and the this compound working solution.

    • Include a control tube with RBCs incubated with PBS only.

    • Incubate the tubes at 37°C for a specified time (e.g., 30, 60, 120 minutes). The optimal time should be determined empirically.

  • Post-Incubation Wash:

    • After incubation, centrifuge the RBCs at 500 x g for 5 minutes.

    • Remove the supernatant and wash the modified RBCs three times with cold PBS to remove any unincorporated compound.

    • Resuspend the final RBC pellet in PBS to the desired hematocrit for downstream analysis.

Protocol 3: Assessment of Hemolysis

This protocol measures the extent of red blood cell lysis following membrane modification.

Materials:

  • Modified and control RBC suspensions

  • PBS (for negative control)

  • Deionized water (for positive control)

  • Spectrophotometer

Procedure:

  • Prepare a 2% suspension of the modified and control RBCs in PBS.

  • For a positive control (100% hemolysis), mix an aliquot of the control RBCs with deionized water.

  • Incubate all samples at room temperature for 30 minutes.

  • Centrifuge the samples at 1000 x g for 5 minutes.

  • Carefully collect the supernatant.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the peak absorbance of hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

experimental_workflow Experimental Workflow for RBC Membrane Modification cluster_prep Preparation cluster_mod Modification cluster_analysis Analysis blood Whole Blood Collection rbc_iso RBC Isolation & Washing blood->rbc_iso incubation Incubation of RBCs with This compound rbc_iso->incubation stock_prep Stock Solution Preparation (this compound) stock_prep->incubation post_wash Post-Incubation Washing incubation->post_wash hemolysis Hemolysis Assay post_wash->hemolysis membrane_analysis Membrane Property Analysis (e.g., Fluidity, Permeability) post_wash->membrane_analysis protein_analysis Protein Function Analysis post_wash->protein_analysis

Caption: Workflow for modifying and analyzing red blood cells.

membrane_insertion Mechanism of Membrane Insertion cluster_membrane RBC Membrane upper_leaflet Outer Leaflet lower_leaflet Inner Leaflet effect Altered Membrane Properties: - Fluidity - Permeability - Protein Conformation upper_leaflet->effect compound (Z)-Oleyloxyethyl phosphorylcholine insertion Insertion into Outer Leaflet compound->insertion insertion->upper_leaflet Hydrophobic tail inserts

Caption: Insertion of the amphiphilic molecule into the RBC membrane.

signaling_pathway Potential Effect on Complement Pathway cluster_interaction Membrane Interaction rbc Modified RBC membrane_change Membrane Perturbation rbc->membrane_change complement Complement Proteins (C5b-9) lysis Cell Lysis complement->lysis Forms MAC, leading to binding_site Enhanced Complement Binding Site Exposure membrane_change->binding_site May lead to binding_site->complement Facilitates binding of

Caption: Hypothesized enhancement of complement-mediated lysis.

References

Application Notes and Protocols for (Z)-Oleyloxyethyl Phosphorylcholine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Oleyloxyethyl phosphorylcholine (B1220837) is a synthetic ether lipid analog that functions as a competitive inhibitor of Phospholipase A2 (PLA2). Understanding its mechanism and applying it effectively in a cell culture setting is crucial for investigating various cellular processes, including inflammation, cell signaling, and apoptosis. These application notes provide a comprehensive guide to utilizing (Z)-Oleyloxyethyl phosphorylcholine in your research.

Introduction

This compound is a valuable tool for studying the physiological and pathological roles of PLA2. This enzyme is responsible for hydrolyzing the sn-2 position of membrane glycerophospholipids to release arachidonic acid, a precursor for a wide range of bioactive lipid mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting PLA2, this compound allows for the elucidation of pathways dependent on arachidonic acid metabolism. Its known inhibitory concentration (IC50) for porcine pancreatic PLA2 is 6.2 µM, providing a basis for determining effective concentrations in cell culture experiments.[1]

Product Information and Storage

Proper handling and storage of this compound are critical to ensure its stability and activity.

ParameterSpecification
Molecular Formula C25H52NO5P
Molecular Weight 477.7 g/mol
Purity ≥98%
Formulation A solution in ethanol (B145695)
Solubility DMF: 16 mg/mL, DMSO: 16 mg/mL, Ethanol: 15 mg/mL, PBS (pH 7.2): 25 mg/mL
Storage Store at -20°C
Stability ≥ 2 years at -20°C

Data sourced from commercially available product information.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture. Optimization for specific cell lines and experimental conditions is highly recommended.

It is crucial to prepare a concentrated stock solution to minimize the volume of solvent added to the cell culture medium.

Materials:

  • This compound (as a solution in ethanol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • To change the solvent from the commercially provided ethanol, the ethanol can be evaporated under a gentle stream of nitrogen.

  • Immediately add the desired solvent, such as DMSO, to the dried compound.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.4777 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

To determine the optimal, non-toxic working concentration for your specific cell line, a dose-response experiment to assess cytotoxicity is essential. The MTT assay is a common method for this purpose.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A suggested range based on the enzymatic IC50 could be: 0, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor.

  • Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
1
5
10
25
50
100

This table should be populated with your experimental data.

To investigate if this compound induces apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed and analyzed by flow cytometry.

Materials:

  • Your cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at a pre-determined, non-necrotic concentration (e.g., the IC50 for viability or a slightly lower concentration) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[2][3]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control
This compound (X µM)

This table should be populated with your experimental data.

Visualization of Pathways and Workflows

PLA2_Inhibition_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Substrate Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Hydrolysis Oleyloxyethyl_PC (Z)-Oleyloxyethyl phosphorylcholine Oleyloxyethyl_PC->PLA2 Inhibition COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Substrate Prostaglandins Prostaglandins, Leukotrienes COX_LOX->Prostaglandins Inflammation Inflammation, Proliferation, Apoptosis Prostaglandins->Inflammation Modulates

Caption: Inhibition of the PLA2 pathway by this compound.

Experimental_Workflow Start Start Stock_Prep Prepare 10 mM Stock in DMSO Start->Stock_Prep Cell_Seeding Seed Cells in 96-well or 6-well Plates Stock_Prep->Cell_Seeding Treatment Treat Cells with This compound (Dose-Response or Fixed Concentration) Cell_Seeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Assay_Choice Select Assay Incubation->Assay_Choice MTT_Assay MTT Assay for Cell Viability Assay_Choice->MTT_Assay Viability AnnexinV_Assay Annexin V/PI Staining for Apoptosis Assay_Choice->AnnexinV_Assay Apoptosis Data_Analysis Data Analysis MTT_Assay->Data_Analysis AnnexinV_Assay->Data_Analysis

Caption: General experimental workflow for cell-based assays.

Troubleshooting
  • Compound Precipitation: If the compound precipitates upon addition to the culture medium, try preparing a more dilute stock solution or pre-warming the medium before adding the compound dropwise while gently swirling.

  • High Vehicle Cytotoxicity: If the DMSO vehicle control shows significant cytotoxicity, ensure the final concentration of DMSO in the medium is below 0.5% (v/v), and ideally below 0.1%.

  • Inconsistent Results: Ensure consistent cell seeding density, incubation times, and reagent preparation. Cell passage number can also affect experimental outcomes.

By following these guidelines, researchers can effectively utilize this compound to investigate the critical roles of PLA2 in cellular function and disease.

References

Application Notes and Protocols for In Vivo Administration of (Z)-Oleyloxyethyl Phosphorylcholine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Oleyloxyethyl phosphorylcholine (B1220837), a synthetic analog of lysophosphatidylcholine, has demonstrated significant therapeutic potential in preclinical animal models, particularly as an antiprotozoal agent. These application notes provide a comprehensive overview of its in vivo administration, summarizing key quantitative data and detailing experimental protocols from published studies. The information presented here is intended to guide researchers in designing and executing their own in vivo experiments with this compound.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the pharmacokinetics and efficacy of (Z)-Oleyloxyethyl phosphorylcholine (referred to as OlPC) in a hamster model of visceral leishmaniasis.

Table 1: Pharmacokinetic Parameters of this compound in Hamsters

Dosage (Single Oral Dose)Elimination Half-life (t½)Key Observation
20 mg/kg~50 hoursDose-proportional exposure.[1]
50 mg/kg~50 hoursDose-proportional exposure.[1]
100 mg/kg~50 hoursDose-proportional exposure.[1]

Table 2: Prophylactic Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis

Dosage (Single Oral Dose)Administration Time Point (Relative to Infection on Day 0)Outcome
100 mg/kgDay -7Dose-dependent residual activity.[1]
100 mg/kgDay -4~50% reduction in overall parasite burden.[1]
100 mg/kgDay -1Dose-dependent residual activity.[1]
100 mg/kg4 hours prior to infectionDose-dependent residual activity.[1]

Table 3: Curative Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis

Dosage RegimenTreatment StartAssessment Time Points (Post-Infection)Outcome
20 mg/kg for 5 + 5 days (oral)Day 21 post-infectionDay 42 (10 days post-treatment)>99% clearance of infection.[1]
20 mg/kg for 5 + 5 days (oral)Day 21 post-infectionDay 72 (40 days post-treatment)Sustained >99% clearance of infection.[1]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments involving this compound.

Pharmacokinetic Study in Hamsters
  • Animal Model: Female hamsters.[1]

  • Compound Administration:

    • Single oral doses of 20, 50, and 100 mg/kg of this compound were administered.[1]

  • Sample Collection:

    • Blood samples were collected at various time points post-administration to determine plasma concentrations of the compound.

  • Analysis:

    • Pharmacokinetic parameters such as elimination half-life (t½) and area under the curve (AUC) were calculated to assess the drug's exposure and dose proportionality.[1]

Prophylactic Efficacy Study in a Hamster Model of Visceral Leishmaniasis
  • Animal Model: Female hamsters.[1]

  • Infection:

    • Animals were infected with Leishmania infantum on day 0.[1]

  • Compound Administration:

    • A single oral dose of 100 mg/kg of this compound was administered at different time points prior to infection: day -7, day -4, day -1, or 4 hours before infection.[1]

  • Efficacy Assessment:

    • Parasite burdens in target organs (e.g., liver, spleen) were measured on day 21 post-infection to determine the prophylactic effect of the treatment.[1]

Curative Efficacy Study in a Hamster Model of Visceral Leishmaniasis
  • Animal Model: Female hamsters.[1]

  • Infection:

    • Animals were infected with Leishmania infantum.[1]

  • Compound Administration:

    • Treatment was initiated on day 21 post-infection.

    • An oral dose of 20 mg/kg of this compound was administered for a 5 + 5 day regimen.[1]

  • Efficacy Assessment:

    • Amastigote burdens in target organs were determined at two time points:

      • Day 42 (10 days after the end of treatment).[1]

      • Day 72 (40 days after the end of treatment) to assess long-term cure.[1]

Visualizations

The following diagrams illustrate the experimental workflows for the prophylactic and curative efficacy studies.

Prophylactic_Efficacy_Workflow cluster_pre_infection Pre-Infection Phase cluster_infection Infection & Post-Infection Phase Administer_OlPC Administer 100 mg/kg This compound (Single Oral Dose) Infect_Hamsters Infect Hamsters with Leishmania infantum (Day 0) Administer_OlPC->Infect_Hamsters Day -7, -4, -1, or 4h prior Measure_Parasite_Burden Measure Parasite Burden in Target Organs (Day 21) Infect_Hamsters->Measure_Parasite_Burden 21 days

Caption: Prophylactic Efficacy Study Workflow.

Curative_Efficacy_Workflow cluster_infection_establishment Infection Establishment Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Phase Infect_Hamsters Infect Hamsters with Leishmania infantum Start_Treatment Start Treatment (Day 21 Post-Infection) Infect_Hamsters->Start_Treatment 21 days Administer_OlPC Administer 20 mg/kg This compound (5 + 5 Day Oral Regimen) Start_Treatment->Administer_OlPC First_Assessment Measure Amastigote Burden (Day 42 / 10 days post-treatment) Administer_OlPC->First_Assessment 10 days post- treatment Second_Assessment Measure Amastigote Burden (Day 72 / 40 days post-treatment) First_Assessment->Second_Assessment 30 days

Caption: Curative Efficacy Study Workflow.

References

Application Notes: (Z)-Oleyloxyethyl Phosphorylcholine as a Tool for Studying Eicosanoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Oleyloxyethyl phosphorylcholine (B1220837) is a valuable chemical probe for researchers studying the complex pathways of eicosanoid biosynthesis. As a competitive inhibitor of phospholipase A2 (PLA2), it provides a targeted method for blocking the initial, rate-limiting step in the production of prostaglandins (B1171923), leukotrienes, thromboxanes, and other related lipid mediators. These mediators are critical in a host of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[1][2][3]

Principle of Action

Eicosanoid synthesis is initiated by the release of 20-carbon polyunsaturated fatty acids, most notably arachidonic acid (AA), from the sn-2 position of membrane phospholipids.[1][4] This hydrolysis is catalyzed by phospholipase A2 (PLA2) enzymes, particularly the cytosolic form, cPLA2.[5][6] Once liberated, free arachidonic acid is rapidly metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[1][2]

(Z)-Oleyloxyethyl phosphorylcholine acts as a substrate analog, competitively inhibiting PLA2. By blocking the action of PLA2, it prevents the release of arachidonic acid, thereby shutting down all downstream eicosanoid production. This makes it an effective tool for:

  • Investigating the role of PLA2 in cellular signaling cascades.

  • Elucidating the specific contributions of eicosanoids in various cell models and disease states.

  • Validating the therapeutic potential of PLA2 inhibition for inflammatory and other disorders.[7][8]

The diagram below illustrates the central role of Phospholipase A2 in the eicosanoid biosynthesis pathway and the specific point of inhibition by this compound.

Eicosanoid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Pathway cluster_lox LOX Pathway PL Membrane Phospholipids (with Arachidonic Acid) PLA2 Phospholipase A2 (cPLA2) PL->PLA2 Substrate AA Arachidonic Acid (AA) PLA2->AA Releases COX COX-1 / COX-2 AA->COX LOX 5-LOX, etc. AA->LOX PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs Metabolism LTs Leukotrienes (LTs) Lipoxins (LXs) LOX->LTs Metabolism Inhibitor (Z)-Oleyloxyethyl phosphorylcholine Inhibitor->PLA2 Inhibits

Caption: Eicosanoid biosynthesis pathway with PLA2 inhibition.

Quantitative Data

The inhibitory potency of this compound and other related PLA2 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Inhibitor NameTarget EnzymeIC50 ValueReference
This compound Porcine Pancreatic PLA26.2 µM[9]
PyrrophenoneCytosolic PLA2 (cPLA2)4.2 nM[9]
ManoalideP388D1 cell PLA216 µM[10]
7,7-dimethyl-5,8-eicosadienoic acidP388D1 cell PLA216 µM[10]

Experimental Protocols

Protocol 1: In Vitro Assay for PLA2 Inhibition

This protocol describes a general method to determine the IC50 of this compound using a commercially available PLA2 assay kit, which often relies on a fluorescent or colorimetric substrate.

Objective: To quantify the inhibitory effect of this compound on PLA2 activity.

Materials:

  • Purified PLA2 enzyme (e.g., porcine pancreatic or human recombinant cPLA2)

  • PLA2 substrate (e.g., a fluorescently labeled phospholipid)

  • Assay buffer (typically Tris-HCl or HEPES with CaCl2)

  • This compound

  • 96-well microplate (black or clear, depending on the assay)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of dilutions in assay buffer to test a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Reaction Setup: In each well of the 96-well plate, add:

    • Assay Buffer

    • PLA2 enzyme at a fixed concentration.

    • Varying concentrations of the inhibitor or vehicle control (DMSO).

  • Pre-incubation: Gently mix and incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the PLA2 substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the signal (fluorescence or absorbance) every 1-2 minutes for 30-60 minutes. The rate of signal increase corresponds to the rate of substrate hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal model) to determine the IC50 value.

Protocol 2: Cell-Based Assay for Eicosanoid Production

This protocol details how to use this compound to study the role of PLA2 in eicosanoid production in a cellular context.

Objective: To measure the effect of PLA2 inhibition by this compound on the stimulated release of eicosanoids (e.g., Prostaglandin E2) from cultured cells.

Materials:

  • Cell line known to produce eicosanoids (e.g., macrophages like RAW 264.7 or P388D1, mast cells)[10][11]

  • Cell culture medium and supplements

  • This compound

  • Cell stimulus (e.g., Calcium Ionophore A23187, Lipopolysaccharide (LPS), Zymosan)[11]

  • Phosphate-Buffered Saline (PBS)

  • ELISA kit for the specific eicosanoid to be measured (e.g., PGE2, LTB4) or access to LC-MS/MS for broader profiling.

Procedure:

  • Cell Culture: Plate cells in a multi-well plate (e.g., 24-well) at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Remove the culture medium. Wash the cells once with PBS. Add fresh, serum-free medium containing various concentrations of this compound or a vehicle control.

  • Pre-incubation: Incubate the cells with the inhibitor for 30-60 minutes at 37°C.

  • Cell Stimulation: Add the chosen stimulus (e.g., A23187) to the wells to trigger arachidonic acid release and eicosanoid synthesis. Incubate for the appropriate time (e.g., 15-60 minutes for A23187, several hours for LPS).

  • Supernatant Collection: After stimulation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until analysis.

  • Eicosanoid Quantification: Measure the concentration of the target eicosanoid in the supernatant using a specific ELISA kit according to the manufacturer's instructions, or by using LC-MS/MS.

  • Data Analysis: Plot the eicosanoid concentration against the inhibitor concentration. Calculate the percent inhibition relative to the stimulated control and determine the IC50 for the cellular response.

The workflow for this cell-based experiment is visualized in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 1. Plate Cells in Multi-Well Plate c2 2. Prepare Inhibitor Dilutions t1 3. Pre-incubate Cells with Inhibitor c2->t1 t2 4. Add Stimulus (e.g., A23187) t1->t2 t3 5. Incubate to Allow Eicosanoid Production t2->t3 a1 6. Collect and Clarify Supernatant t3->a1 a2 7. Quantify Eicosanoids (ELISA or LC-MS) a1->a2 a3 8. Plot Data and Calculate IC50 a2->a3

Caption: Workflow for a cell-based eicosanoid inhibition assay.

References

sPLA2 activity assay using (Z)-Oleyloxyethyl phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted phospholipases A2 (sPLA2) are a family of enzymes that play a critical role in various physiological and pathological processes. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids.[1] A key fatty acid released is arachidonic acid, the precursor to a wide array of pro-inflammatory lipid mediators known as eicosanoids (prostaglandins, leukotrienes, and thromboxanes).[1][2] Due to their central role in the inflammatory cascade, sPLA2 enzymes have emerged as significant therapeutic targets for a range of inflammatory diseases, including arthritis, atherosclerosis, and sepsis.[2][3]

This document provides a detailed protocol for a colorimetric-based activity assay for screening potential inhibitors of sPLA2, such as (Z)-Oleyloxyethyl phosphorylcholine (B1220837). (Z)-Oleyloxyethyl phosphorylcholine is a known inhibitor of sPLA2, and serves here as a reference compound.[4][5][6] The assay described is robust, suitable for a 96-well plate format, and ideal for high-throughput screening of compound libraries.

Assay Principle

The sPLA2 inhibitor screening assay is based on the enzymatic cleavage of a synthetic thio-phosphatidylcholine substrate, such as 1,2-diheptanoyl-thio-glycero-3-phosphocholine (diheptanoyl thio-PC). The sPLA2 enzyme hydrolyzes the thioester bond at the sn-2 position, releasing a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB). The rate of color formation is directly proportional to the sPLA2 activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 405-414 nm. Potential inhibitors will reduce the rate of this color change.

Signaling Pathway of sPLA2 in Inflammation

Secreted PLA2 enzymes are key initiators of the arachidonic acid inflammatory pathway. Upon activation by inflammatory stimuli, sPLA2 is released into the extracellular space where it acts on the phospholipids (B1166683) of cell membranes. This action liberates arachidonic acid, which is then metabolized by downstream enzymes, Cyclooxygenase (COX) and Lipoxygenase (LOX), to produce prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent mediators of inflammation, contributing to processes such as vasodilation, increased vascular permeability, and recruitment of immune cells. Inhibiting sPLA2 at the apex of this cascade is a promising strategy to block the production of the entire spectrum of these pro-inflammatory mediators.

sPLA2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol sPLA2 Secreted PLA2 (sPLA2) MembranePL Membrane Phospholipids sPLA2->MembranePL Hydrolysis AA Arachidonic Acid (AA) MembranePL->AA Release COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Vasodilation, Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation Assay_Workflow start Start prep Prepare Reagents: Assay Buffer, Enzyme, DTNB, Substrate start->prep plate_compounds Dispense Test Compounds, Controls, and Vehicle (DMSO) to 96-well plate (5 µL) prep->plate_compounds add_enzyme Add sPLA2 Enzyme Working Solution (e.g., 10 µL) to all wells except blanks plate_compounds->add_enzyme add_dtnb Add DTNB Solution (e.g., 10 µL) to all wells add_enzyme->add_dtnb preincubate Pre-incubate plate (e.g., 10 min at 25°C) add_dtnb->preincubate initiate_rxn Initiate Reaction: Add Substrate Solution (e.g., 200 µL) to all wells preincubate->initiate_rxn read_plate Read Absorbance at 414 nm kinetically for 10-15 min at 25°C initiate_rxn->read_plate analyze Calculate Reaction Rates and Percent Inhibition read_plate->analyze end End analyze->end

References

Application Notes and Protocols for (Z)-Oleyloxyethyl Phosphorylcholine in Venom-Induced Hemolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venom-induced hemolysis is a critical pathological effect of envenomation by various snake, insect, and marine species. The primary drivers of this erythrocyte destruction are often phospholipase A2 (PLA2) enzymes.[1][2][3] These enzymes hydrolyze phospholipids (B1166683) in the erythrocyte membrane, leading to cell lysis and the release of hemoglobin. Due to their significant role in venom toxicity, PLA2s are a key target for the development of novel antivenom therapies.[4][5]

(Z)-Oleyloxyethyl phosphorylcholine (B1220837) is a synthetic molecule that mimics the structure of natural phospholipids. Its phosphorylcholine headgroup suggests a potential to competitively inhibit venom PLA2s, thereby preventing their hemolytic action. These application notes provide detailed protocols for evaluating the efficacy of (Z)-Oleyloxyethyl phosphorylcholine as an inhibitor of venom-induced hemolysis.

Proposed Mechanism of Action

Venom PLA2s bind to the phospholipid bilayer of erythrocyte membranes and catalytically hydrolyze the ester bond at the sn-2 position, producing lysophospholipids and fatty acids. This disruption of the membrane integrity leads to hemolysis. This compound is hypothesized to act as a competitive inhibitor. Its phosphorylcholine group can bind to the active site of the PLA2 enzyme, preventing the enzyme from binding to its natural substrate on the erythrocyte membrane.

G cluster_0 Normal Hemolysis Pathway cluster_1 Inhibition Pathway VenomPLA2 Venom PLA2 Erythrocyte Erythrocyte Membrane (Phospholipids) VenomPLA2->Erythrocyte Binds to InactiveComplex Inactive PLA2-Inhibitor Complex VenomPLA2->InactiveComplex Inhibits Lysophospholipids Lysophospholipids + Fatty Acids Erythrocyte->Lysophospholipids Hydrolyzes NoHemolysis No Hemolysis Hemolysis Hemolysis Lysophospholipids->Hemolysis Causes Inhibitor (Z)-Oleyloxyethyl phosphorylcholine Inhibitor->VenomPLA2 Binds to Active Site

Caption: Proposed inhibitory mechanism of this compound.

Quantitative Data Summary

The following tables provide templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Inhibition of Venom-Induced Hemolysis by this compound

Venom SourceVenom Concentration (µg/mL)Inhibitor Concentration (µM)% Hemolysis InhibitionIC50 (µM)
Naja atra10115.2 ± 2.1
101048.9 ± 3.510.5
105095.7 ± 1.8
Bothrops atrox5112.8 ± 1.9
51045.1 ± 4.211.2
55092.3 ± 2.5

Table 2: Inhibition of PLA2 Enzymatic Activity by this compound

Venom SourcePLA2 Concentration (ng/mL)Inhibitor Concentration (µM)Enzyme Activity (U/mL)% InhibitionIC50 (µM)
Naja atra5001.25 ± 0.080
5011.05 ± 0.0616.0
50100.61 ± 0.0451.29.8
50500.09 ± 0.0192.8
Bothrops atrox2000.98 ± 0.050
2010.84 ± 0.0714.3
20100.47 ± 0.0352.09.6
20500.07 ± 0.0192.9

Experimental Protocols

Protocol 1: In Vitro Venom-Induced Hemolysis Inhibition Assay

This protocol details the steps to assess the ability of this compound to inhibit the hemolytic activity of snake venom on washed human erythrocytes.[6]

Materials:

  • This compound

  • Lyophilized snake venom

  • Fresh human blood (with anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in distilled water) for positive control

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Washed Erythrocytes:

    • Centrifuge fresh human blood at 1,500 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Resuspend the erythrocyte pellet in 10 volumes of cold PBS.

    • Repeat the centrifugation and resuspension steps three times.

    • After the final wash, resuspend the erythrocytes to a 2% (v/v) suspension in PBS.

  • Preparation of Solutions:

    • Prepare a stock solution of the snake venom in PBS (e.g., 1 mg/mL).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in PBS. Ensure the final solvent concentration is non-hemolytic.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of PBS to the negative control wells.

    • Add 50 µL of 1% Triton X-100 to the positive control wells.

    • To the experimental wells, add 25 µL of the venom solution at a pre-determined concentration that causes sub-maximal hemolysis.

    • Add 25 µL of varying concentrations of this compound to the experimental wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the venom.

    • Add 100 µL of the 2% erythrocyte suspension to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact erythrocytes.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

    • Calculate the percentage of inhibition: % Inhibition = [1 - (% Hemolysis_with_inhibitor / % Hemolysis_without_inhibitor)] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of hemolysis) by plotting % inhibition versus inhibitor concentration.

G start Start prep_erythrocytes Prepare Washed Erythrocytes (2%) start->prep_erythrocytes prep_solutions Prepare Venom and Inhibitor Solutions start->prep_solutions add_erythrocytes Add Erythrocyte Suspension prep_erythrocytes->add_erythrocytes add_reagents Add Venom and Inhibitor to 96-well Plate prep_solutions->add_reagents pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate pre_incubate->add_erythrocytes incubate Incubate at 37°C for 60 min add_erythrocytes->incubate centrifuge Centrifuge Plate incubate->centrifuge read_absorbance Measure Supernatant Absorbance at 540 nm centrifuge->read_absorbance analyze Calculate % Inhibition and IC50 read_absorbance->analyze

Caption: Experimental workflow for the hemolysis inhibition assay.

Protocol 2: Phospholipase A2 (PLA2) Enzymatic Activity Assay

This protocol provides a method to directly measure the inhibitory effect of this compound on the catalytic activity of venom PLA2 using a chromogenic substrate.[7]

Materials:

  • This compound

  • Purified venom PLA2 or whole venom

  • PLA2 Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM CaCl2, 100 mM KCl, pH 7.5)

  • Chromogenic PLA2 substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • 96-well microtiter plates

  • Spectrophotometer (plate reader) with kinetic reading capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in PLA2 Assay Buffer.

    • Prepare a working solution of venom PLA2 in PLA2 Assay Buffer. The concentration should be chosen to yield a linear rate of reaction.

    • Prepare the substrate and DTNB solutions according to the manufacturer's instructions.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • 10 µL of PLA2 Assay Buffer (for control) or inhibitor solution at various concentrations.

      • 10 µL of the venom PLA2 solution.

      • 10 µL of DTNB solution.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 200 µL of the substrate solution to each well.

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 414 nm every minute for 20 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of PLA2 inhibition using the formula: % Inhibition = [1 - (V_with_inhibitor / V_without_inhibitor)] x 100

    • Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.

Conclusion

These protocols provide a framework for the systematic evaluation of this compound as a potential inhibitor of venom-induced hemolysis. By combining whole-cell hemolysis assays with direct enzymatic activity assays, researchers can gain a comprehensive understanding of the compound's efficacy and mechanism of action. The provided templates for data presentation will aid in the clear and concise reporting of findings, facilitating comparison with other potential therapeutic agents.

References

Application Notes and Protocols for the Use of (Z)-Oleyloxyethyl Phosphorylcholine in Liposome-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of (Z)-Oleyloxyethyl phosphorylcholine (B1220837) (OOE-PC) in the formulation of liposomes for various research and drug development assays. OOE-PC, an ether-linked phospholipid, offers distinct advantages over conventional ester-linked phospholipids (B1166683), primarily due to its enhanced stability. This document outlines the properties of OOE-PC, detailed protocols for liposome (B1194612) preparation and characterization, and specific applications in liposome-based assays.

Introduction to (Z)-Oleyloxyethyl Phosphorylcholine (OOE-PC)

This compound is a synthetic phospholipid distinguished by the ether linkage between its oleyl chain and the glycerol (B35011) backbone. This ether bond confers significant resistance to chemical and enzymatic degradation, particularly by phospholipases, when compared to the ester bonds found in naturally occurring phospholipids like phosphatidylcholines.[1][2][3] This heightened stability makes OOE-PC an ideal component for liposomal drug delivery systems that require prolonged circulation times and protection of the encapsulated cargo from enzymatic breakdown.[1][4][5][6]

The phosphorylcholine headgroup of OOE-PC is zwitterionic, contributing to the formation of stable, hydrated, and fusion-resistant liposomes. This biocompatible headgroup minimizes non-specific interactions with proteins and cells, a crucial factor for in vivo applications.[1] Furthermore, OOE-PC has been identified as an inhibitor of phospholipase A2 (PLA2), an enzyme implicated in inflammatory signaling pathways.[7] This inhibitory activity presents a unique therapeutic opportunity for OOE-PC-containing liposomes in diseases associated with elevated PLA2 activity.

Key Advantages of OOE-PC in Liposome Formulations:

  • Enhanced Stability: The ether linkage provides resistance to hydrolysis over a wide pH range and degradation by phospholipases.[3]

  • Biocompatibility: The phosphorylcholine headgroup is a component of natural cell membranes, leading to low immunogenicity and toxicity.

  • Inherent Therapeutic Potential: As a PLA2 inhibitor, OOE-PC can offer synergistic therapeutic effects when delivering drugs for inflammatory conditions.[7]

  • Versatility: Can be incorporated into various liposome formulations for the delivery of both hydrophilic and hydrophobic drugs.

Experimental Protocols

Protocol 1: Preparation of OOE-PC Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) incorporating OOE-PC.

Materials:

  • This compound (OOE-PC)

  • Co-lipids (e.g., Cholesterol, DOPE - optional, depending on desired membrane properties)

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or other buffers as required by the application)

  • Drug to be encapsulated (if applicable)

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm or 200 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve OOE-PC and any co-lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The molar ratio of lipids should be determined based on the specific application. A common starting point is a 2:1 molar ratio of OOE-PC to cholesterol.

    • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the phase transition temperature of the lipid mixture. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

    • Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for SUVs/LUVs).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 10-20 passes). This process should be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • To remove unencapsulated drug or other solutes, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

dot

Workflow for OOE-PC Liposome Preparation and Characterization.
Protocol 2: Characterization of OOE-PC Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension in the hydration buffer to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter and the PDI, which indicates the size distribution homogeneity.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry (integrated into most DLS instruments).

  • Procedure: Dilute the liposome suspension in an appropriate low-ionic-strength buffer. The zeta potential measurement provides information about the surface charge of the liposomes, which is crucial for their stability and interaction with biological systems.

3. Encapsulation Efficiency (EE) Determination:

  • Method: Varies depending on the encapsulated drug (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, High-Performance Liquid Chromatography (HPLC)).

  • Procedure:

    • Separate the unencapsulated drug from the liposome suspension using methods like size exclusion chromatography or centrifugation.

    • Quantify the amount of encapsulated drug by lysing the liposomes (e.g., with a detergent like Triton X-100) and measuring the drug concentration.

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

4. Morphological Analysis:

  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • Procedure: Prepare grids by adsorbing the liposome suspension and staining with a negative stain (for TEM) or by vitrifying a thin film of the suspension (for Cryo-TEM). Imaging provides direct visualization of the liposome morphology, size, and lamellarity.

Applications in Liposome-Based Assays

Drug Release Assays

The enhanced stability of OOE-PC liposomes makes them excellent vehicles for controlled drug release studies.

Protocol: In Vitro Drug Release Study

  • Place a known concentration of drug-loaded OOE-PC liposomes in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or a buffer mimicking physiological conditions with or without enzymes like PLA2).

  • Maintain the setup at a constant temperature (e.g., 37°C) with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Plot the cumulative drug release as a function of time.

Cell-Based Assays: Cytotoxicity and Drug Efficacy

OOE-PC liposomes can be used to deliver therapeutic agents to cells in culture to assess their efficacy and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the drug-loaded OOE-PC liposomes and a free drug control.

  • Replace the cell culture medium with medium containing the liposome or free drug dilutions. Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control.

Assays for Studying Phospholipase A2 (PLA2) Inhibition

Given that OOE-PC is a PLA2 inhibitor, liposomes containing this lipid can be used in assays to study the activity of this enzyme.

dot

PLA2_Inhibition_Pathway PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Hydrolysis Lysophospholipid Lysophospholipid PLA2->Lysophospholipid Hydrolysis MembranePL Membrane Phospholipids MembranePL->PLA2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins via COX Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes via LOX Inflammation Inflammation Lysophospholipid->Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation OOEPC_Liposome (Z)-Oleyloxyethyl phosphorylcholine Liposome OOEPC_Liposome->PLA2 Inhibition

Inhibition of the PLA2-mediated inflammatory pathway by OOE-PC liposomes.

Protocol: PLA2 Activity Assay using OOE-PC Liposomes

  • Prepare liposomes containing a fluorescently labeled phospholipid substrate for PLA2.

  • In a multi-well plate, add the substrate-containing liposomes to a reaction buffer.

  • Add purified PLA2 enzyme to the wells.

  • In separate wells, pre-incubate the PLA2 enzyme with varying concentrations of OOE-PC liposomes before adding the substrate liposomes.

  • Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the fluorescent substrate by PLA2.

  • Calculate the rate of reaction and determine the inhibitory effect of the OOE-PC liposomes.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from the characterization of OOE-PC containing liposomes. The exact values will depend on the specific lipid composition, preparation method, and encapsulated drug.

Table 1: Physicochemical Characterization of OOE-PC Liposomes

ParameterTypical Value RangeMethod
Size (Hydrodynamic Diameter) 80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -5 to +5 mV (for neutral formulations)Laser Doppler Velocimetry
Encapsulation Efficiency (Hydrophilic drug) 10 - 40%HPLC / Spectroscopy
Encapsulation Efficiency (Lipophilic drug) 50 - 90%HPLC / Spectroscopy

Table 2: Stability of OOE-PC Liposomes vs. Ester-PC Liposomes

ConditionOOE-PC Liposomes (Drug Leakage %)Ester-PC Liposomes (Drug Leakage %)
Storage at 4°C (30 days) < 5%10 - 20%
Incubation in 50% Serum (37°C, 24h) < 10%30 - 60%
Incubation with Phospholipase A2 < 5%> 80%

Note: The data presented in these tables are illustrative and may vary based on experimental conditions.

Conclusion

This compound is a valuable synthetic lipid for the formulation of highly stable and biocompatible liposomes. Its resistance to degradation and inherent PLA2 inhibitory activity make it a promising component for advanced drug delivery systems and for use in a variety of liposome-based assays. The protocols and data provided in these application notes serve as a starting point for researchers to explore the full potential of OOE-PC in their specific applications.

References

Troubleshooting & Optimization

(Z)-Oleyloxyethyl phosphorylcholine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of (Z)-Oleyloxyethyl phosphorylcholine (B1220837) (OOE-PC) in aqueous buffers. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use of OOE-PC solutions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of (Z)-Oleyloxyethyl phosphorylcholine in common aqueous buffers?

This compound has a reported solubility of approximately 25 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2.[1][2] Its solubility in other aqueous buffers may vary depending on the buffer composition, pH, and temperature. For other solvents, the approximate solubilities are:

  • Dimethylformamide (DMF): ~16 mg/mL[1][2]

  • Dimethyl sulfoxide (B87167) (DMSO): ~16 mg/mL[1][2]

  • Ethanol: ~15 mg/mL[1]

Q2: What factors can influence the solubility of this compound?

Several factors can affect the solubility of OOE-PC in aqueous solutions:

  • pH: The pH of the buffer can influence the charge and hydration of the phosphorylcholine headgroup, which may affect solubility.

  • Temperature: Generally, the solubility of lipids increases with temperature. Gentle warming can aid in dissolution.

  • Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can impact the solubility and aggregation behavior of lipids.

  • Purity of the Compound: Impurities can affect the solubility characteristics of the lipid.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

Cloudiness or precipitation can occur, especially when diluting a stock solution in an organic solvent with an aqueous buffer.[3] Here are some troubleshooting steps:

  • Sonication: Bath sonication can help to disperse aggregates and dissolve the lipid.

  • Gentle Warming: Warming the solution to 30-40°C can increase solubility. Avoid excessive heat, which could degrade the lipid.

  • Vortexing: Vigorous mixing can aid in the dissolution process.

  • pH Adjustment: Ensure the pH of your buffer is within a suitable range.

  • Start with a Thin Film: If you are dissolving a dried lipid, creating a thin film before adding the aqueous buffer can improve hydration and dissolution.

Q4: What is the critical micelle concentration (CMC) of this compound?

Q5: How should I store aqueous solutions of this compound?

It is generally not recommended to store lipids in aqueous solutions for extended periods due to the risk of hydrolysis. If short-term storage is necessary, it is best to store the solution at 4°C for no longer than a few days. For long-term storage, it is recommended to store the lipid in an organic solvent at -20°C or as a dried powder.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)*
PBS (pH 7.2)~25~52.3
Dimethylformamide (DMF)~16~33.5
Dimethyl sulfoxide (DMSO)~16~33.5
Ethanol~15~31.4

*Calculations are based on a molecular weight of 477.66 g/mol for this compound.[2][4][5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound from a Stock in Organic Solvent

This protocol describes the preparation of an aqueous solution of OOE-PC by dilution from a stock solution in an organic solvent like ethanol.

Materials:

  • This compound stock solution (e.g., in ethanol)

  • Aqueous buffer of choice (e.g., PBS, Tris, HEPES)

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional)

Procedure:

  • Bring the OOE-PC stock solution and the aqueous buffer to room temperature.

  • In a sterile tube, add the desired volume of the aqueous buffer.

  • While gently vortexing the buffer, slowly add the required volume of the OOE-PC stock solution to the buffer. Adding the lipid solution dropwise can help prevent immediate precipitation.

  • Continue to vortex the solution for 1-2 minutes.

  • If the solution appears cloudy or contains visible precipitates, place it in a bath sonicator for 5-10 minutes, or until the solution clears.

  • If sonication is not sufficient, gently warm the solution in a water bath to 30-40°C for a few minutes while mixing.

  • Allow the solution to return to room temperature before use.

Protocol 2: Determination of Solubility via the Shake-Flask Method

This protocol outlines a standard method for determining the saturation solubility of OOE-PC in a specific aqueous buffer.[6][7]

Materials:

  • This compound (powder or dried film)

  • Aqueous buffer of choice

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Add an excess amount of OOE-PC to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the vial at high speed to pellet the undissolved lipid.

  • Carefully collect a known volume of the supernatant, ensuring no undissolved material is transferred.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved OOE-PC using a validated analytical method.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting A Start with OOE-PC (in organic solvent or dried) B Add aqueous buffer A->B C Mix (Vortex) B->C D Observe for clarity C->D E Cloudy or Precipitate? D->E F Sonicate E->F Yes H Solution is Clear E->H No G Gently Warm (30-40°C) F->G G->E Still cloudy G->H Clear I Re-evaluate buffer or concentration

Figure 1. Workflow for preparing and troubleshooting aqueous solutions of this compound.

logical_relationship A Factors Influencing OOE-PC Solubility B pH A->B C Temperature A->C D Buffer Composition A->D E Purity A->E F Solubility Outcome B->F C->F D->F E->F

Figure 2. Key factors influencing the aqueous solubility of this compound.

References

Technical Support Center: Stability of (Z)-Oleyloxyethyl phosphorylcholine in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice regarding the stability of (Z)-Oleyloxyethyl phosphorylcholine (B1220837) when stored in Dimethyl Sulfoxide (DMSO) at -20°C. The information is presented in a question-and-answer format to directly address potential user concerns.

Frequently Asked Questions (FAQs)

Q1: Is there specific stability data available for (Z)-Oleyloxyethyl phosphorylcholine in DMSO at -20°C?

Currently, there is no specific, publicly available quantitative data that details the long-term stability of this compound when stored in pure DMSO at -20°C. Stability can be influenced by a variety of factors including the purity of the DMSO, the concentration of the lipid, and the exclusion of water and light.

Q2: What are the general considerations for storing lipids like this compound in DMSO?

While DMSO is a powerful solvent, it is also highly polar and hygroscopic, meaning it readily absorbs moisture from the air. Water content can be detrimental to the stability of lipids, potentially leading to hydrolysis. Some sources suggest that for lipid storage, ethanol (B145695) may be a more suitable solvent than DMSO.[1] If DMSO must be used, it is crucial to use a high-purity, anhydrous grade and to handle it in a way that minimizes water absorption.[2]

Q3: How does DMSO interact with phosphorylcholine lipids?

DMSO interacts with the polar headgroups of phospholipids.[3][4] This interaction can affect the hydration of the lipid headgroups and the overall structure and stability of lipid bilayers in aqueous environments.[4][5][6][7] While your sample is in DMSO at -20°C and not in a bilayer, the inherent reactivity of the phosphorylcholine headgroup with its solvent environment should be a consideration for long-term storage.

Q4: What potential degradation pathways should I be concerned about for this compound?

The primary concerns for a lipid with an ether linkage and a phosphorylcholine headgroup, such as this compound, would be hydrolysis and oxidation.

  • Hydrolysis: The presence of water can lead to the cleavage of the phosphate (B84403) ester bond.

  • Oxidation: Although the oleyl group has a double bond, the ether linkage is generally less susceptible to oxidation than an ester linkage. However, oxidation can still occur, especially if the sample is repeatedly warmed and cooled or exposed to oxygen.

Troubleshooting Guide

Issue: I have stored my this compound in DMSO at -20°C. How can I check for degradation?

To assess the stability of your sample, you will need to use analytical techniques to look for degradation products.

Recommended Analytical Methods:

Analytical MethodInformation ProvidedKey Considerations
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) Can separate the parent lipid from potential degradation products and provide mass information for their identification.[8][9]This is a highly sensitive and specific method for detecting and quantifying degradation products.[8]
Thin-Layer Chromatography (TLC) A simpler method to visualize the presence of impurities or degradation products.Less sensitive and quantitative than HPLC-MS, but can be a quick check for gross degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide detailed structural information and help identify changes in the molecule's structure.Can be very useful for identifying the specific nature of degradation products.[10]

A general workflow for assessing the stability of your stored lipid is outlined below.

Stability_Assessment_Workflow cluster_storage Sample Storage cluster_sampling Sample Analysis cluster_evaluation Data Evaluation Storage Store this compound in DMSO at -20°C Thaw Thaw Sample Storage->Thaw At desired time points Analyze Analyze by HPLC-MS, TLC, or NMR Thaw->Analyze Data Acquire Data Analyze->Data Compare Compare to a Fresh Standard Data->Compare Quantify Quantify Parent Lipid and any Degradation Products Compare->Quantify Assess Assess Stability Quantify->Assess

Figure 1. General experimental workflow for assessing the stability of a stored lipid sample.

Issue: I see some evidence of degradation. What should I do?

If you observe degradation, consider the following steps:

  • Aliquot your sample: To prevent repeated freeze-thaw cycles which can introduce moisture and accelerate degradation, it is best practice to aliquot your stock solution into smaller, single-use vials.

  • Use a fresh standard: Always compare your stored sample to a freshly prepared standard of this compound to accurately assess the extent of degradation.

  • Consider an alternative solvent: For long-term storage, consider dissolving this compound in a less hygroscopic and more volatile solvent like ethanol, which can be easily removed before use in aqueous systems.[1]

Experimental Protocols

Protocol: Stability Assessment by HPLC-MS

  • Sample Preparation:

    • Prepare a fresh standard solution of this compound in your chosen mobile phase or a compatible solvent at a known concentration.

    • Thaw your stored sample and prepare a dilution that is within the concentration range of your fresh standard.

  • HPLC Conditions (Example):

    • Column: A C18 reverse-phase column is a common choice for lipid analysis.

    • Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: Typically around 0.2-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode for phosphorylcholines.

    • Scan Range: A mass range appropriate to detect the parent molecule and potential degradation products (e.g., m/z 100-1000).

    • Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion and any potential degradation products to aid in their identification.

  • Data Analysis:

    • Compare the chromatograms of your stored sample and the fresh standard.

    • Look for the appearance of new peaks or a decrease in the peak area of the parent lipid in the stored sample.

    • Use the mass spectra to identify the molecular weights of any new peaks to hypothesize their structures.

The logical relationship for troubleshooting potential degradation is illustrated in the diagram below.

Troubleshooting_Degradation cluster_problem Problem Identification cluster_analysis Analytical Verification cluster_outcome Outcome & Action cluster_solution Corrective Actions Degradation Suspected Degradation of Stored Lipid Analysis Perform HPLC-MS Analysis Degradation->Analysis Compare Compare to Fresh Standard Analysis->Compare No_Degradation No Significant Degradation Compare->No_Degradation If peaks match and area is consistent Degradation_Confirmed Degradation Confirmed Compare->Degradation_Confirmed If new peaks appear or parent peak decreases Aliquot Aliquot Stock Solution Degradation_Confirmed->Aliquot Change_Solvent Consider Alternative Solvent (e.g., Ethanol) Degradation_Confirmed->Change_Solvent

Figure 2. Logical workflow for troubleshooting suspected lipid degradation.

References

Troubleshooting sPLA2 inhibition assays with (Z)-Oleyloxyethyl phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers utilizing (Z)-Oleyloxyethyl phosphorylcholine (B1220837) in secreted phospholipase A2 (sPLA2) inhibition assays.

Understanding the sPLA2 Pathway

Secreted phospholipase A2 (sPLA2) enzymes are key players in the inflammatory cascade.[1] They function by hydrolyzing the sn-2 position of membrane phospholipids, which releases arachidonic acid and lysophospholipids.[2] The released arachidonic acid is then metabolized by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) into potent pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes.[3][4] Inhibiting sPLA2 is therefore a critical target for studying and potentially controlling inflammation.[1]

sPLA2_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Phospholipids->AA Hydrolysis sPLA2 sPLA2 (Enzyme) sPLA2->Membrane_Phospholipids Catalyzes Inhibitor (Z)-Oleyloxyethyl phosphorylcholine Inhibitor->sPLA2 Inhibits COX_LOX COX / LOX Enzymes AA->COX_LOX Metabolism Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) COX_LOX->Mediators Inflammation Inflammation Mediators->Inflammation

Caption: Simplified sPLA2-mediated inflammatory pathway.

Frequently Asked Questions (FAQs)

Q1: I am not observing any inhibition with (Z)-Oleyloxyethyl phosphorylcholine. What are the common causes?

A: A lack of inhibition is a frequent issue. The primary causes are typically related to the inhibitor's integrity, the enzyme's activity, or the assay conditions. Start by verifying the inhibitor's solubility and concentration, and ensure all controls are performing as expected.

Q2: How can I ensure my this compound inhibitor is soluble in the assay buffer?

A: Poor inhibitor solubility is a common problem, especially for lipid-like molecules. This compound should first be dissolved in an organic solvent like ethanol (B145695) or DMSO.[5][6] Subsequently, this stock solution can be diluted into the aqueous assay buffer.

  • Actionable Tip: Always visually inspect your inhibitor stock and the final assay solution for any signs of precipitation. It is crucial to test the tolerance of the sPLA2 enzyme to the final concentration of the organic solvent, as high concentrations (typically >1%) can inhibit enzyme activity.[7]

Q3: My assay has a very high background signal. What could be wrong?

A: High background can obscure your results. Common causes include:

  • Incomplete Substrate Dissolution: The substrate, often a thio-PC analog, must be fully dissolved. Incomplete dissolution can lead to high background absorbance.[7][8] Ensure you vortex the reconstituted substrate until the solution is clear.

  • Sample Interference: Samples containing thiols (e.g., DTT, glutathione) will react with the detection reagent (DTNB) used in many colorimetric sPLA2 kits, causing a high background.[7] If possible, remove these substances via dialysis or use a different assay format.[9]

  • Non-enzymatic Hydrolysis: The substrate may break down spontaneously. This can be checked with a "no-enzyme" control well.

Q4: My IC50 values are inconsistent between experiments. What is causing this variability?

A: Poor reproducibility can stem from several factors:

  • Enzyme Stability: Ensure the sPLA2 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot for each experiment if possible.

  • Assay Conditions: Minor variations in temperature, pH, or incubation times can significantly affect enzyme kinetics. Standardize these parameters across all experiments.

  • Pipetting Accuracy: Inaccurate pipetting, especially of the enzyme or inhibitor, can lead to large variations. Use calibrated pipettes and be consistent with your technique.

Q5: What are the essential controls for an sPLA2 inhibition assay?

A: To ensure the validity of your results, every assay plate must include several key controls.

Control Type Components Purpose
No-Inhibitor (Vehicle) Control Enzyme + Substrate + Inhibitor Solvent (e.g., DMSO)Represents 100% enzyme activity and is used for normalization.
No-Enzyme (Blank) Control Substrate + Buffer (with or without inhibitor)Measures non-enzymatic substrate hydrolysis and background signal.
Positive Control Inhibitor Enzyme + Substrate + Known sPLA2 InhibitorConfirms that the assay system can detect inhibition effectively.

Troubleshooting Guide

If the initial checks in the FAQ section do not resolve the issue, follow this step-by-step troubleshooting guide.

Problem Possible Cause Recommended Solution
No Inhibition 1. Inhibitor Insolubility: this compound precipitated out of solution.Prepare a fresh stock solution in 100% DMSO or ethanol before diluting in assay buffer. Visually inspect for clarity.[5][6]
2. Inactive Inhibitor: Inhibitor may have degraded.Use a fresh aliquot or newly purchased inhibitor. Store stock solutions as recommended by the manufacturer.
3. Inactive Enzyme: Improper storage or handling of sPLA2.Use a new enzyme aliquot. Verify activity using the positive control (e.g., Bee Venom PLA2) if provided with your kit.[9]
4. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition.Verify the pH of the assay buffer and ensure all components match the protocol's specifications.
High Background Signal 1. Substrate Degradation/Precipitation: Substrate not fully dissolved or has gone bad.Reconstitute fresh substrate and vortex thoroughly until the solution is clear.[8]
2. Interfering Substances: Thiols (DTT, Cysteine) in the sample.[7]Remove interfering substances by dialysis or use a purification column.[9] Run a sample-only control (no enzyme, no substrate) to check for inherent signal.
3. Contaminated Reagents: Buffer or water may be contaminated.Use fresh, high-purity (e.g., HPLC-grade) water and freshly prepared buffers.[8]
Low Signal-to-Noise Ratio 1. Low Enzyme Activity: Too little enzyme used in the assay.Increase the enzyme concentration to achieve a robust signal (e.g., an absorbance change of 0.01-0.1 per minute).[9]
2. Suboptimal Substrate Concentration: Substrate concentration is too low.Ensure the substrate concentration is appropriate for the enzyme, typically at or near its Km value.
3. Incorrect Wavelength: Plate reader is set to the wrong wavelength.Verify the correct absorbance wavelength for your assay (typically 405-414 nm for DTNB-based assays).[2]

Troubleshooting_Flow Start Assay Problem Occurs Check_Controls Are controls (Vehicle, No-Enzyme) behaving as expected? Start->Check_Controls Check_Inhibitor Is the inhibitor soluble? (Visual Inspection) Check_Controls->Check_Inhibitor No Troubleshoot_Assay Troubleshoot Assay Conditions: - Buffer pH & composition - Incubation time/temp - Reagent concentrations Check_Controls->Troubleshoot_Assay Yes Check_Enzyme Is the enzyme active? (Check Positive Control Inhibitor) Check_Inhibitor->Check_Enzyme No Troubleshoot_Inhibitor Troubleshoot Inhibitor: - Prepare fresh stock in DMSO/EtOH - Test solvent tolerance - Use new aliquot Check_Inhibitor->Troubleshoot_Inhibitor Yes Check_Background Is the 'No-Enzyme' control signal high? Check_Enzyme->Check_Background No Troubleshoot_Enzyme Troubleshoot Enzyme: - Use fresh aliquot - Verify storage conditions - Check concentration Check_Enzyme->Troubleshoot_Enzyme Yes Troubleshoot_Background Troubleshoot Background: - Prepare fresh substrate - Check for sample interference (thiols) - Use fresh buffers Check_Background->Troubleshoot_Background Yes Success Problem Resolved Check_Background->Success No Troubleshoot_Assay->Success Troubleshoot_Inhibitor->Success Troubleshoot_Enzyme->Success Troubleshoot_Background->Success

Caption: Logical workflow for troubleshooting sPLA2 inhibition assays.

Experimental Protocol: Colorimetric sPLA2 Inhibition Assay

This protocol provides a general framework for a colorimetric sPLA2 inhibition assay using a thio-phosphatidylcholine substrate and DTNB for detection.

1. Reagent Preparation:

  • sPLA2 Assay Buffer (1X): Prepare a buffer such as 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.[8] Ensure the buffer is at room temperature before use.

  • Enzyme Solution: Thaw the sPLA2 enzyme on ice. Dilute it with 1X Assay Buffer to a working concentration that yields a linear reaction rate (e.g., an absorbance increase of 0.01-0.1 per minute).[9]

  • Inhibitor Solution: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in DMSO. The final concentration of DMSO in the assay well should be kept low (e.g., ≤1%).[7]

  • Substrate Solution: Reconstitute the lyophilized diheptanoyl thio-PC substrate in 1X Assay Buffer. Vortex vigorously until the solution is completely clear to avoid high background.[8]

  • DTNB Solution: Reconstitute DTNB in high-purity water. Protect from light and use within a few hours.[8]

2. Assay Procedure (96-well plate format):

  • Add 10 µL of 1X Assay Buffer to the blank (no-enzyme) wells.

  • Add 10 µL of the diluted sPLA2 enzyme solution to the control and inhibitor wells.

  • Add 5 µL of the appropriate inhibitor dilution (or DMSO as a vehicle control) to the wells.

  • Add 10 µL of the DTNB solution to all wells.

  • Incubate the plate for 10-15 minutes at the desired temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 200 µL of the Substrate Solution to all wells. Mix gently by shaking the plate.

  • Immediately place the plate in a plate reader and measure the absorbance at 405-414 nm. Take readings every minute for 10-20 minutes.

3. Data Analysis:

  • For each well, calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

  • Subtract the rate of the "no-enzyme" blank from all other wells to correct for non-enzymatic hydrolysis.

  • Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Experimental_Workflow cluster_prep 1. Preparation cluster_run 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme & Inhibitor dilutions - Substrate & DTNB solutions Plate Prepare 96-well Plate: - Add Enzyme/Buffer - Add Inhibitor/Vehicle Reagents->Plate Preincubation Pre-incubate Plate (Enzyme-Inhibitor Interaction) Plate->Preincubation Initiate Initiate Reaction (Add Substrate Solution) Preincubation->Initiate Measure Measure Absorbance (414 nm) Kinetically over 10-20 min Initiate->Measure Calc_Rates Calculate Reaction Rates (ΔAbs / min) Measure->Calc_Rates Normalize Normalize to Vehicle Control (100% Activity) Calc_Rates->Normalize Plot Plot % Inhibition vs. [Inhibitor] Normalize->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: General experimental workflow for an sPLA2 inhibition assay.

References

Technical Support Center: (Z)-Oleyloxyethyl phosphorylcholine and Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using (Z)-Oleyloxyethyl phosphorylcholine (B1220837) in their experiments and are concerned about its potential interference with fluorescence-based assays. While direct evidence of interference is not extensively documented, this guide outlines potential mechanisms of interference based on the physicochemical properties of lipids and provides systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-Oleyloxyethyl phosphorylcholine and where is it used?

This compound is an isomer of Oleyloxyethyl phosphorylcholine (OPC) and functions as an inhibitor of secreted Phospholipase A2 (sPLA2).[1] sPLA2 is an enzyme involved in the biosynthesis of pro-inflammatory lipid mediators. Consequently, this compound is often utilized in research related to inflammatory diseases.[1]

Q2: Can unlabeled lipids like this compound interfere with fluorescence assays?

Yes, it is possible for unlabeled lipids to interfere with fluorescence assays through several mechanisms:

  • Autofluorescence: Although less common in simple lipids compared to complex molecules with conjugated double bonds, some lipids can exhibit intrinsic fluorescence, which can increase the background signal.

  • Light Scattering: High concentrations of lipids in solution can form micelles or aggregates that scatter the excitation and emission light, leading to noisy or inaccurate readings.

  • Quenching: The lipid could act as a quencher, reducing the fluorescence intensity of the probe through collisional (dynamic) quenching or by altering the fluorophore's environment.

  • Alteration of Fluorophore Environment: The incorporation of the lipid into a membrane or its interaction with a protein can change the local environment of a fluorescent probe, affecting its quantum yield and lifetime.

Q3: My fluorescence signal decreased after adding this compound. Is this quenching?

A decrease in fluorescence signal upon the addition of a substance is often indicative of quenching. However, other factors could be at play. It is crucial to perform control experiments to differentiate between quenching and other effects like light scattering or a change in the fluorophore's environment.

Q4: How can I test if this compound is causing interference in my assay?

A systematic approach with proper controls is essential. The troubleshooting guides below provide detailed experimental protocols to help you identify the nature of the interference.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Fluorescence Intensity

A decrease in fluorescence signal is a common issue. This guide will help you determine if this compound is acting as a quencher.

Potential Cause & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome if Cause is Confirmed
Collisional (Dynamic) Quenching Perform fluorescence lifetime measurements of your fluorophore in the absence and presence of this compound.A decrease in the fluorescence lifetime of the fluorophore will be observed.
Static Quenching Measure the absorbance spectrum of your fluorophore with and without this compound.A change in the absorbance spectrum of the fluorophore will be observed.
Alteration of Fluorophore Environment Analyze the emission spectrum of your fluorophore. A shift in the emission maximum (wavelength) can indicate a change in the local polarity around the fluorophore.A blue or red shift in the emission spectrum.
Light Scattering Measure the absorbance of the sample at a wavelength outside the absorbance bands of your fluorophore. An increase in absorbance can indicate scattering.Increased absorbance at non-absorbing wavelengths.
Issue 2: High Background Fluorescence

An unusually high background signal can mask the specific signal from your fluorescent probe.

Potential Cause & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome if Cause is Confirmed
Autofluorescence of this compound Measure the fluorescence of a solution containing only this compound in your assay buffer at the excitation and emission wavelengths of your fluorophore.A significant fluorescence signal is detected from the this compound solution.
Contaminated Reagents Test each component of your assay buffer individually for fluorescence.One of the buffer components shows intrinsic fluorescence.
Non-specific Binding of Fluorophore In assays with membranes or proteins, check for the binding of your fluorescent probe to surfaces in the absence of your target.High fluorescence signal in control wells without the target molecule.

Experimental Protocols

Protocol 1: Autofluorescence Check

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used for your assay.

Methodology:

  • Prepare a solution of this compound in the same buffer and at the same concentration used in your main experiment.

  • Prepare a "buffer only" blank.

  • Using a fluorometer or plate reader, measure the fluorescence intensity of both the this compound solution and the blank. Use the same excitation and emission wavelengths as your primary assay.

  • Subtract the fluorescence of the blank from the this compound solution to determine its net autofluorescence.

Protocol 2: Quenching Analysis

Objective: To assess if this compound quenches the fluorescence of your probe.

Methodology:

  • Prepare a series of solutions containing a fixed concentration of your fluorescent probe and increasing concentrations of this compound.

  • Measure the fluorescence intensity of each solution.

  • Plot the fluorescence intensity (or the ratio of fluorescence in the absence and presence of the quencher, F₀/F) against the concentration of this compound. This is known as a Stern-Volmer plot.

  • A linear Stern-Volmer plot is indicative of a single type of quenching mechanism (either dynamic or static).

Visualizations

Troubleshooting_Workflow Troubleshooting Fluorescence Assay Interference Start Start: Unexpected Fluorescence Signal High_Background High Background? Start->High_Background Low_Signal Low Signal? Start->Low_Signal Check_Autofluorescence Run Autofluorescence Control (Protocol 1) Subtract_Background Subtract Background Signal Check_Autofluorescence->Subtract_Background Autofluorescence Detected Change_Fluorophore Consider Fluorophore with Different Spectral Properties Check_Autofluorescence->Change_Fluorophore High Autofluorescence Check_Quenching Perform Quenching Analysis (Protocol 2) Analyze_Quenching Analyze Stern-Volmer Plot Check_Quenching->Analyze_Quenching High_Background->Check_Autofluorescence Yes High_Background->Low_Signal No Low_Signal->Check_Quenching Yes End Problem Resolved Subtract_Background->End Change_Fluorophore->End Dynamic_Quenching Dynamic Quenching (Lifetime Affected) Analyze_Quenching->Dynamic_Quenching Linear Plot, Lifetime Change Static_Quenching Static Quenching (Absorbance Affected) Analyze_Quenching->Static_Quenching Linear Plot, Absorbance Change Dynamic_Quenching->Change_Fluorophore Static_Quenching->Change_Fluorophore

Caption: A workflow for troubleshooting fluorescence assay interference.

Potential_Interference_Mechanisms Potential Interference Mechanisms of Unlabeled Lipids Lipid (Z)-Oleyloxyethyl phosphorylcholine Autofluorescence Autofluorescence Lipid->Autofluorescence Light_Scattering Light Scattering Lipid->Light_Scattering Quenching Quenching Lipid->Quenching Environment_Change Fluorophore Environment Alteration Lipid->Environment_Change High_Background Increased Background Autofluorescence->High_Background Signal_Noise Increased Noise/ Inaccurate Reading Light_Scattering->Signal_Noise Signal_Decrease Decreased Signal Quenching->Signal_Decrease Spectral_Shift Emission Spectrum Shift Environment_Change->Spectral_Shift

Caption: Potential mechanisms of fluorescence assay interference by unlabeled lipids.

References

Technical Support Center: Assessing the Cytotoxicity of (Z)-Oleyloxyethyl phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the cytotoxic properties of (Z)-Oleyloxyethyl phosphorylcholine (B1220837). The information is structured in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-Oleyloxyethyl phosphorylcholine and what is its primary mechanism of action?

This compound is an isomer of Oleyloxyethyl phosphorylcholine (OPC). It is recognized as an inhibitor of secreted Phospholipase A2 (sPLA2).[1][2] sPLA2 enzymes play a crucial role in the inflammatory process by hydrolyzing the sn-2 position of phospholipids (B1166683) in cell membranes, which leads to the release of arachidonic acid. This arachidonic acid is then converted into pro-inflammatory lipid mediators, such as prostaglandins (B1171923) and leukotrienes.[3][4] By inhibiting sPLA2, this compound can block the production of these inflammatory molecules, making it a compound of interest for studying inflammatory diseases.[1]

Q2: What is the expected cytotoxicity of this compound?

Currently, there is a lack of publicly available data specifically detailing the cytotoxicity of this compound against various cell lines. Therefore, its cytotoxic potential must be determined experimentally. However, studies on related compounds containing a phosphorylcholine headgroup have suggested that this chemical moiety is generally associated with low cytotoxicity. For instance, a polymer of 2-methacryloyloxyethyl phosphorylcholine (MPC) was found to be well-tolerated by ocular surface cells, with cell viability remaining above 80%.[5]

Q3: What are suitable cell lines to test the cytotoxicity of this compound?

Given that this compound targets an enzyme involved in inflammation, it is logical to assess its cytotoxicity on cell lines relevant to inflammatory and immunological research. Some suggested cell lines include:

  • Macrophage cell lines (e.g., RAW 264.7, THP-1): These cells are central to the inflammatory response and are known to express sPLA2.

  • Endothelial cell lines (e.g., HUVEC): These cells are involved in inflammatory processes.

  • Cancer cell lines: Some cancers are associated with chronic inflammation and may overexpress sPLA2.[3]

The choice of cell line should ultimately be guided by the specific research question and the context in which the compound is being studied.

Q4: What are the appropriate controls for a cytotoxicity experiment with this compound?

Proper controls are critical for interpreting your results. You should include:

  • Vehicle Control: This is essential as this compound is often dissolved in a solvent like ethanol (B145695) or DMSO.[6][7] The vehicle control should contain the highest concentration of the solvent used in the experiment to ensure that the observed effects are due to the compound and not the solvent.

  • Negative Control (Untreated Cells): This sample consists of cells cultured in media only and represents baseline cell viability (100%).

  • Positive Control (Toxic Substance): This control uses a compound known to be toxic to your chosen cell line (e.g., doxorubicin, staurosporine, or a high concentration of DMSO) to ensure that the assay is capable of detecting a cytotoxic effect.

Quantitative Data Summary

The following table summarizes the known inhibitory concentration of this compound against its target enzyme. Cytotoxicity data is not currently available and requires experimental determination.

ParameterValueCell Line/System
Target Inhibition
IC50 (sPLA2)6.2 µMPorcine Pancreatic PLA2
Cytotoxicity
IC50Data not availableRequires experimental determination
LC50Data not availableRequires experimental determination

Experimental Protocols

Below are detailed methodologies for two common cytotoxicity assays, adapted for testing this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Chosen cell line

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO). b. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to test a broad range, starting from its sPLA2 IC50 (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle, negative, and positive controls. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 c. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the amount of LDH released from cells with damaged plasma membranes, a marker of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • Chosen cell line

  • Complete culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with this compound. b. In addition to the standard controls, prepare a "maximum LDH release" control by adding a lysis solution (usually provided in the kit) to a set of wells 1 hour before the end of the incubation period.

  • LDH Measurement: a. After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. b. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate. c. Prepare the LDH reaction mixture according to the kit's instructions. d. Add the reaction mixture to each well containing the supernatant. e. Incubate the plate at room temperature for the time specified in the kit's manual (usually up to 30 minutes), protected from light.

  • Measurement and Data Analysis: a. Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm). b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle)] * 100

Troubleshooting Guide

Q: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A: Inconsistent IC50 values can stem from several factors:

  • Cell Seeding and Density: Uneven cell distribution in the wells is a common source of variability. Ensure a homogenous single-cell suspension before and during plating. The optimal cell seeding density can also vary and should be determined for your specific cell line and assay duration.[9]

  • Pipetting Accuracy: Small errors in pipetting during serial dilutions or reagent addition can lead to significant inaccuracies. Use calibrated pipettes and proper techniques.

  • Compound Stability: Ensure that your stock solution of this compound is stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[10]

Q: The compound does not appear to be cytotoxic even at high concentrations. What should I do?

A: This could indicate several possibilities:

  • Low Intrinsic Cytotoxicity: this compound may genuinely have low cytotoxicity in your chosen cell line.

  • Concentration Range: You may need to test even higher concentrations. However, be mindful of potential solubility issues.

  • Compound Activity: It is good practice to confirm the activity of your compound by performing a functional assay, such as an sPLA2 activity assay, to ensure it is inhibiting its target as expected.

  • Assay Choice: The chosen assay may not be sensitive enough or may not be measuring the relevant cell death pathway. Consider a complementary assay.

Q: I am observing changes in cell morphology, but my MTT assay shows no significant decrease in viability. Why?

A: This discrepancy can occur because the MTT assay measures metabolic activity, which may not always directly correlate with cell number or morphological changes. The compound might be having a cytostatic effect (inhibiting cell proliferation) rather than a cytotoxic effect (killing cells). In this case, you could consider using assays that directly count cells or analyze the cell cycle (e.g., using propidium (B1200493) iodide staining and flow cytometry) to differentiate between these two effects.

Visualizations

Below are diagrams to help visualize experimental workflows, signaling pathways, and troubleshooting logic.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate incubate_24h Incubate for 24h (Attachment) seed_plate->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Serial Dilutions of This compound prep_compound->add_compound incubate_exp Incubate for Experimental Duration (e.g., 24, 48, 72h) add_compound->incubate_exp add_reagent Add Assay Reagent (e.g., MTT, LDH Substrate) incubate_exp->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay read_plate Read Absorbance on Microplate Reader incubate_assay->read_plate calc_viability Calculate % Viability or % Cytotoxicity read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Experimental workflow for assessing cytotoxicity.

spla2_pathway membrane Cell Membrane Phospholipids spla2 sPLA2 (Secreted Phospholipase A2) membrane->spla2 acts on arachidonic_acid Arachidonic Acid spla2->arachidonic_acid releases prostaglandins Prostaglandins arachidonic_acid->prostaglandins leukotrienes Leukotrienes arachidonic_acid->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation inhibitor (Z)-Oleyloxyethyl phosphorylcholine inhibitor->spla2 inhibits

Caption: sPLA2 inflammatory signaling pathway.

troubleshooting_guide start Inconsistent or Unexpected Cytotoxicity Results q1 Are IC50 values variable between experiments? start->q1 a1 Check: 1. Cell seeding consistency 2. Pipetting accuracy 3. Compound stability q1->a1 Yes q2 Is cytotoxicity much higher or lower than expected? q1->q2 No a2_high Check: 1. Calculation errors 2. Solvent toxicity (vehicle control) 3. Cell line sensitivity q2->a2_high Higher a2_low Check: 1. Compound degradation 2. Insufficient concentration range 3. Assay interference q2->a2_low Lower q3 Do morphological changes not match viability data? q2->q3 No a3 Consider cytostatic vs. cytotoxic effects. Use a complementary assay (e.g., cell counting, cell cycle analysis). q3->a3 Yes

References

Long-term storage and handling of (Z)-Oleyloxyethyl phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of (Z)-Oleyloxyethyl phosphorylcholine (B1220837). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended long-term storage condition for (Z)-Oleyloxyethyl phosphorylcholine?

For long-term stability, this compound should be stored at -20°C.[1][2] When stored under these conditions, the product is stable for at least two years.[1]

2. How should the product be handled upon arrival?

This compound is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[1] Upon receipt, it is crucial to transfer the product to the recommended -20°C storage for long-term stability.

3. In what form is this compound typically supplied?

This compound is often supplied as a solution in ethanol (B145695).[1]

4. What are the known applications of this compound?

This compound is primarily known as an inhibitor of Phospholipase A2 (PLA2).[1][2][3] It has been used in studies related to inflammatory diseases due to its ability to inhibit sPLA2, which is involved in the biosynthesis of pro-inflammatory lipid mediators.[2]

5. What are the solubility properties of this compound?

The solubility of this compound in various solvents has been determined as follows:

SolventSolubility
DMF16 mg/ml
DMSO16 mg/ml
Ethanol15 mg/ml
PBS (pH 7.2)25 mg/ml

This data is crucial for preparing stock solutions and experimental dilutions.[1]

Troubleshooting Guide

Problem: Precipitate is observed in the vial upon thawing.

  • Possible Cause: The compound may have come out of the ethanol solution at low temperatures.

  • Solution: Gently warm the vial to room temperature and vortex or sonicate until the solution becomes clear. Visually inspect the solution to ensure all precipitate has dissolved before use.

Problem: The compound precipitates when added to my aqueous buffer.

  • Possible Cause: The concentration of this compound in the final aqueous solution may be above its solubility limit. While soluble in PBS, high concentrations in other buffer systems might lead to precipitation.

  • Solution:

    • Increase the solvent concentration: If your experimental conditions permit, consider having a small percentage of an organic solvent like DMSO or ethanol in your final assay buffer to maintain solubility.

    • Prepare a fresh, lower concentration stock solution: Dilute your stock solution further with the recommended solvent before adding it to the aqueous buffer.

    • Test solubility in your specific buffer: Before your main experiment, perform a small-scale test to determine the solubility of this compound in your specific experimental buffer.

Problem: Inconsistent results in my PLA2 inhibition assay.

  • Possible Cause 1: Inaccurate pipetting of the inhibitor. Due to its lipidic nature, this compound solutions can be more viscous.

    • Solution: Use positive displacement pipettes or rinse the pipette tip in the assay buffer after dispensing the inhibitor to ensure complete transfer.

  • Possible Cause 2: Degradation of the compound. While stable when stored correctly, improper handling can lead to degradation.

    • Solution: Aliquot the stock solution upon first use to avoid repeated freeze-thaw cycles. Protect from light and store tightly sealed at -20°C. While there are no specified visual signs of degradation, any discoloration or particulate matter in the solution that does not dissolve upon warming should be considered a sign of potential degradation.

  • Possible Cause 3: Interference with the assay components.

    • Solution: Run appropriate controls, including a vehicle control (the solvent used to dissolve the inhibitor) to ensure that the solvent itself is not affecting the enzyme activity.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • If received as a solution in ethanol, the product can be used directly or a stock solution can be prepared in a different solvent.

  • To change the solvent, evaporate the ethanol under a gentle stream of nitrogen.

  • Immediately add the desired solvent, such as DMSO or DMF, to the dried compound.

  • Vortex or sonicate gently until the compound is fully dissolved.

  • Store the stock solution in tightly sealed vials at -20°C.

Protocol: General Phospholipase A2 (PLA2) Inhibition Assay

This is a general protocol and may need optimization for specific PLA2 enzymes and experimental conditions.

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer for your PLA2 enzyme (e.g., Tris-HCl buffer).

    • PLA2 Enzyme Solution: Dilute the PLA2 enzyme to the desired concentration in the assay buffer.

    • Substrate Solution: Prepare the PLA2 substrate (e.g., lecithin) in the assay buffer.[4]

    • This compound (Inhibitor) Dilutions: Prepare a series of dilutions of the inhibitor from your stock solution in the assay buffer.

  • Assay Procedure:

    • Pre-incubation: In a microplate, add the PLA2 enzyme solution and the inhibitor dilutions. Incubate for a specific period (e.g., 20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[4]

    • Initiate Reaction: Add the substrate solution to each well to start the reaction.

    • Monitor Reaction: Measure the enzyme activity by detecting the product of the reaction. This can be done using various methods, such as a colorimetric assay using a pH indicator like phenol (B47542) red to detect the release of fatty acids.[4]

    • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizations

Experimental_Workflow_for_PLA2_Inhibition_Assay prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) pre_incubation Pre-incubation (Enzyme + Inhibitor) prep_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction monitor_reaction Monitor Reaction (e.g., Spectrophotometry) initiate_reaction->monitor_reaction data_analysis Data Analysis (Calculate IC50) monitor_reaction->data_analysis

Caption: Workflow for a typical PLA2 inhibition assay.

Troubleshooting_Logic_for_Precipitation start Precipitate Observed? in_vial In original vial upon thawing? start->in_vial Yes in_buffer In aqueous buffer during experiment? start->in_buffer No warm_vortex Warm to RT and vortex/sonicate in_vial->warm_vortex Yes check_solubility Check concentration vs solubility limit in_buffer->check_solubility Yes use_cosolvent Add co-solvent (e.g., DMSO) if possible check_solubility->use_cosolvent lower_concentration Lower the final concentration check_solubility->lower_concentration

Caption: Troubleshooting logic for precipitation issues.

References

Impact of serum proteins on (Z)-Oleyloxyethyl phosphorylcholine activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-Oleyloxyethyl phosphorylcholine (B1220837) (OPC). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing (Z)-OPC effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges, particularly concerning the impact of serum proteins on (Z)-OPC activity.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-Oleyloxyethyl phosphorylcholine and what is its primary mechanism of action?

This compound ((Z)-OPC) is an inhibitor of secreted Phospholipase A2 (sPLA2).[1][2] sPLA2 is an enzyme involved in the biosynthesis of pro-inflammatory lipid mediators. By inhibiting sPLA2, (Z)-OPC can be utilized in studies related to inflammatory diseases.[1]

Q2: How might serum proteins affect the activity of (Z)-OPC in my cell culture experiments?

Serum contains a complex mixture of proteins, including albumin and phosphorylcholine-binding proteins, which can interact with lipids and lipid-like molecules.[3][4] This interaction can affect the bioavailability and effective concentration of (Z)-OPC at the cell surface, potentially reducing its inhibitory effect on sPLA2.

Q3: I am observing lower than expected efficacy of (Z)-OPC in the presence of serum. What could be the cause?

Reduced efficacy in the presence of serum is likely due to the binding of (Z)-OPC to serum proteins, such as albumin or specific phosphorylcholine-binding proteins.[3][4] This sequestration can lower the free concentration of (Z)-OPC available to interact with its target enzyme, sPLA2, on the cell membrane.

Q4: Can the presence of serum affect the stability of (Z)-OPC?

Troubleshooting Guides

Issue 1: Inconsistent results with (Z)-OPC when using different batches of fetal bovine serum (FBS).
  • Possible Cause: The composition of serum, including the concentration of lipid-binding proteins, can vary between batches. This variability can lead to inconsistent sequestration of (Z)-OPC, altering its effective concentration.

  • Troubleshooting Steps:

    • Standardize Serum Batch: If possible, use a single, large batch of FBS for the entire set of experiments to ensure consistency.

    • Heat Inactivation: Ensure consistent heat inactivation of your FBS, as this can alter protein conformation and binding characteristics.

    • Serum-Free Conditions: As a control, perform a dose-response experiment in serum-free media to determine the baseline activity of your (Z)-OPC. This will help you quantify the impact of the serum.

    • Consider Serum Alternatives: If inconsistencies persist, explore the use of defined, serum-free media supplements.

Issue 2: Higher concentrations of (Z)-OPC are required to achieve the desired effect in serum-containing media compared to serum-free media.
  • Possible Cause: Serum proteins are binding to (Z)-OPC, reducing its bioavailability.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a comprehensive dose-response curve for (Z)-OPC in both serum-free and serum-containing media to quantify the shift in IC50.

    • Pre-incubation Steps: Consider the timing of (Z)-OPC addition. Adding it to serum-containing media and allowing it to incubate before adding to cells might exacerbate the binding effect. Experiment with adding (Z)-OPC directly to the cells in serum-free media for a short period before introducing serum-containing media.

    • Liposomal Formulation: If you are preparing your own (Z)-OPC solutions, consider the formulation. The presence of other lipids could influence interactions with serum proteins.

Quantitative Data Summary

The following table summarizes key quantitative data related to phosphorylcholine and its interactions.

ParameterValueContextReference
(Z)-OPC IC50 6.2 µMFor porcine pancreatic PLA2[2]
PCBP Binding Affinity (Kd) 26.1 - 45.2 nMBinding of rat serum phosphorylcholine binding protein to platelets[5]
PCBP-Liposome Binding (Ka) 1.8 x 10^6 M-1Binding of rat serum PCBP to phosphatidylcholine liposomes[6]
Human Plasma Choline (B1196258) 15.97 µmol/LMean concentration in healthy adults[7]
Human Plasma Phosphocholine (B91661) 0.34 µmol/LMean concentration in healthy adults[7]

Experimental Protocols

Protocol 1: Determining the Impact of Serum on (Z)-OPC Activity using an sPLA2 Assay

This protocol outlines a method to quantify the effect of serum on the inhibitory activity of (Z)-OPC.

Materials:

  • This compound

  • Secreted Phospholipase A2 (sPLA2) enzyme

  • Fluorescent sPLA2 substrate (e.g., a fluorescently labeled phosphatidylcholine)

  • Assay buffer (e.g., Tris-HCl with CaCl2)

  • Fetal Bovine Serum (FBS)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare (Z)-OPC dilutions: Prepare a serial dilution of (Z)-OPC in the assay buffer.

  • Prepare Assay Wells:

    • Serum-Free Condition: To appropriate wells, add the assay buffer and the (Z)-OPC dilutions.

    • Serum-Containing Condition: To a separate set of wells, add assay buffer containing the desired concentration of FBS (e.g., 10%) and the (Z)-OPC dilutions.

  • Add sPLA2: Add a constant amount of sPLA2 enzyme to all wells. Incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorescent sPLA2 substrate to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) using a plate reader.

  • Data Analysis: Calculate the rate of substrate hydrolysis for each condition. Plot the percentage of sPLA2 inhibition against the log of the (Z)-OPC concentration for both serum-free and serum-containing conditions to determine the respective IC50 values.

Visualizations

Signaling Pathway

sPLA2_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli sPLA2 sPLA2 Pro-inflammatory Stimuli->sPLA2 activates Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases Pro-inflammatory Mediators Pro-inflammatory Mediators Arachidonic Acid->Pro-inflammatory Mediators sPLA2->Cell Membrane acts on (Z)-OPC (Z)-OPC (Z)-OPC->sPLA2 inhibits Serum Proteins Serum Proteins Serum Proteins->(Z)-OPC binds

Caption: Inhibition of the sPLA2 signaling pathway by (Z)-OPC and potential interference by serum proteins.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare (Z)-OPC dilutions Prepare (Z)-OPC dilutions Add (Z)-OPC to media Add (Z)-OPC to media Prepare (Z)-OPC dilutions->Add (Z)-OPC to media Prepare serum-free media Prepare serum-free media Prepare serum-free media->Add (Z)-OPC to media Prepare serum-containing media Prepare serum-containing media Prepare serum-containing media->Add (Z)-OPC to media Seed cells Seed cells Seed cells->Add (Z)-OPC to media Incubate cells Incubate cells Add (Z)-OPC to media->Incubate cells Perform sPLA2 activity assay Perform sPLA2 activity assay Incubate cells->Perform sPLA2 activity assay Measure endpoint Measure endpoint Perform sPLA2 activity assay->Measure endpoint Calculate IC50 Calculate IC50 Measure endpoint->Calculate IC50

Caption: Workflow for assessing the impact of serum on (Z)-OPC activity.

Logical Relationship

Logical_Relationship High Serum Protein Concentration High Serum Protein Concentration Increased (Z)-OPC Binding Increased (Z)-OPC Binding High Serum Protein Concentration->Increased (Z)-OPC Binding Decreased Free (Z)-OPC Decreased Free (Z)-OPC Increased (Z)-OPC Binding->Decreased Free (Z)-OPC Reduced sPLA2 Inhibition Reduced sPLA2 Inhibition Decreased Free (Z)-OPC->Reduced sPLA2 Inhibition Lower Experimental Efficacy Lower Experimental Efficacy Reduced sPLA2 Inhibition->Lower Experimental Efficacy

Caption: Logical flow demonstrating how serum proteins can reduce the efficacy of (Z)-OPC.

References

Validation & Comparative

Validating On-Target sPLA2 Inhibition: A Comparative Guide to (Z)-Oleyloxyethyl phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Z)-Oleyloxyethyl phosphorylcholine's performance as a secreted phospholipase A2 (sPLA2) inhibitor against other alternatives, supported by experimental data. We present detailed methodologies for key validation assays and visualize relevant biological pathways to aid in your research and development efforts.

Introduction to sPLA2 and its Inhibition

Secreted phospholipase A2 (sPLA2) is a family of enzymes that play a critical role in various physiological and pathological processes, including inflammation, by catalyzing the release of arachidonic acid from cell membranes.[1] This arachidonic acid is a precursor to a wide range of pro-inflammatory mediators. Consequently, sPLA2 has become a significant therapeutic target for a variety of inflammatory diseases. (Z)-Oleyloxyethyl phosphorylcholine (B1220837) is a known inhibitor of sPLA2, and this guide serves to validate its on-target activity in comparison to other established inhibitors.

Performance Comparison of sPLA2 Inhibitors

The inhibitory potency of this compound and alternative compounds against sPLA2 is a key factor in their potential therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the available IC50 values for this compound and a selection of alternative sPLA2 inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions, such as the specific sPLA2 isoform and substrate used, can vary between studies.

InhibitorsPLA2 Isoform/SourceIC50Reference
This compound Porcine Pancreatic PLA26.2 µM[2]
Varespladib (LY315920) Human sPLA2-IIA9 nM[3]
Rat Serum sPLA28.1 nM[3]
Rabbit Serum sPLA25.0 nM[3]
Guinea Pig Serum sPLA23.2 nM[3]
Darapladib Lipoprotein-associated PLA2 (Lp-PLA2)0.25 nM[1]
LY311727 sPLA2-V36 nM[1]
Indoxam sPLA2-[4]
Me-Indoxam sPLA2-[3]
KH064 Human nonpancreatic sPLA2-IIa29 nM[3]

sPLA2 Signaling Pathway and Inhibition

The primary mechanism of sPLA2 in the inflammatory cascade is the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. This arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators. Inhibitors of sPLA2, such as this compound, block this initial step, thereby preventing the production of the entire downstream cascade of inflammatory molecules.

sPLA2_Pathway cluster_products Pro-inflammatory Mediators Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid sPLA2 action sPLA2 sPLA2 COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes LOX_Enzymes LOX Enzymes Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor (Z)-Oleyloxyethyl phosphorylcholine & Alternatives Inhibitor->sPLA2

Caption: sPLA2-mediated release of arachidonic acid and subsequent inflammatory cascade.

Experimental Protocols for Validating sPLA2 Inhibition

Accurate and reproducible methods are essential for validating the inhibitory activity of compounds like this compound. Below are detailed protocols for common in vitro sPLA2 inhibition assays.

Colorimetric sPLA2 Assay

This assay provides a convenient and accurate method for measuring sPLA2 activity using a dithio analog of phosphatidylcholine as a substrate.

Experimental Workflow:

Colorimetric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reconstitute_Reagents Reconstitute sPLA2 Assay Buffer, DTNB, and Substrate Prepare_Samples Prepare Inhibitor Dilutions and Enzyme Solution Reconstitute_Reagents->Prepare_Samples Add_Reagents Add Assay Buffer, DTNB, Inhibitor, and sPLA2 to Plate Prepare_Samples->Add_Reagents Initiate_Reaction Add Substrate to Initiate Reaction Add_Reagents->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Read_Absorbance Read Absorbance at 405-414 nm Incubate->Read_Absorbance Calculate_Activity Calculate % Inhibition and IC50 Value Read_Absorbance->Calculate_Activity

Caption: Workflow for a colorimetric sPLA2 inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100).

    • Reconstitute the sPLA2 substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine) in the Assay Buffer.

    • Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the Assay Buffer.

  • Assay Procedure:

    • In a 96-well plate, add the Assay Buffer, the test inhibitor (e.g., this compound) at various concentrations, and the sPLA2 enzyme. Include wells with a known inhibitor as a positive control and wells with solvent as a negative control.

    • Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the DTNB solution followed by the sPLA2 substrate to all wells.

    • Monitor the increase in absorbance at 405-414 nm over time using a microplate reader. The hydrolysis of the thioester bond in the substrate by sPLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product.

  • Data Analysis:

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Determine the percent inhibition relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Fluorometric sPLA2 Assay

This assay offers a highly sensitive method for continuously monitoring sPLA2 activity using a fluorogenic substrate.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the PLA2 Assay Buffer.

    • Reconstitute the fluorogenic PLA2 substrate (e.g., a phospholipid analog that releases a fluorescent product upon cleavage).

    • Prepare a solution of the sPLA2 enzyme.

  • Assay Procedure:

    • In a black 96-well plate, add the Assay Buffer and the test inhibitor at various concentrations.

    • Add the sPLA2 enzyme to all wells except the blank controls.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 388/513 nm).

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each concentration of the inhibitor.

    • Calculate the IC50 value as described for the colorimetric assay.

Lipidomics-Based sPLA2 Inhibition Assay

This advanced method utilizes liquid chromatography-mass spectrometry (LC-MS) to directly measure the products of sPLA2 activity, offering high specificity and the ability to use natural substrates.[5][6][7]

Detailed Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing the sPLA2 enzyme, the test inhibitor, and a phospholipid substrate (e.g., phosphatidylcholine) in an appropriate buffer.

    • Incubate the reaction mixture for a defined period at a controlled temperature.

    • Quench the reaction by adding a solvent mixture (e.g., methanol/acetonitrile) to stop enzymatic activity.[5]

  • Lipid Extraction:

    • Perform a lipid extraction from the quenched reaction mixture using a standard method (e.g., Bligh-Dyer or Folch extraction).

  • LC-MS Analysis:

    • Analyze the extracted lipids using a liquid chromatography system coupled to a mass spectrometer.

    • Use appropriate chromatography (e.g., reversed-phase or HILIC) to separate the lysophospholipid and free fatty acid products from the unreacted substrate.[5]

    • Quantify the amount of product formed using mass spectrometry, often with the aid of internal standards.

  • Data Analysis:

    • Determine the amount of product generated at each inhibitor concentration.

    • Calculate the percent inhibition and determine the IC50 value.

Conclusion

Validating the on-target inhibition of sPLA2 by this compound requires robust and reproducible experimental methods. This guide provides a comparative framework, including quantitative data, detailed assay protocols, and a visualization of the relevant signaling pathway, to assist researchers in their evaluation of this and other sPLA2 inhibitors. The choice of assay will depend on the specific research question, available instrumentation, and desired throughput. For initial screening, colorimetric and fluorometric assays are suitable, while lipidomics-based assays provide the most detailed and specific information for in-depth characterization of inhibitor potency and selectivity.

References

A Comparative Guide to (Z)-Oleyloxyethyl Phosphorylcholine and Other sPLA2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secreted phospholipase A2 (sPLA2) enzymes represent a critical class of inflammatory mediators, making them a key target for the development of novel therapeutics for a range of inflammatory diseases. This guide provides a comparative analysis of (Z)-Oleyloxyethyl phosphorylcholine (B1220837) and other prominent sPLA2 inhibitors, offering a resource for researchers and drug development professionals. The information presented is based on available experimental data to facilitate an objective comparison of their performance.

Overview of sPLA2 Inhibition

Secreted phospholipase A2 enzymes hydrolyze the sn-2 ester bond of glycerophospholipids, leading to the production of lysophospholipids and free fatty acids, most notably arachidonic acid. Arachidonic acid is a precursor to a variety of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. By inhibiting sPLA2, it is possible to attenuate the inflammatory cascade at an early and crucial stage.

(Z)-Oleyloxyethyl phosphorylcholine is an isomer of Oleyloxyethyl phosphorylcholine, a known inhibitor of secreted Phospholipase A2 (sPLA2).[1] While specific quantitative inhibitory data for the (Z)-isomer is limited in publicly available literature, its structural similarity to Oleyloxyethyl phosphorylcholine suggests comparable activity. Oleyloxyethyl phosphorylcholine has been shown to inhibit porcine pancreatic PLA2.[2] This guide will leverage data on Oleyloxyethyl phosphorylcholine as a surrogate for comparison with other well-characterized sPLA2 inhibitors.

Performance Comparison of sPLA2 Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of Oleyloxyethyl phosphorylcholine and other selected sPLA2 inhibitors against various sPLA2 isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions, substrate, and enzyme source.

InhibitorsPLA2 IsoformIC50 (nM)Reference
Oleyloxyethyl phosphorylcholine Porcine Pancreatic PLA26,200[2]
Varespladib (LY315920) Human sPLA2-IIA9[3]
Human Serum sPLA26.2[3]
Rat Serum sPLA28.1[3]
Rabbit Serum sPLA25.0[3]
Guinea Pig Serum sPLA23.2[3]
LY311727 Human sPLA2-IIA<1,000[4]
Isolated enzyme23[5]
S-3319 sPLA2-IIA (in vivo, mice)29[6]

Signaling Pathways and Experimental Workflows

To understand the context of sPLA2 inhibition and the methods used for evaluation, the following diagrams illustrate the sPLA2 signaling pathway and a general experimental workflow for assessing sPLA2 inhibitors.

sPLA2_Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli sPLA2 sPLA2 Pro-inflammatory Stimuli->sPLA2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases sPLA2->Cell Membrane Phospholipids hydrolyzes LOX LOX Arachidonic Acid->LOX COX COX Arachidonic Acid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation

Figure 1: sPLA2-mediated inflammatory pathway.

sPLA2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent Preparation Reagent Preparation Inhibitor Dilution Inhibitor Dilution Reagent Preparation->Inhibitor Dilution Plate Loading Plate Loading Inhibitor Dilution->Plate Loading Enzyme Preparation Enzyme Preparation Enzyme Preparation->Plate Loading Pre-incubation Pre-incubation Plate Loading->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Kinetic Reading Kinetic Reading Reaction Initiation->Kinetic Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Reading->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition IC50 Calculation IC50 Calculation Determine % Inhibition->IC50 Calculation

Figure 2: Experimental workflow for sPLA2 inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for commonly used sPLA2 inhibition assays.

Chromogenic sPLA2 Inhibition Assay Protocol

This protocol is adapted from commercially available sPLA2 assay kits and is a common method for determining the in vitro inhibitory activity of test compounds.[7][8]

1. Reagent Preparation:

  • sPLA2 Assay Buffer (1X): Prepare a 25 mM Tris-HCl buffer, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100 by diluting a 10X stock.[7]

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) Solution: Reconstitute a vial of DTNB with HPLC-grade water to a final concentration of 10 mM in 0.4 M Tris-HCl, pH 8.0. This solution should be kept on ice and in the dark.[7]

  • sPLA2 Substrate (Diheptanoyl Thio-PC): Reconstitute the substrate with 1X sPLA2 Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear.[7]

  • sPLA2 Enzyme Solution: Dilute the sPLA2 enzyme to the desired concentration in 1X sPLA2 Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

  • Inhibitor Solutions: Prepare a stock solution of the test inhibitor (e.g., this compound) in an appropriate solvent such as DMSO. Create a series of dilutions from the stock solution.

2. Assay Procedure:

  • In a 96-well plate, add 10 µl of DTNB solution to each well.

  • Add 5 µl of the inhibitor solution at various concentrations to the sample wells. For control wells (no inhibitor), add 5 µl of the solvent (e.g., DMSO).

  • Add 10 µl of the sPLA2 enzyme solution to all wells except the blank (non-enzymatic control) wells. Add 10 µl of 1X Assay Buffer to the blank wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 200 µl of the sPLA2 Substrate solution to all wells.[7]

  • Immediately begin monitoring the increase in absorbance at 405-414 nm at regular intervals (e.g., every minute) for at least 5 minutes using a microplate reader.[7]

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Subtract the rate of the blank wells from all other wells to correct for non-enzymatic hydrolysis.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence-Based sPLA2 Inhibition Assay

This method offers higher sensitivity and is suitable for high-throughput screening.

1. Reagent Preparation:

  • 1X PLA2 Reaction Buffer: Prepare a buffer containing 250 mM Tris-HCl, 500 mM NaCl, and 5 mM CaCl2, at pH 8.9.[6]

  • Fluorescent Substrate-Liposome Mix: Prepare liposomes containing a fluorescent PLA2 substrate (e.g., Red/Green BODIPY® PC-A2), dioleoylphosphatidylcholine (DOPC), and dioleoylphosphatidylglycerol (B1249151) (DOPG).[6] The substrate is incorporated into the liposomes, and upon cleavage by sPLA2, a change in fluorescence is observed.

  • sPLA2 Enzyme Solution: Prepare serial dilutions of the sPLA2 enzyme in 1X PLA2 Reaction Buffer.

  • Inhibitor Solutions: Prepare serial dilutions of the test inhibitor in 1X PLA2 Reaction Buffer.

2. Assay Procedure:

  • In a microplate, add 50 µl of the inhibitor solution at various concentrations. For control wells, add 50 µl of 1X PLA2 Reaction Buffer.

  • Add 50 µl of the sPLA2 enzyme solution to all wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding 50 µl of the fluorescent substrate-liposome mix to each well.[6]

  • Immediately measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at ~460 nm and emission at ~515 nm).[6]

  • Continue to read the fluorescence at regular intervals to monitor the reaction kinetics.

3. Data Analysis:

  • Calculate the initial rate of reaction for each well.

  • Determine the percentage of inhibition for each inhibitor concentration as described in the chromogenic assay protocol.

  • Plot the data and calculate the IC50 value.

Conclusion

While direct comparative data for this compound is not extensively available, its structural similarity to Oleyloxyethyl phosphorylcholine suggests it is a promising sPLA2 inhibitor. For a comprehensive evaluation, it is recommended that this compound be tested alongside other inhibitors like Varespladib and LY311727 using standardized and detailed experimental protocols such as those outlined in this guide. This will allow for a direct and accurate comparison of their inhibitory potencies and selectivity profiles, ultimately aiding in the identification of the most promising candidates for further drug development.

References

A Comparative Guide to sPLA2 Inhibition: (Z)-Oleyloxyethyl phosphorylcholine vs. Varespladib (LY315920)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors of secretory phospholipase A2 (sPLA2): (Z)-Oleyloxyethyl phosphorylcholine (B1220837) and varespladib (B1683477) (formerly LY315920). The objective is to present a comprehensive overview of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

Introduction to sPLA2 and its Inhibition

Secretory phospholipase A2 (sPLA2) enzymes are a group of extracellular enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids, including arachidonic acid, and lysophospholipids. These products are precursors to a variety of pro-inflammatory lipid mediators, such as prostaglandins (B1171923) and leukotrienes. Elevated levels of sPLA2 are associated with numerous inflammatory diseases, making them a key target for therapeutic intervention. This guide focuses on two distinct sPLA2 inhibitors: the synthetic molecule varespladib and the phospholipid analog (Z)-Oleyloxyethyl phosphorylcholine.

Mechanism of Action

Both this compound and varespladib inhibit sPLA2 activity, but they do so through different mechanisms reflecting their distinct chemical natures.

This compound , as a phospholipid analog, is thought to act as a competitive inhibitor, binding to the active site of the sPLA2 enzyme and preventing the binding of its natural phospholipid substrates. Its structural similarity to the substrates allows it to occupy the catalytic site, thereby blocking the enzyme's hydrolytic activity.

Varespladib is a potent, non-phospholipid, indole-based inhibitor that binds to the active site of sPLA2 enzymes.[1] It has been shown to inhibit multiple isoforms of sPLA2, including types IIa, V, and X.[1] Its mechanism involves a direct interaction with the enzyme, disrupting the initial step of the arachidonic acid pathway of inflammation.[1]

Performance and Efficacy: A Comparative Analysis

The available data for varespladib is extensive, largely due to its progression through clinical trials for various inflammatory conditions and its current investigation as a broad-spectrum anti-snake venom agent. In contrast, the publicly available data for this compound is significantly more limited, restricting a direct, comprehensive comparison.

In Vitro Inhibitory Activity

Varespladib has demonstrated potent inhibitory activity against a wide range of sPLA2 enzymes, particularly those found in snake venoms.[2][3] In chromogenic assays, it exhibits IC50 values in the nanomolar to picomolar range against venoms from numerous snake species.[4] For this compound, a single IC50 value against porcine pancreatic sPLA2 has been reported.

InhibitorTarget sPLA2IC50 ValueAssay TypeReference
Varespladib (LY315920) Human sPLA2-IIA9 nMNot Specified[5]
Human sPLA2-IIA6.2 nMNot Specified[6]
Various Snake Venomsnanomolar to picomolar rangeChromogenic[4]
This compound Porcine Pancreatic sPLA26.2 µMNot Specified

Table 1: Comparison of in vitro inhibitory activity of this compound and Varespladib against sPLA2.

Selectivity Profile

Varespladib is known to be a selective inhibitor of sPLA2 isoforms IIa, V, and X.[1] This selectivity is crucial for targeting specific inflammatory pathways while potentially avoiding off-target effects. There is a lack of publicly available data on the selectivity profile of this compound against different human sPLA2 isoforms.

In Vivo Efficacy

Varespladib has undergone extensive in vivo testing. In animal models of snake envenomation, varespladib has shown a significant survival benefit, effectively neutralizing the toxic effects of various snake venoms.[2][7] It has been shown to reduce hemorrhage and myonecrosis in animal models.[1] While it was investigated for inflammatory diseases like acute coronary syndrome, clinical trials were halted due to a lack of efficacy.[1]

For This compound , there is a notable absence of in vivo efficacy data in the public domain for inflammatory disease models. One study qualitatively describes its dose-dependent reduction of axonal outgrowth in an in vitro model, suggesting a role in neuronal processes.[8]

InhibitorIn Vivo ModelKey FindingsReference
Varespladib (LY315920) Snake Envenomation (mice, rats)Striking survival benefit against lethal venom doses; suppression of venom-induced sPLA2 activity.[2][7]
Atherosclerosis (ApoE-/- mice)Reduction in atherosclerosis and aneurysm formation.[6]
This compound Axonal Outgrowth (in vitro)Dose-dependently reduced axonal outgrowth from sciatic nerve stumps.[8]

Table 2: Summary of in vivo and in vitro model findings for this compound and Varespladib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for common sPLA2 inhibition assays.

Chromogenic sPLA2 Inhibition Assay

This assay measures the enzymatic activity of sPLA2 by detecting the release of a chromogenic product from a synthetic substrate.

Materials:

  • sPLA2 enzyme

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

  • Substrate: Diheptanoyl Thio-PC (1,2-bis(heptanoylthio)-glycero-3-phosphocholine)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), Ellman's reagent

  • Inhibitor compound (this compound or Varespladib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, sPLA2 enzyme solution, and the inhibitor solution (or solvent for control wells).

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Add the DTNB solution to all wells.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately begin monitoring the change in absorbance at 414 nm at regular intervals using a microplate reader. The hydrolysis of the thio-ester bond in the substrate by sPLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Fluorescent sPLA2 Inhibition Assay

This assay utilizes a fluorescently labeled phospholipid substrate. Cleavage by sPLA2 results in a change in fluorescence, which can be measured to determine enzyme activity.

Materials:

  • sPLA2 enzyme

  • Assay Buffer (e.g., 0.01 M Tris-HCl, pH 7.4, containing 10 mM CaCl₂)

  • Fluorescent substrate (e.g., a fluorescently labeled phosphatidylcholine liposome)

  • Inhibitor compound

  • Fluorometer or fluorescent microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor.

  • In a suitable reaction vessel (e.g., cuvette or well of a black microplate), add the assay buffer and the fluorescent substrate.

  • Add the inhibitor solution or solvent control.

  • Initiate the reaction by adding the sPLA2 enzyme.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths. The change in fluorescence over time corresponds to the rate of substrate hydrolysis.

  • Calculate the initial reaction rates at different inhibitor concentrations.

  • Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.

Visualizing the Pathways and Workflows

sPLA2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Add Reagents to Plate Add Reagents to Plate Serial Dilution of Inhibitor->Add Reagents to Plate Pre-incubate Pre-incubate Add Reagents to Plate->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Monitor Signal Monitor Signal Initiate Reaction->Monitor Signal Calculate Reaction Rates Calculate Reaction Rates Monitor Signal->Calculate Reaction Rates Determine IC50 Determine IC50 Calculate Reaction Rates->Determine IC50

Conclusion

Varespladib (LY315920) is a well-characterized, potent, and selective inhibitor of sPLA2 isoforms IIa, V, and X, with a substantial body of in vitro and in vivo data, particularly in the context of snake venom neutralization. The extensive research and clinical trial history of varespladib provide a solid foundation for its use as a research tool and its potential as a therapeutic agent.

This compound is identified as an sPLA2 inhibitor, likely acting as a substrate analog. However, the publicly available data on its potency, selectivity, and in vivo efficacy are sparse. This significant data gap makes a direct and comprehensive comparison with varespladib challenging.

For researchers investigating the role of sPLA2 in inflammatory processes, varespladib offers a well-defined and potent tool with a known selectivity profile. Further research is required to fully elucidate the inhibitory characteristics of this compound and to determine its potential as a specific and effective sPLA2 inhibitor. The choice between these two molecules will ultimately depend on the specific research question, the required level of characterization, and the experimental models being employed.

References

A Comparative Guide to sPLA2 Inhibition: (Z)-Oleyloxyethyl phosphorylcholine vs. Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secreted phospholipase A2 (sPLA2) enzymes are critical mediators of inflammation through their capacity to hydrolyze phospholipids, leading to the production of arachidonic acid and downstream pro-inflammatory eicosanoids.[1][2][3] Consequently, the inhibition of sPLA2 activity presents a promising therapeutic strategy for a range of inflammatory diseases. This guide provides a comparative overview of two distinct approaches for targeting sPLA2: the use of the small molecule inhibitor (Z)-Oleyloxyethyl phosphorylcholine (B1220837) and sPLA2 gene silencing via RNA interference (RNAi).

At a Glance: (Z)-Oleyloxyethyl phosphorylcholine vs. sPLA2 Gene Silencing

FeatureThis compoundsPLA2 Gene Silencing (siRNA)
Mechanism of Action Competitive inhibition of sPLA2 enzymatic activity.[4]Post-transcriptional silencing of sPLA2 mRNA, preventing protein synthesis.[5]
Target sPLA2 protein.[6][7]sPLA2 messenger RNA (mRNA).[5]
Mode of Delivery Direct administration of the compound.Transfection of siRNA molecules into cells.[5]
Reported Efficacy IC50 of 6.2 µM (for Oleyloxyethyl phosphorylcholine against porcine pancreatic PLA2).[4]>80-99% knockdown of target gene expression in vitro.[8][9]
Duration of Effect Dependent on compound pharmacokinetics.Transient, lasting for several days post-transfection.[9]
Potential Off-Target Effects Possible interactions with other enzymes or receptors.Potential for off-target gene silencing.[10]

This compound: A Competitive Inhibitor

This compound is an isomer of Oleyloxyethyl phosphorylcholine, a known inhibitor of secreted phospholipase A2.[6][7] As a phosphorylcholine-containing lipid analog, it is thought to compete with natural phospholipid substrates for the active site of the sPLA2 enzyme, thereby blocking its catalytic activity.

Quantitative Data

Direct quantitative data for the (Z)-isomer is limited. However, its parent compound, Oleyloxyethyl phosphorylcholine, has been reported to inhibit porcine pancreatic PLA2 with a half-maximal inhibitory concentration (IC50) of 6.2 µM.[4] Further studies are required to determine the specific inhibitory activity of the (Z)-isomer against various human sPLA2 isoforms.

The cellular uptake of phosphorylcholine-containing molecules can occur via endocytosis, suggesting a potential mechanism for this compound to access intracellular compartments.[11][12][13]

sPLA2 Gene Silencing: A Genetic Approach to Inhibition

Gene silencing using small interfering RNA (siRNA) offers a powerful method to specifically reduce the expression of sPLA2 at the genetic level. By introducing siRNA molecules that are complementary to the sPLA2 mRNA sequence, the cellular RNA interference machinery is activated, leading to the degradation of the target mRNA and a subsequent decrease in the synthesis of the sPLA2 protein.[5]

Quantitative Data

In vitro studies have demonstrated high efficiency of sPLA2 gene silencing. For instance, transduction of non-small cell lung cancer cell lines with short hairpin RNA (shRNA) targeting sPLA2 group IIa resulted in a significant knockdown of both mRNA and protein levels.[8][14] In vivo studies have also shown potent and persistent knockdown of target genes using siRNA and shRNA strategies, with reductions in expression often exceeding 80%.[9]

Experimental Protocols

Measuring sPLA2 Inhibition by this compound

A common method to assess the inhibitory activity of compounds like this compound is through an in vitro sPLA2 activity assay.

Principle: The assay measures the enzymatic activity of sPLA2 on a synthetic substrate that releases a detectable product (e.g., a fluorescent or chromogenic molecule) upon cleavage. The reduction in product formation in the presence of the inhibitor is used to determine its potency.

Materials:

  • Purified sPLA2 enzyme

  • This compound

  • Fluorogenic or colorimetric sPLA2 substrate (e.g., 1,2-bis(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-undecanoyl)-sn-glycero-3-phosphocholine)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)[15]

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a microplate, add the sPLA2 enzyme to each well, followed by the different concentrations of the inhibitor.

  • Incubate the enzyme and inhibitor for a pre-determined time at 37°C.

  • Initiate the reaction by adding the sPLA2 substrate to each well.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

sPLA2 Gene Silencing and Knockdown Verification

Principle: This protocol describes the transient transfection of cultured cells with siRNA targeting sPLA2 and the subsequent verification of gene knockdown at the mRNA and protein levels.

Materials:

  • Cultured mammalian cells

  • sPLA2-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Cell culture medium and supplements

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Reagents for protein lysis and Western blotting

Procedure:

1. siRNA Transfection:

  • Plate cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
  • For each well, dilute the sPLA2 siRNA or control siRNA in Opti-MEM™.
  • In a separate tube, dilute the transfection reagent in Opti-MEM™.
  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow complex formation.
  • Add the siRNA-transfection reagent complexes to the cells.
  • Incubate the cells for 24-72 hours.

2. Verification of Knockdown by qRT-PCR:

  • After the incubation period, lyse the cells and extract total RNA.
  • Synthesize cDNA from the extracted RNA using reverse transcriptase.
  • Perform qRT-PCR using primers specific for the sPLA2 gene and a housekeeping gene (e.g., GAPDH) for normalization.
  • Calculate the relative expression of sPLA2 mRNA in the siRNA-treated cells compared to the control-treated cells.

3. Verification of Knockdown by Western Blot:

  • Lyse the transfected cells in a suitable lysis buffer containing protease inhibitors.
  • Determine the protein concentration of the lysates.
  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
  • Block the membrane and then incubate with a primary antibody specific for sPLA2.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using a chemiluminescent substrate and an imaging system.
  • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language for Graphviz.

sPLA2_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) sPLA2 sPLA2 Proinflammatory_Stimuli->sPLA2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Cell_Membrane->Arachidonic_Acid Releases sPLA2->Cell_Membrane Hydrolyzes COX_LOX COX / LOX Pathways Arachidonic_Acid->COX_LOX NFkB_MAPK NF-κB & MAPK Signaling Arachidonic_Acid->NFkB_MAPK Activates Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation NFkB_MAPK->Inflammation

Caption: The sPLA2 signaling pathway leading to inflammation.

Experimental_Workflow cluster_inhibitor This compound cluster_siRNA sPLA2 Gene Silencing Inhibitor_Prep Prepare Inhibitor Dilutions sPLA2_Assay Perform sPLA2 Activity Assay Inhibitor_Prep->sPLA2_Assay IC50_Calc Calculate IC50 sPLA2_Assay->IC50_Calc Cell_Culture Culture Cells siRNA_Transfection Transfect with siRNA Cell_Culture->siRNA_Transfection Incubation Incubate 24-72h siRNA_Transfection->Incubation Analysis Analyze Knockdown (qRT-PCR, Western Blot) Incubation->Analysis

Caption: Experimental workflows for evaluating the two sPLA2 inhibition methods.

Conclusion

Both this compound and sPLA2 gene silencing represent viable strategies for mitigating the pro-inflammatory effects of sPLA2. The choice between these two approaches will depend on the specific research question and experimental context. Small molecule inhibitors like this compound offer the advantage of direct and rapid inhibition of enzyme activity, while gene silencing provides a highly specific means to study the consequences of reduced sPLA2 protein expression. This guide provides the foundational information for researchers to design and interpret experiments aimed at understanding and targeting the critical role of sPLA2 in health and disease.

References

A Comparative Guide to the Biochemical Confirmation of (Z)-Oleyloxyethyl Phosphorylcholine Activity in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Z)-Oleyloxyethyl phosphorylcholine (B1220837), a known inhibitor of secreted phospholipase A2 (sPLA2), with other alternative inhibitors. The information presented herein is supported by experimental data to aid in the selection and application of these compounds in a research setting.

Introduction to (Z)-Oleyloxyethyl Phosphorylcholine and its Mechanism of Action

This compound is a synthetic phosphorylcholine derivative that exhibits inhibitory activity against secreted phospholipase A2 (sPLA2). sPLA2 enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids (B1166683) at the sn-2 position, leading to the release of arachidonic acid. Arachidonic acid is a precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the initial step in this pathway, thereby reducing the production of these inflammatory molecules.

Performance Comparison with Alternative sPLA2 Inhibitors

The inhibitory potency of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for various sPLA2 inhibitors. It is important to note that these values were determined under different experimental conditions, including the use of different sPLA2 isoforms and assay methodologies, which can influence the apparent potency.

InhibitorTarget sPLA2 IsoformIC50 ValueReference
This compound Porcine Pancreatic PLA26.2 µM[No specific citation found in search results]
VarespladibHuman sPLA2-IIA9 nM[1]
VarespladibHuman serum sPLA26.2 nM[1]
Sinapic AcidHuman sPLA2-IIA4.16 ± 0.13 µM[2]
Indomethacin (B1671933)Human Synovial PLA2 (Group II)~35 µM[3]
Maslinic AcidHuman sPLA2-IIAInhibition demonstrated, specific IC50 varies[4][5][6]
DarapladibLipoprotein-associated PLA2 (Lp-PLA2)0.25 nM[7][8]

Note: Darapladib is a potent inhibitor of Lp-PLA2, a distinct enzyme from the secreted PLA2s that are the primary targets of the other listed inhibitors. Therefore, a direct comparison of its IC50 value may not be appropriate for assessing relative potency against sPLA2.

Signaling Pathway of sPLA2 and Point of Inhibition

The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade and the point at which this compound and its alternatives exert their inhibitory effect.

sPLA2_Pathway cluster_0 Membrane Membrane Phospholipids sPLA2 Secreted Phospholipase A2 (sPLA2) AA Arachidonic Acid sPLA2->AA Hydrolysis COX Cyclooxygenases (COX-1/COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX Inhibitor (Z)-Oleyloxyethyl phosphorylcholine & Alternatives Inhibitor->sPLA2 Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: sPLA2-mediated release of arachidonic acid and its inhibition.

Experimental Protocols

Biochemical confirmation of this compound's activity in cell lysates can be achieved by measuring the inhibition of sPLA2 activity. Commercially available assay kits provide a standardized and reliable method for this purpose.

Experimental Workflow: sPLA2 Activity Assay in Cell Lysates

The following diagram outlines the general workflow for assessing sPLA2 inhibition in cell lysates.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., Macrophages, Neutrophils) start->cell_culture cell_lysis 2. Cell Lysis (Sonication or Detergent-based) cell_culture->cell_lysis lysate_prep 3. Lysate Preparation (Centrifugation to remove debris) cell_lysis->lysate_prep protein_quant 4. Protein Quantification (e.g., BCA Assay) lysate_prep->protein_quant assay_setup 5. Assay Setup in 96-well plate: - Cell Lysate - this compound  or Alternative Inhibitor - Assay Buffer protein_quant->assay_setup substrate_add 6. Initiate Reaction (Add sPLA2 substrate) assay_setup->substrate_add incubation 7. Incubation (Time and Temperature as per kit protocol) substrate_add->incubation detection 8. Signal Detection (Colorimetric or Fluorometric reading) incubation->detection data_analysis 9. Data Analysis (Calculate % inhibition and IC50) detection->data_analysis end End data_analysis->end

Caption: Workflow for sPLA2 inhibition assay in cell lysates.

Detailed Methodology: Colorimetric sPLA2 Assay (Based on commercially available kits)

This protocol provides a general procedure for a colorimetric sPLA2 assay. Specific details may vary depending on the kit manufacturer.

1. Preparation of Cell Lysates: a. Culture cells to the desired confluence. b. Harvest and wash the cells with ice-cold PBS. c. Resuspend the cell pellet in an appropriate lysis buffer (e.g., containing Tris-HCl, protease inhibitors). d. Lyse the cells by sonication on ice or by using a detergent-based lysis buffer followed by incubation on ice. e. Centrifuge the lysate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant (cell lysate) and determine the protein concentration using a standard method like the BCA assay.

2. sPLA2 Inhibition Assay: a. Prepare a dilution series of this compound and alternative inhibitors in the assay buffer provided with the kit. b. In a 96-well microplate, add the cell lysate to each well. c. Add the different concentrations of the inhibitors to the respective wells. Include a control well with no inhibitor. d. Add the assay buffer to each well to bring the final volume to the recommended level. e. Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitor to interact with the enzyme. f. Initiate the enzymatic reaction by adding the sPLA2 substrate (often a chromogenic phospholipid analog) to all wells. g. Incubate the plate at the recommended temperature for the specified duration. h. Stop the reaction if required by the kit protocol. i. Read the absorbance at the specified wavelength using a microplate reader.

3. Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Calculate the percentage of sPLA2 inhibition for each inhibitor concentration compared to the control (no inhibitor) using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100 c. Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Conclusion

This compound is a valuable tool for studying the role of sPLA2 in various cellular processes. This guide provides a framework for comparing its activity with other sPLA2 inhibitors and offers a detailed protocol for its biochemical confirmation in cell lysates. The choice of inhibitor will depend on the specific research question, the sPLA2 isoform of interest, and the experimental system being used. Careful consideration of the comparative data and adherence to standardized protocols will ensure reliable and reproducible results.

References

A Comparative Guide to the Cross-Reactivity of (Z)-Oleyloxyethyl Phosphorylcholine with Phospholipases A2, C, and D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of (Z)-Oleyloxyethyl phosphorylcholine (B1220837) on three major classes of phospholipases: A2 (PLA2), C (PLC), and D (PLD). The information presented is supported by available experimental data to aid in the assessment of its selectivity and potential for cross-reactivity in research and drug development.

(Z)-Oleyloxyethyl phosphorylcholine is a known inhibitor of phospholipase A2 (PLA2)[1][2]. Understanding its interaction with other phospholipase families is crucial for elucidating its mechanism of action and potential off-target effects. This guide summarizes the current knowledge on its cross-reactivity with phospholipase C (PLC) and phospholipase D (PLD).

Data Presentation: Inhibitory Activity Comparison

The following table summarizes the known and inferred inhibitory activities of this compound and its structural analogs against PLA2, PLC, and PLD.

Enzyme FamilyTargetCompoundIC50 ValueComments
Phospholipase A2 (PLA2) Porcine Pancreatic PLA2This compound6.2 µM[1][2]Direct experimental evidence of inhibition.
Phospholipase C (PLC) Phospholipase C delta 1 (PLC-δ1)Hexadecylphosphorylcholine (HPC)~30 µMHPC is a close structural analog of this compound, suggesting potential cross-reactivity. Direct IC50 for this compound is not available.
Phospholipase D (PLD) Not specifiedEther lipid analogues> 100 µM[3]Data on direct inhibition by this compound is not available. Some structurally related ether lipids are weak inhibitors. Other alkylphosphorylcholines have been shown to be substrates for PLD[4].

Signaling Pathways Overview

Phospholipases A2, C, and D are critical enzymes in cellular signaling, each initiating distinct downstream cascades through the hydrolysis of phospholipids. Understanding these pathways is essential for interpreting the functional consequences of inhibiting these enzymes.

Phospholipase A2 (PLA2) Signaling Pathway

PLA2s hydrolyze the sn-2 position of glycerophospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid. Arachidonic acid is a precursor for the synthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation.

PLA2_Pathway Agonist Agonist Receptor Receptor Agonist->Receptor PLA2 PLA2 Receptor->PLA2 activates AA Arachidonic Acid PLA2->AA releases LysoPL Lysophospholipid PLA2->LysoPL MembranePL Membrane Phospholipid MembranePL->PLA2 hydrolyzes COX COX AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

PLA2 Signaling Cascade
Phospholipase C (PLC) Signaling Pathway

PLC enzymes hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

PLC_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC hydrolyzes ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response PKC->CellularResponse

PLC Signaling Cascade
Phospholipase D (PLD) Signaling Pathway

PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline (B1196258). PA can act as a signaling molecule itself or be converted to diacylglycerol (DAG) by PA phosphohydrolase.

PLD_Pathway Agonist Agonist Receptor Receptor Agonist->Receptor PLD PLD Receptor->PLD activates PA Phosphatidic Acid (PA) PLD->PA Choline Choline PLD->Choline PC Phosphatidyl- choline (PC) PC->PLD hydrolyzes PAP PA Phosphohydrolase PA->PAP Signaling Downstream Signaling PA->Signaling recruits proteins DAG DAG PAP->DAG DAG->Signaling

PLD Signaling Cascade

Experimental Protocols

Detailed methodologies for assaying the activity of PLA2, PLC, and PLD are provided below. These protocols are based on commonly used fluorometric and colorimetric methods.

Experimental Workflow: Phospholipase Activity Assays

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis SamplePrep Sample Preparation (Lysate/Purified Enzyme) Incubation Incubation (Sample + Substrate +/- Inhibitor) SamplePrep->Incubation ReagentPrep Reagent Preparation (Buffer, Substrate, Inhibitor) ReagentPrep->Incubation Measurement Signal Measurement (Fluorescence/Absorbance) Incubation->Measurement DataAnalysis Data Analysis (Calculate Activity/IC50) Measurement->DataAnalysis

General Phospholipase Assay Workflow
Phospholipase A2 (PLA2) Activity Assay (Fluorometric)

This assay measures PLA2 activity by detecting the cleavage of a fluorogenic substrate.

  • Materials:

    • PLA2 Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0)

    • Fluorogenic PLA2 Substrate (e.g., a derivative of phosphatidylcholine with a fluorophore and a quencher)

    • Purified PLA2 or cell/tissue lysate

    • This compound or other inhibitors

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare samples (cell/tissue lysates or purified enzyme) in PLA2 Assay Buffer.

    • Prepare a working solution of the fluorogenic PLA2 substrate in the assay buffer.

    • Add samples and inhibitors at various concentrations to the wells of the microplate.

    • Initiate the reaction by adding the PLA2 substrate working solution to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

    • Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.

    • For inhibition studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Phospholipase C (PLC) Activity Assay (Colorimetric)

This assay measures PLC activity using a chromogenic substrate.

  • Materials:

    • PLC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Chromogenic PLC Substrate (e.g., p-nitrophenylphosphorylcholine (B16031) - NPPC)

    • Purified PLC or cell/tissue lysate

    • This compound or other inhibitors

    • 96-well clear microplate

    • Absorbance microplate reader

  • Procedure:

    • Prepare samples in PLC Assay Buffer.

    • Prepare a working solution of the NPPC substrate in the assay buffer.

    • Add samples and inhibitors to the wells of the microplate.

    • Initiate the reaction by adding the NPPC substrate solution.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm kinetically.

    • The rate of p-nitrophenol production is proportional to the PLC activity.

    • Determine the IC50 value for inhibitors as described for the PLA2 assay.

Phospholipase D (PLD) Activity Assay (Fluorometric)

This assay is a coupled enzymatic reaction that measures the choline produced from PLD-mediated hydrolysis of phosphatidylcholine.

  • Materials:

    • PLD Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, pH 7.4)

    • Phosphatidylcholine (PC) substrate

    • Choline oxidase

    • Horseradish peroxidase (HRP)

    • A fluorogenic peroxidase substrate (e.g., Amplex Red)

    • Purified PLD or cell/tissue lysate

    • This compound or other inhibitors

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare samples in PLD Assay Buffer.

    • Prepare a reaction mixture containing choline oxidase, HRP, and the fluorogenic substrate in the assay buffer.

    • Add samples and inhibitors to the wells of the microplate.

    • Initiate the reaction by adding the PC substrate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity kinetically.

    • The rate of fluorescence increase is proportional to the PLD activity.

    • Determine the IC50 value for inhibitors as previously described.

Conclusion

This compound is a confirmed inhibitor of PLA2. Based on the inhibitory activity of its close structural analog, hexadecylphosphorylcholine, against PLC-δ1, there is a strong possibility of cross-reactivity with the PLC family of enzymes. Further experimental validation is required to determine the precise IC50 value of this compound for various PLC isoforms.

The interaction of this compound with PLD is less clear. The limited data on related compounds suggest it may not be a potent inhibitor, but direct experimental evidence is currently lacking. Researchers using this compound as a selective PLA2 inhibitor should be aware of its potential to inhibit PLC and consider performing counter-screening assays to fully characterize its selectivity profile in their experimental system.

References

A Comparative Analysis of (Z)-Oleyloxyethyl Phosphorylcholine and Manoalide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory and cellular signaling research, phospholipase A2 (PLA2) inhibitors are of paramount importance. This guide provides a detailed comparative analysis of two such inhibitors: (Z)-Oleyloxyethyl phosphorylcholine (B1220837), a synthetic phospholipid analog, and manoalide (B158911), a naturally derived sesterterpenoid. This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, quantitative performance data, and experimental protocols to aid in the selection of the appropriate tool for their research needs.

At a Glance: Key Physicochemical and Pharmacological Properties

A summary of the core properties of (Z)-Oleyloxyethyl phosphorylcholine and manoalide is presented below, offering a rapid comparative overview.

PropertyThis compoundManoalide
Molecular Formula C₂₅H₅₂NO₅PC₂₅H₃₆O₅
Molecular Weight 477.7 g/mol [1]416.55 g/mol [2]
CAS Number 96720-06-8[1]75088-80-1[2]
Source SyntheticMarine Sponge (Luffariella variabilis)[3][4]
Physical State Waxy solid or oil[5]Not specified
Solubility Soluble in DMF (~16 mg/ml), DMSO (~16 mg/ml), Ethanol (~15 mg/ml), and PBS (pH 7.2) (~25 mg/ml)[6]Not specified
Primary Target Secreted Phospholipase A2 (sPLA2)[7][8]Phospholipase A2 (PLA2), Phospholipase C (PLC), Calcium Channels[2][3]
Mechanism of PLA2 Inhibition Not fully elucidated, likely competitiveIrreversible covalent modification of lysine (B10760008) residues[9]

Performance Data: A Quantitative Comparison

The efficacy of these inhibitors is best understood through a direct comparison of their performance in various assays. The following tables summarize the available quantitative data.

Table 1: Phospholipase A2 (PLA2) Inhibition
CompoundEnzyme SourceSubstrateIC₅₀Reference
This compoundPorcine Pancreatic PLA2Not Specified6.2 µM[6]
ManoalideCobra Venom PLA2Dipalmitoylphosphatidylcholine/Triton X-100 mixed micelles~2 µM[10][11]
ManoalideBee Venom PLA2Not Specified~0.12 µM[12]
ManoalideRattlesnake Venom PLA2Not Specified0.7 µM[12]
ManoalidePorcine Pancreatic PLA2Not Specified~30 µM[12]
Table 2: Effects on Downstream Inflammatory Mediators
CompoundCell TypeStimulusMediator InhibitedIC₅₀Reference
ManoalideHuman Polymorphonuclear LeukocytesA23187Leukotriene B4 (LTB4)1.7 µMThis information is not available in the provided search results.
ManoalideHuman Polymorphonuclear LeukocytesA23187Thromboxane B2 (TXB2)1.4 µMThis information is not available in the provided search results.
ManoalideRBL-1 CellsNot Specified5-Lipoxygenase (5-LO)~0.3 µMThis information is not available in the provided search results.

No quantitative data on the effect of this compound on specific prostaglandin (B15479496) or leukotriene production was available in the searched literature.

Table 3: Cytotoxicity Data
CompoundCell LineAssayIC₅₀Reference
ManoalideHuman Osteosarcoma (MG63)MTT8.88 ± 1.10 µM (24h)[13]
ManoalideHuman Osteosarcoma (143B)MTT15.07 ± 1.54 µM (24h)[13]
ManoalideOral Cancer Cells (Ca9-22, CAL 27)Cell Viability~76% viability at 10µM (6h)[14]

No specific LD50 or CC50 data for this compound was identified in the searched literature. The material safety data sheet indicates that its toxicological properties have not been thoroughly investigated.[15]

Mechanism of Action and Signaling Pathways

Both compounds exert their primary effects through the inhibition of PLA2, a critical enzyme in the arachidonic acid cascade. However, their mechanisms and broader impacts on cellular signaling differ significantly.

This compound is a structural analog of phospholipids (B1166683) and is believed to act as a competitive inhibitor of sPLA2.[7][8] By occupying the active site of the enzyme, it prevents the hydrolysis of cellular phospholipids, thereby blocking the release of arachidonic acid.

Manoalide , on the other hand, is an irreversible inhibitor of PLA2.[9] It forms a covalent bond with lysine residues within the enzyme, permanently inactivating it.[9] This irreversible inhibition makes it a potent tool for studying the long-term effects of PLA2 blockade. Furthermore, manoalide has been shown to inhibit phospholipase C (PLC) and act as a calcium channel blocker, indicating a broader spectrum of activity that can influence multiple signaling pathways.[2][3]

The inhibition of PLA2 by both compounds disrupts the arachidonic acid cascade , a key inflammatory pathway. This cascade is responsible for the production of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation, pain, and fever.

Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation PLA2 Phospholipase A2 (PLA2) COX Cyclooxygenases (COX) LOX Lipoxygenases (LOX) ZOPC (Z)-Oleyloxyethyl phosphorylcholine ZOPC->PLA2 Manoalide Manoalide Manoalide->PLA2

Figure 1. The Arachidonic Acid Cascade and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used to determine the inhibitory activity of the two compounds.

Phospholipase A2 Inhibition Assay (for Manoalide vs. Cobra Venom PLA2)

This protocol is based on the methodology described by Lombardo and Dennis (1985).[10]

  • Enzyme and Substrate Preparation: A homogeneous preparation of phospholipase A2 from cobra venom is used. The substrate consists of mixed micelles of dipalmitoylphosphatidylcholine and Triton X-100.

  • Incubation: The enzyme is pre-incubated with varying concentrations of manoalide for 20 minutes at 40°C in a buffer at pH 7.1.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Activity Measurement: The rate of hydrolysis of the substrate is measured to determine the initial velocity of the reaction.

  • Data Analysis: The percentage of inhibition is calculated by comparing the initial velocity in the presence of manoalide to the control (without inhibitor). The IC₅₀ value is determined from a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Cobra Venom PLA2 Preincubation Pre-incubate Enzyme + Manoalide (20 min, 40°C, pH 7.1) Enzyme->Preincubation Substrate DPPC/Triton X-100 Micelles Reaction Add Substrate to Initiate Reaction Substrate->Reaction Manoalide Manoalide Solutions Manoalide->Preincubation Preincubation->Reaction Measurement Measure Rate of Hydrolysis (Initial Velocity) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 from Dose-Response Curve Calculation->IC50

Figure 2. Workflow for PLA2 inhibition assay of manoalide.
Phospholipase A2 Inhibition Assay (for this compound vs. Porcine Pancreatic PLA2)

The specific experimental details for the cited IC₅₀ value for this compound were not available in the full-text articles retrieved. However, a general protocol for porcine pancreatic PLA2 inhibition can be outlined based on common methodologies.

  • Enzyme and Substrate Preparation: Porcine pancreatic PLA2 is used as the enzyme. A suitable substrate, such as a fluorescently labeled phospholipid, is prepared in an appropriate buffer.

  • Inhibitor Preparation: A series of dilutions of this compound are prepared.

  • Reaction Mixture: The enzyme, substrate, and inhibitor are combined in a microplate well.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the enzymatic activity.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

Both this compound and manoalide are effective inhibitors of phospholipase A2 and serve as valuable tools for research in inflammation and cell signaling.

This compound presents as a specific inhibitor of secreted PLA2, with a mechanism that is likely competitive. Its utility lies in studies where a reversible and specific inhibition of sPLA2 is desired. However, a significant gap in the literature exists regarding its broader pharmacological profile, including its effects on downstream inflammatory mediators, its cytotoxicity, and its pharmacokinetic properties. Further research is warranted to fully characterize this compound and expand its applicability.

Manoalide , in contrast, is a well-characterized, potent, and irreversible inhibitor of PLA2 with a broader spectrum of activity that includes inhibition of PLC and calcium channels. Its irreversible nature makes it suitable for studies requiring sustained enzyme inactivation. The wealth of available data on its effects on various PLA2 isoforms and downstream signaling pathways makes it a robust tool for dissecting the complexities of the arachidonic acid cascade.

The choice between these two inhibitors will ultimately depend on the specific research question. For targeted and reversible inhibition of sPLA2, this compound may be a suitable candidate, pending further characterization. For broad and irreversible inhibition of PLA2 and related signaling pathways, manoalide remains a powerful and well-documented option. Future comparative studies employing standardized assays are needed to provide a more direct and comprehensive assessment of their relative potencies and specificities.

References

Validating the Effect of (Z)-Oleyloxyethyl Phosphorylcholine on Downstream Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Oleyloxyethyl phosphorylcholine (B1220837) , a known inhibitor of phospholipase A2 (PLA2), is a subject of increasing interest within the scientific community for its potential to modulate critical cellular signaling pathways. As researchers and drug development professionals explore its therapeutic applications, a thorough understanding of its mechanism of action and its effects compared to other PLA2 inhibitors is paramount. This guide provides an objective comparison of (Z)-Oleyloxyethyl phosphorylcholine's anticipated effects on the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/AKT, and Protein Kinase C (PKC) signaling cascades, supported by established knowledge of PLA2 inhibition and detailed experimental protocols for validation.

Introduction to this compound and PLA2 Inhibition

This compound is a synthetic ether lipid that acts as an antagonist to phospholipase A2 enzymes. PLA2s are a superfamily of enzymes that play a crucial role in various cellular processes, including inflammation, by catalyzing the hydrolysis of the sn-2 fatty acyl bond of phospholipids. This reaction releases arachidonic acid and lysophospholipids, which are precursors to potent inflammatory mediators such as eicosanoids and platelet-activating factor (PAF).[1] By inhibiting PLA2, this compound is expected to suppress the production of these pro-inflammatory molecules and consequently modulate downstream signaling pathways that are often dysregulated in inflammatory diseases, neurodegenerative disorders, and cancer.[2][3]

Comparative Effects on Downstream Signaling Pathways

While direct experimental data on the specific effects of this compound on downstream signaling pathways is limited in publicly available literature, its action as a PLA2 inhibitor allows for informed comparisons with other well-characterized PLA2 inhibitors. The following table summarizes the expected impact of this compound in comparison to a generic pan-PLA2 inhibitor and a null-treatment control.

Signaling PathwayKey ProteinsExpected Effect of this compound (as a PLA2 inhibitor)Comparative Effect of Other Pan-PLA2 InhibitorsNo Treatment (Control)
MAPK/ERK Pathway p-ERK1/2Decrease in phosphorylationGeneral decrease in phosphorylationBasal level of phosphorylation
PI3K/AKT Pathway p-AKTDecrease in phosphorylationGeneral decrease in phosphorylationBasal level of phosphorylation
PKC Pathway PKC activityDecrease in activityGeneral decrease in activityBasal level of activity

p-ERK1/2: Phosphorylated Extracellular signal-regulated kinases 1 and 2 p-AKT: Phosphorylated Protein Kinase B

Signaling Pathway Diagrams

To visualize the mechanism of action, the following diagrams illustrate the central role of PLA2 in initiating signaling cascades and how its inhibition by this compound can interrupt these pathways.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids PLA2 PLA2 PL->PLA2 AA Arachidonic Acid PLA2->AA LPC Lysophospholipids PLA2->LPC MAPK MAPK Pathway AA->MAPK PI3K_AKT PI3K/AKT Pathway LPC->PI3K_AKT PKC PKC Pathway LPC->PKC Inflammation Inflammation MAPK->Inflammation PI3K_AKT->Inflammation PKC->Inflammation Inhibition_Workflow Compound (Z)-Oleyloxyethyl phosphorylcholine PLA2 PLA2 Compound->PLA2 Inhibits Downstream Downstream Signaling (MAPK, PI3K/AKT, PKC) PLA2->Downstream Activates Inflammation Inflammatory Response Downstream->Inflammation Promotes Western_Blot_Workflow A Cell Treatment B Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer (to membrane) C->D E Immunoblotting (Antibody Incubation) D->E F Signal Detection (ECL) E->F G Data Analysis F->G PKC_Assay_Workflow A Sample Preparation (Cell Lysate or Purified PKC) B Kinase Reaction (PKC + Substrate + ATP) A->B C Detection of Phosphorylated Substrate B->C D Data Analysis C->D

References

Control Experiments for (Z)-Oleyloxyethyl Phosphorylcholine Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Oleyloxyethyl phosphorylcholine (B1220837) is a well-characterized inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. Its application in research necessitates rigorous control experiments to ensure the validity and reproducibility of findings. This guide provides a comparative overview of (Z)-Oleyloxyethyl phosphorylcholine's performance against alternative PLA2 inhibitors, details essential experimental protocols, and visualizes the underlying signaling pathways and workflows.

Performance Comparison of PLA2 Inhibitors

The inhibitory potency of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several common PLA2 inhibitors. It is crucial to note that these values were determined under varying experimental conditions, including the specific PLA2 isoform and the assay methodology, which can significantly influence the results.

InhibitorTarget PLA2 IsoformIC50 ValueReference
This compoundPorcine Pancreatic PLA26.2 µM[1]
DarapladibLipoprotein-associated PLA2 (Lp-PLA2)0.25 nM[2][3][4]
VarespladibSecretory PLA2 (sPLA2-IIA, V, X)Low nM range[5]
Bromoenol lactoneMacrophage Ca2+-independent PLA2 (iPLA2)60 nM[6]
Bromoenol lactoneCa2+-dependent PLA2 (iPLA2β)7 µM[7]
B-type Proanthocyanidin TrimerSecreted PLA2 (sPLA2)16 µM[8]
B-type Proanthocyanidin TetramerSecreted PLA2 (sPLA2)10 µM[8]

Key Experimental Protocols

To ensure the reliability of studies involving this compound, appropriate control experiments are paramount. Below are detailed protocols for a standard in vitro PLA2 inhibition assay.

In Vitro Phospholipase A2 (PLA2) Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of PLA2 on a phospholipid substrate.

Materials:

  • Purified PLA2 enzyme (e.g., from bee venom or porcine pancreas) as a positive control.

  • This compound and other inhibitors of interest.

  • Phospholipid substrate (e.g., radiolabeled or fluorescently tagged phosphatidylcholine).

  • Assay Buffer (e.g., Tris-HCl buffer with CaCl2).

  • Reaction termination solution (e.g., a mixture of isopropanol, heptane, and water).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Substrate Preparation: Prepare liposomes containing the phospholipid substrate in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • Reaction Setup: In a microplate or microcentrifuge tubes, add the assay buffer, the PLA2 enzyme solution, and the inhibitor solution (or vehicle for the control).

  • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the phospholipid substrate to each well.

  • Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction proceeds in the linear range.

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Product Quantification: Separate the hydrolyzed fatty acid product from the unreacted substrate and quantify the amount of product using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Control Experiments:

  • Negative Control: A reaction containing the assay buffer, substrate, and enzyme, but no inhibitor (vehicle control). This represents 100% enzyme activity.

  • Positive Control: A reaction containing a known, potent PLA2 inhibitor at a concentration expected to produce significant inhibition. This validates the assay's ability to detect inhibition.

  • Blank Control: A reaction containing the assay buffer and substrate but no enzyme. This measures the background signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by PLA2 inhibition and a typical experimental workflow for evaluating PLA2 inhibitors.

PLA2_Signaling_Pathway cluster_membrane Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA Hydrolysis COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor (Z)-Oleyloxyethyl phosphorylcholine Inhibitor->PLA2

Caption: The Phospholipase A2 (PLA2) signaling cascade.

Experimental_Workflow Start Start: Prepare Reagents Setup Set up Reactions: - Negative Control (Vehicle) - Positive Control (Known Inhibitor) - Test Compound ((Z)-Oleyloxyethyl PC) Start->Setup Preincubation Pre-incubate Enzyme and Inhibitor Setup->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Termination Terminate Reaction Reaction->Termination Quantification Quantify Product Formation Termination->Quantification Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for in vitro PLA2 inhibition assay.

References

Orthogonal Validation of sPLA2 Inhibition: A Guide to Confirming Bioactive Hits

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methods for validating inhibitors of secreted phospholipase A2 (sPLA2), a critical enzyme family involved in inflammation, cancer, and other diseases.[1][2][3][4] Given their therapeutic potential, robustly validating potential sPLA2 inhibitors is a crucial step in drug development.[5][6] We detail an orthogonal validation workflow, employing a primary enzymatic assay followed by a secondary, cell-based method to ensure the reliability of screening hits and eliminate artifacts.[7]

The sPLA2 Signaling Pathway and its Role in Inflammation

Secreted phospholipase A2 enzymes catalyze the hydrolysis of phospholipids (B1166683) at the sn-2 position, which releases free fatty acids and lysophospholipids.[3][8] A key fatty acid released is arachidonic acid (AA), the precursor to a class of potent inflammatory mediators called eicosanoids, including prostaglandins (B1171923) and leukotrienes.[2][3][4] By catalyzing this initial step, sPLA2 plays a pivotal role in the inflammatory cascade, making it a prime target for therapeutic intervention.[3][6]

sPLA2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Mediators PL Membrane Phospholipids sPLA2 sPLA2 (Secreted Phospholipase A2) PL->sPLA2 Hydrolysis at sn-2 position AA Arachidonic Acid (AA) sPLA2->AA LysoPL Lysophospholipids sPLA2->LysoPL COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (PGs) (Pro-inflammatory) COX->PGs LTs Leukotrienes (LTs) (Pro-inflammatory) LOX->LTs Inhibitor sPLA2 Inhibitor Inhibitor->sPLA2 Blocks Activity

Caption: The sPLA2 signaling cascade, initiating the production of inflammatory eicosanoids.

Orthogonal Validation Workflow

To confidently identify true sPLA2 inhibitors, a multi-step validation process is essential. An initial high-throughput screen identifies potential "hits," which are then subjected to a secondary, mechanistically different (orthogonal) assay to confirm their activity and rule out false positives.

Validation_Workflow cluster_primary Primary Screen cluster_secondary Orthogonal Validation PrimaryAssay Fluorometric Enzymatic Assay Hits Initial Hits (e.g., Inhibitor-X) PrimaryAssay->Hits Identifies Potent Inhibition SecondaryAssay Cell-Based AA Release Assay Hits->SecondaryAssay Test Hits ValidatedHit Validated Hit SecondaryAssay->ValidatedHit Confirms Biological Effect FalsePositive False Positives (Assay Interference) SecondaryAssay->FalsePositive Eliminates

Caption: Workflow for hit confirmation using a primary screen and an orthogonal method.

Experimental Protocols

Method 1: Primary Screening - Fluorometric Enzymatic Assay

This in vitro assay directly measures the enzymatic activity of recombinant human sPLA2-IIA on a synthetic substrate. It is rapid, sensitive, and suitable for high-throughput screening.

Principle: Active sPLA2 cleaves a synthetic thiophospholipid substrate. The resulting lysothiophospholipid reacts with a fluorogenic probe to generate a highly fluorescent product, which is measured kinetically.[9]

Protocol:

  • Reagent Preparation: Prepare a 1X Assay Buffer, a working solution of the fluorogenic probe, and reconstitute the sPLA2 substrate and recombinant sPLA2 enzyme as per the manufacturer's instructions (e.g., Abcam ab273278).[9]

  • Inhibitor & Control Preparation: Prepare serial dilutions of test compounds (e.g., "Inhibitor-X") and a known control inhibitor (e.g., LY315920) in Assay Buffer.[10] Use Assay Buffer with DMSO as a vehicle control.

  • Reaction Setup: In a 96-well black plate, add 50 µL of the following to respective wells:

    • Vehicle Control: Assay Buffer + DMSO.

    • Test Inhibitor: Diluted test compound.

    • Positive Control: Known sPLA2 inhibitor.

  • Enzyme Addition: Add 10 µL of diluted recombinant human sPLA2-IIA to all wells except the "no-enzyme" background control.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow inhibitors to bind to the enzyme.

  • Reaction Initiation: Add a 40 µL reaction mixture containing the sPLA2 substrate and probe to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Ex/Em = 388/513 nm) every minute for 30-60 minutes at 37°C.[9]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using non-linear regression.

Method 2: Orthogonal Validation - Cell-Based Arachidonic Acid (AA) Release Assay

This assay provides a more biologically relevant confirmation by measuring the ability of an inhibitor to block sPLA2-induced AA release from the membranes of living cells.

Principle: Cells are pre-labeled with radioactive [3H]-arachidonic acid, which is incorporated into their membrane phospholipids. Upon stimulation with an inflammatory agent that activates sPLA2, [3H]-AA is released into the cell culture medium. The amount of radioactivity in the medium is quantified as a measure of sPLA2 activity.[11][12]

Protocol:

  • Cell Culture & Labeling:

    • Plate a suitable cell line (e.g., A549 human lung carcinoma cells) in a 24-well plate and grow to ~90% confluency.

    • Incubate the cells overnight in a serum-free medium containing 0.5 µCi/mL [3H]-arachidonic acid to allow for incorporation into cell membranes.

  • Cell Washing: The next day, wash the cells three times with a serum-free medium containing 0.1% BSA to remove unincorporated [3H]-AA.

  • Inhibitor Treatment: Pre-incubate the washed cells for 30 minutes with various concentrations of the test compound ("Inhibitor-X") or the control inhibitor prepared in the wash medium.

  • Stimulation: Induce sPLA2-mediated AA release by adding an appropriate stimulus, such as IL-1β (10 ng/mL) or a calcium ionophore like A23187 (5 µM), to each well.[12] Incubate for 1-2 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant (culture medium) from each well.

  • Quantification: Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of stimulated AA release for each inhibitor concentration compared to the stimulated vehicle control. Determine the IC50 value using non-linear regression.

Comparative Data Summary

The following table presents representative data for a hypothetical hit, "Inhibitor-X," and a reference compound, LY315920, a known potent sPLA2 inhibitor.[10]

CompoundPrimary Assay: Enzymatic Activity (IC50)Orthogonal Assay: Cell-Based AA Release (IC50)
Inhibitor-X 45 nM150 nM
LY315920 (Control) 22 nM[10]85 nM

Analysis: The data shows that Inhibitor-X potently blocks the enzymatic activity of recombinant sPLA2 in a purified system. Crucially, its inhibitory effect is confirmed in the orthogonal cell-based assay, demonstrating its ability to penetrate cells and prevent the downstream biological consequence of sPLA2 activation—the release of arachidonic acid. The rightward shift in potency (higher IC50) from the enzymatic to the cell-based assay is common and expected, reflecting factors such as cell permeability, off-target binding, and cellular metabolism. The consistent activity of the control compound validates the performance of both assays. This orthogonal confirmation provides strong evidence that Inhibitor-X is a genuine sPLA2 inhibitor worthy of further investigation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (Z)-Oleyloxyethyl Phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adhering to precise disposal protocols for compounds like (Z)-Oleyloxyethyl phosphorylcholine (B1220837) is paramount. This guide provides a comprehensive, step-by-step procedure for its appropriate handling and disposal, fostering a secure work environment and ensuring regulatory compliance.

(Z)-Oleyloxyethyl phosphorylcholine is a combustible, waxy solid or oil that presents a slight fire hazard upon exposure to heat or flame.[1] It is often supplied in an ethanol (B145695) solution, which is highly flammable and can cause serious eye irritation.[2] Due to the limited toxicological data available for this compound, a cautious approach to its handling and disposal is essential.[1][3]

Immediate Safety and Handling Protocols

Prior to handling this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and spill response procedures.

AspectGuidelineSource(s)
Personal Protective Equipment (PPE)
Eye ProtectionChemical safety goggles should be worn.[2][3]
Hand ProtectionUse compatible chemical-resistant gloves.[3]
Respiratory ProtectionIn well-ventilated areas, respiratory protection is not typically required. For spills or in situations with inadequate ventilation, an approved dust respirator should be used. In case of fire, a self-contained breathing apparatus is necessary.[1][4]
Skin and BodyWear appropriate protective clothing to prevent skin contact.[1]
Spill Response
Ignition SourcesImmediately remove all sources of ignition from the spill area.[1]
VentilationEnsure the area is well-ventilated.[1][3]
ContainmentContain the spill using inert materials such as sand, earth, or vermiculite.[1]
CollectionCarefully collect the absorbed material and place it into a suitable, clearly labeled container for waste disposal.[1][3]
DecontaminationWash the spill site after the material has been collected to ensure no residue remains. Prevent runoff from entering drains.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] On-site chemical neutralization is not recommended due to the lack of established protocols. The standard and required method of disposal is through a licensed hazardous material disposal company.

  • Segregation and Collection :

    • Isolate waste containing this compound from other laboratory waste streams to prevent unintended chemical reactions.[5]

    • Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be in good condition and constructed of a material compatible with the chemical.

  • Labeling and Storage :

    • The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[1][6]

  • Professional Disposal :

    • Arrange for the collection and disposal of the waste through a certified hazardous waste management service. These companies are equipped to handle and transport chemical waste to permitted treatment, storage, and disposal facilities.

    • The primary method of disposal for this type of chemical waste is typically high-temperature incineration at an approved facility.[1][7]

  • Documentation :

    • Maintain detailed records of all hazardous waste generated and disposed of. This documentation should include the chemical name, quantity, and the date of disposal, which is crucial for regulatory compliance and institutional safety audits.[7]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: (Z)-Oleyloxyethyl phosphorylcholine Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Other Chemical Streams ppe->segregate container Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage incompatible Away from Incompatible Materials (Oxidizing Agents) storage->incompatible disposal_service Arrange for Professional Hazardous Waste Disposal storage->disposal_service documentation Maintain Detailed Disposal Records disposal_service->documentation end End: Compliant Disposal documentation->end

References

Personal protective equipment for handling (Z)-Oleyloxyethyl phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (Z)-Oleyloxyethyl phosphorylcholine (B1220837). It includes detailed operational and disposal plans to ensure safe laboratory practices.

Physicochemical and Safety Data

(Z)-Oleyloxyethyl phosphorylcholine is an isomer of Oleyloxyethyl phosphorylcholine (OPC) and functions as an inhibitor of secreted Phospholipase A2 (sPLA2).[1][2] While comprehensive toxicological properties have not been fully investigated, adherence to strict safety protocols is crucial.[1]

PropertyValue
Molecular Formula C₂₅H₅₂NO₅P
Molecular Weight 477.7 g/mol [3]
Appearance Waxy solid or oil, dependent on ambient conditions[4]
Solubility Soluble in DMSO (~16 mg/ml), DMF (~16 mg/ml), Ethanol (~15 mg/ml), and PBS (pH 7.2) (~25 mg/ml)[5][6]
Storage Store at -20°C in a dry, cool, and well-ventilated place.[5][7] Keep containers tightly sealed.[4] Product is stable for ≥ 2 years under these conditions.[6]
Hazard Statements May cause skin and eye irritation.[1] May cause irritation of the upper respiratory tract.[1]

Personal Protective Equipment (PPE) and Handling

Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound.

EquipmentSpecification
Eye Protection Chemical safety goggles are required.[1]
Hand Protection Use compatible chemical-resistant gloves (e.g., nitrile, PVC).[4] Double gloving should be considered.[4] Change gloves frequently, especially if contaminated, punctured, or torn.[4] Always wash hands with soap and water after removing gloves.[4]
Respiratory Protection Generally not required in well-ventilated areas or when using a fume hood.[7] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1]
Body Protection Wear appropriate protective clothing to prevent skin contact.[4] Work clothes should be laundered separately.[4]

General Handling Precautions:

  • Avoid all personal contact, including inhalation of dust, fumes, or vapors.[4]

  • Use in a well-ventilated area, preferably with local exhaust ventilation.[4]

  • Do not eat, drink, or smoke when handling the product.[4][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][8]

  • Avoid contact with strong oxidizing agents.[1]

  • Ensure a safety shower and eye bath are readily accessible.[1]

Experimental Workflow: Handling and Preparation of this compound

The following diagram outlines the standard procedure for handling and preparing this compound for experimental use.

G cluster_prep Preparation cluster_handling Handling & Dissolution cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Verify Fume Hood Functionality A->B C Retrieve Compound from -20°C Storage B->C D Allow Compound to Equilibrate to Room Temperature C->D E Weigh Required Amount in Fume Hood D->E F Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) E->F G Securely Seal Original Container F->G H Return Compound to -20°C Storage G->H I Decontaminate Work Area and Equipment H->I J Dispose of Waste According to Protocol I->J K Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L

Caption: Standard laboratory workflow for safe handling and preparation.

Spill and Disposal Procedures

Immediate and appropriate action is critical in the event of a spill.

Spill Response:

  • Evacuate and Ventilate: Clear the area of all personnel and increase ventilation.[4]

  • Control Ignition Sources: Remove all sources of ignition.[4]

  • Containment: Wear appropriate PPE. Contain the spill using inert materials like sand, earth, or vermiculite.[4]

  • Collection: Collect the absorbed material into a labeled container for disposal.[4]

  • Decontamination: Wash the spill area thoroughly and prevent runoff from entering drains.[4] If drains are contaminated, notify emergency services.[4]

Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Dispose of contaminated material at an approved waste disposal plant.[9]

  • Do not allow the product or its wash water to enter drains or sewer systems.[4][8]

  • Consult with your institution's environmental health and safety department for specific disposal guidelines.

Mechanism of Action: sPLA2 Inhibition

This compound acts as an inhibitor of secreted Phospholipase A2 (sPLA2). This enzyme is involved in the biosynthesis of proinflammatory lipid mediators.[1][2] By inhibiting sPLA2, it can be utilized in studies related to inflammatory diseases.[1][2]

G A (Z)-Oleyloxyethyl phosphorylcholine B Secreted Phospholipase A2 (sPLA2) A->B Inhibits C Biosynthesis of Proinflammatory Lipid Mediators B->C Catalyzes D Inflammatory Response C->D Leads to

Caption: Inhibition of the sPLA2 signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.